1-(4-Methoxyphenyl)-2-phenylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALKSRAHVYFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907346 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023-17-2 | |
| Record name | 1023-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone
CAS Number: 1023-17-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 1-(4-methoxyphenyl)-2-phenylethanone, a versatile ketone that serves as a crucial intermediate in organic synthesis. This document delves into its chemical and physical properties, established synthesis protocols, spectral characterization, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and materials science.
Introduction and Chemical Identity
This compound, also known by synonyms such as 4'-Methoxy-2-phenylacetophenone and p-Anisyl Benzyl Ketone, is an aromatic ketone with the chemical formula C15H14O2.[1] Its structure features a central ethanone core bonded to a p-methoxyphenyl group on one side and a benzyl group on the other. This arrangement of aromatic rings and a reactive carbonyl group makes it a valuable building block for the synthesis of more complex molecules.[2][3]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 1023-17-2 | [1] |
| Molecular Formula | C15H14O2 | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline solid | [2] |
| Melting Point | 40-44 °C | [2] |
| Boiling Point | 380.0 ± 17.0 °C at 760 mmHg | [4] |
| Density | ~1.12 g/cm³ | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |
| InChIKey | PLALKSRAHVYFOH-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | [1] |
Synthesis of this compound
The most common and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, anisole, with an acylating agent, typically phenylacetyl chloride, in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation of Anisole
The reaction proceeds by the formation of a highly electrophilic acylium ion from the interaction of phenylacetyl chloride with a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The electron-rich anisole then attacks the acylium ion, leading to the formation of the desired ketone. The methoxy group of the anisole is an ortho-, para-director, and due to steric hindrance, the para-substituted product, this compound, is the major product.[6]
Experimental Protocol: Friedel-Crafts Acylation of Anisole with Phenylacetyl Chloride [5]
-
Materials:
-
Anisole (1.2 equivalents)
-
Phenylacetyl chloride (1.0 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (1.05 equivalents)
-
Dry dichloromethane (solvent)
-
1N Hydrochloric acid (for quenching)
-
5% aqueous Sodium Hydroxide (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride in dry dichloromethane to the cooled suspension via the dropping funnel.
-
To this mixture, add anisole dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1N HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic fractions and wash sequentially with 1N HCl, 5% aqueous sodium hydroxide, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Spectral Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons, and a singlet for the methoxy group protons. The protons on the p-methoxyphenyl ring will appear as two doublets due to their coupling, while the protons on the benzyl ring will show a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, the methylene carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy[1]
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other significant peaks include those for C-H stretching of the aromatic rings and the methyl group, and C-O stretching of the ether linkage.
Mass Spectrometry (MS)[1]
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage at the carbonyl group and loss of the benzyl or methoxybenzyl fragments.
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its carbonyl group and the adjacent methylene protons.
Reactivity
The carbonyl group can undergo various nucleophilic addition reactions, and the α-protons on the methylene bridge are acidic enough to be removed by a base, allowing for a range of enolate chemistry. The aromatic rings can also undergo further electrophilic substitution, although the conditions need to be carefully controlled to avoid side reactions. Deoxybenzoin derivatives, in general, can be oxidized to their corresponding benzils.[7]
Applications in Synthesis
-
Pharmaceutical Intermediates: This compound is a key building block in the synthesis of various pharmaceutical agents.[2] For instance, a related compound, 1-(4-ethoxyphenyl)-2-phenylethanone, is used in the synthesis of the nonsteroidal estrogen M2613.[8] The deoxybenzoin scaffold is also found in compounds with potential immunosuppressive activity.[9]
-
Heterocyclic Chemistry: The reactive nature of the ketone and the adjacent methylene group makes it a valuable precursor for the synthesis of various heterocyclic compounds.
-
Materials Science: Deoxybenzoin-containing structures have been investigated for their potential as halogen-free flame-retardant materials.[10]
Caption: Key application areas of this compound.
Safety and Handling
This compound is considered harmful if swallowed and may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound (CAS 1023-17-2) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and materials science industries. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an important tool for organic chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.
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An In-Depth Technical Guide to 4'-Methoxy-2-phenylacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxy-2-phenylacetophenone, also known as Deoxy-4-methoxybenzoin, is an aromatic ketone with significant utility in both industrial and research settings. Characterized by a methoxy-substituted phenyl ring and a benzyl group attached to a central carbonyl moiety, this compound serves as a crucial intermediate in organic synthesis and as a functional component in polymer chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis via Friedel-Crafts acylation, an analysis of its spectral characteristics for structural confirmation, and a discussion of its primary applications and safety considerations. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding for professionals in chemistry and drug development.
Chemical Identity and Physicochemical Properties
4'-Methoxy-2-phenylacetophenone is systematically named 1-(4-methoxyphenyl)-2-phenylethanone. Its identity is unambiguously established by its CAS Registry Number, 1023-17-2.[1] The molecule consists of a central ethanone core bonded to a p-methoxyphenyl group on one side and a benzyl group on the other.
The physical and chemical properties of this compound are critical for its handling, storage, and application in various chemical processes. It presents as a white to light-yellow crystalline solid at room temperature, with moderate solubility in common organic solvents like dichloromethane and ethyl acetate.[1][2]
Table 1: Physicochemical Properties of 4'-Methoxy-2-phenylacetophenone
| Property | Value | Source(s) |
| CAS Number | 1023-17-2 | [1][3] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 77-78 °C | [1] |
| Boiling Point | 380.0 ± 17.0 °C (Predicted) | [1] |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Dichloromethane, Ethyl Acetate | [1] |
| Synonyms | Deoxy-4-methoxybenzoin, Benzyl 4-methoxyphenyl ketone | [1] |
Synthesis and Mechanism
The most common and industrially relevant synthesis of 4'-Methoxy-2-phenylacetophenone is the Friedel-Crafts acylation of anisole (methoxybenzene) with phenylacetyl chloride.[4][5] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich anisole ring attacks an electrophilic acylium ion.[6]
The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density into the aromatic system via resonance.[6] The para-product is typically favored over the ortho-product due to reduced steric hindrance, leading to high regioselectivity. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required in stoichiometric amounts.[7] The Lewis acid coordinates to the carbonyl oxygen of the ketone product, forming a stable complex that must be hydrolyzed during aqueous workup to release the final product.[7]
Synthesis Workflow Diagram
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established principles of Friedel-Crafts acylations.[2][6]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous inert solvent such as dichloromethane (DCM).
-
Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water, which would quench the catalyst.
-
-
Acylium Ion Formation: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel. Stir the mixture for 20-30 minutes.
-
Causality: The dropwise addition at low temperature controls the initial exothermic reaction between the Lewis acid and the acyl chloride, allowing for the controlled formation of the reactive acylium ion electrophile.[8]
-
-
Electrophilic Substitution: While maintaining the temperature at 0-5 °C, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: The electron-donating methoxy group makes the anisole ring highly nucleophilic, enabling it to attack the acylium ion.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is advised to determine completion.
-
-
Quenching and Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Causality: This step serves two purposes: it hydrolyzes the aluminum-ketone complex to liberate the product and quenches any remaining reactive species. The process is highly exothermic and generates HCl gas, requiring caution.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The washes remove unreacted starting materials, inorganic salts, and acidic or basic impurities, purifying the crude product in the organic phase.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Spectral Characterization
Structural elucidation of 4'-Methoxy-2-phenylacetophenone is confirmed using standard spectroscopic techniques.[9]
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint of the molecule's structure. A predicted spectrum in DMSO-d₆ shows key signals that correspond directly to the different proton environments.[10]
-
δ 7.95-8.04 (m, 2H): These are the two aromatic protons on the methoxy-substituted ring that are ortho to the carbonyl group. They are shifted downfield due to the electron-withdrawing anisotropic effect of the C=O bond.
-
δ 7.17-7.31 (m, 5H): This multiplet corresponds to the five protons of the unsubstituted benzyl phenyl ring.
-
δ 6.94-7.06 (m, 2H): These are the two aromatic protons on the methoxy-substituted ring that are meta to the carbonyl group (and ortho to the methoxy group). They are shifted upfield relative to the other aromatic protons on that ring due to the electron-donating effect of the methoxy group.
-
δ 4.29 (s, 2H): This singlet represents the two methylene (-CH₂-) protons situated between the carbonyl group and the unsubstituted phenyl ring.
-
δ 3.81 (s, 3H): This singlet is characteristic of the three protons of the methoxy (-OCH₃) group.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data. Key expected chemical shifts include the carbonyl carbon (~196-198 ppm), carbons of the two aromatic rings (typically ~114-164 ppm), the methylene carbon (~45-50 ppm), and the methoxy carbon (~55 ppm).[11][12]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups:
-
~1680 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aryl ketone.
-
~3030-3100 cm⁻¹: A series of absorptions corresponding to aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Absorptions corresponding to aliphatic C-H stretching of the methylene and methoxy groups.
-
~1600, 1510 cm⁻¹: Sharp peaks from C=C stretching within the aromatic rings.
-
~1260 cm⁻¹: A strong absorption from the C-O-C asymmetric stretch of the aryl ether (methoxy group).
Mass Spectrometry (MS)
Under electron impact (EI) ionization, 4'-Methoxy-2-phenylacetophenone would be expected to show a prominent molecular ion (M⁺) peak at m/z = 226. Key fragmentation patterns would likely include:
-
m/z = 135: Formation of the 4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺) via cleavage of the C-C bond alpha to the carbonyl group. This is often a very stable and abundant fragment for such ketones.
-
m/z = 91: Formation of the benzyl cation ([C₆H₅CH₂]⁺).
-
m/z = 107: Loss of the benzyl group to form the [CH₃OC₆H₄CO]⁺ fragment, followed by loss of CO to give the [CH₃OC₆H₄]⁺ fragment.
Caption: Molecular structure with key functional groups highlighted.
Applications and Significance
4'-Methoxy-2-phenylacetophenone is valuable in several areas of chemical science.
-
Synthetic Intermediate: Its primary role is as a building block in organic synthesis. The ketone functionality is versatile and can be modified through reactions like reduction, oxidation, or condensation to create more complex molecules. It is cited as an intermediate for synthesizing various biologically active molecules, such as enzyme inhibitors and receptor ligands.[1] The core structure is found in various natural products and pharmaceutical compounds.
-
Photoinitiator: Like other acetophenone derivatives, this compound can function as a photoinitiator, particularly in UV-curable systems such as coatings, inks, and adhesives.[13][14] Upon absorption of UV light, the molecule can undergo Norrish Type I cleavage at the bond between the carbonyl group and the methylene carbon, generating two free radicals. These radicals then initiate a chain polymerization reaction, leading to the rapid curing of a liquid monomer/oligomer formulation into a solid polymer.
Safety and Handling
4'-Methoxy-2-phenylacetophenone is classified as harmful if swallowed (GHS Hazard statement H302).[1] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place away from light and incompatible materials such as strong oxidizing agents.[1]
Conclusion
4'-Methoxy-2-phenylacetophenone is a well-characterized compound with significant value as a synthetic precursor and a functional material. Its synthesis is readily achieved through the robust and scalable Friedel-Crafts acylation reaction. A firm grasp of its physicochemical properties, spectral data, and handling requirements is essential for its effective and safe utilization in research and development. The versatility of its chemical structure ensures its continued relevance in the synthesis of novel materials and potential therapeutic agents.
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Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to Deoxy-4-methoxybenzoin
Introduction
Deoxy-4-methoxybenzoin, systematically known as 1-(4-methoxyphenyl)-2-phenylethanone, is an aromatic ketone that belongs to the deoxybenzoin class of compounds. Deoxybenzoins, also referred to as α-aryl acetophenones, are significant scaffolds in the realms of organic synthesis and medicinal chemistry. They serve as crucial intermediates in the synthesis of various biologically active molecules and natural products, including isoflavones.[1] This guide provides a comprehensive technical overview of Deoxy-4-methoxybenzoin, detailing its chemical structure, synthesis, spectroscopic characterization, reactivity, and potential applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
Deoxy-4-methoxybenzoin is characterized by a central ethanone core bonded to a 4-methoxyphenyl group at the carbonyl carbon and a phenyl group at the alpha-carbon.
Caption: Chemical structure of Deoxy-4-methoxybenzoin.
Table 1: Chemical and Physical Properties of Deoxy-4-methoxybenzoin
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-Methoxy-2-phenylacetophenone, p-Anisyl benzyl ketone | [2][3] |
| CAS Number | 1023-17-2 | [1] |
| Molecular Formula | C15H14O2 | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid | [4] |
| Melting Point | 75.0 to 77.0 °C | |
| Boiling Point | 380.0 ± 17.0 °C at 760 mmHg | [5] |
| Density | ~1.12 g/cm³ | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [4] |
Synthesis of Deoxy-4-methoxybenzoin
The most common and efficient method for the synthesis of Deoxy-4-methoxybenzoin is the Friedel-Crafts acylation of anisole with phenylacetyl chloride.[6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[7][8] The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.[9][10]
Caption: Workflow for the synthesis of Deoxy-4-methoxybenzoin.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in an anhydrous inert solvent such as dichloromethane (DCM).
-
Acyl Chloride Addition: Cool the suspension to 0-5 °C using an ice bath. Add a solution of phenylacetyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension.
-
Anisole Addition: To this mixture, add anisole (1.0 eq.) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield Deoxy-4-methoxybenzoin as a crystalline solid.
Spectroscopic Characterization
The structural elucidation of Deoxy-4-methoxybenzoin is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for Deoxy-4-methoxybenzoin
| Technique | Data | Interpretation |
| ¹H NMR | Predicted δ (ppm): 3.81 (s, 3H), 4.29 (s, 2H), 6.94-7.06 (m, 2H), 7.17-7.31 (m, 5H), 7.95-8.04 (m, 2H)[11] | Singlet at 3.81 ppm corresponds to the methoxy protons. Singlet at 4.29 ppm is attributed to the methylene protons. Multiplets in the aromatic region (6.94-8.04 ppm) correspond to the protons of the two phenyl rings. |
| ¹³C NMR | Predicted peaks expected around δ (ppm): 55 (OCH₃), 45 (CH₂), 114, 126, 128, 129, 130, 135, 163, 196 (C=O) | The signal around 196 ppm is characteristic of a ketone carbonyl carbon. The peak around 55 ppm corresponds to the methoxy carbon. A series of peaks in the 114-163 ppm range represent the aromatic carbons. |
| IR Spectroscopy | Key absorptions (cm⁻¹): ~1680 (C=O stretch), ~1600, 1510 (C=C aromatic stretch), ~1250, 1030 (C-O stretch) | A strong absorption band around 1680 cm⁻¹ confirms the presence of the conjugated ketone carbonyl group. The bands in the 1600-1510 cm⁻¹ region are indicative of the aromatic rings. The C-O stretching vibrations of the methoxy group appear around 1250 and 1030 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 226. Key fragments: m/z = 135 (CH₃OC₆H₄CO⁺), 91 (C₇H₇⁺) | The molecular ion peak at m/z 226 confirms the molecular weight of the compound. The fragment at m/z 135 corresponds to the 4-methoxybenzoyl cation, and the fragment at m/z 91 is the tropylium cation, characteristic of a benzyl group.[1] |
Reactivity and Applications
Deoxy-4-methoxybenzoin is a versatile intermediate in organic synthesis. The carbonyl group and the α-methylene protons are the primary sites of reactivity.
-
Synthesis of Isoflavones: Deoxybenzoins are key precursors in the synthesis of isoflavones, a class of compounds with diverse biological activities.[4]
-
α-Functionalization: The α-methylene protons are acidic and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles to introduce functional groups at the α-position.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Derivatization: The core structure of Deoxy-4-methoxybenzoin can be further modified through reactions on the aromatic rings, such as electrophilic substitution or cross-coupling reactions.
Caption: Key reactions and applications of Deoxy-4-methoxybenzoin.
Biological Significance
While specific biological activities of Deoxy-4-methoxybenzoin are not extensively documented, the broader class of deoxybenzoin derivatives has shown a range of interesting pharmacological properties. Many synthetic polyphenolic deoxybenzoins have demonstrated potent antioxidant and tyrosinase inhibitory activities.[4] Furthermore, certain deoxybenzoin derivatives have been investigated for their potential in cardiovascular protection due to their relaxing effects on coronary arteries.[11] The structural similarity of Deoxy-4-methoxybenzoin to these bioactive compounds suggests its potential as a scaffold for the development of new therapeutic agents.
Deoxy-4-methoxybenzoin is a valuable and versatile chemical entity with a well-established synthetic route. Its primary utility lies in its role as a key intermediate in the synthesis of more complex molecules, particularly isoflavones. This technical guide provides a foundational understanding of its chemical properties, synthesis, and characterization, which is essential for researchers and scientists working in the fields of organic synthesis and drug discovery. Further exploration of the biological activities of Deoxy-4-methoxybenzoin and its derivatives may unveil novel therapeutic applications.
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An In-Depth Technical Guide to p-Anisyl Benzyl Ketone: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of p-Anisyl benzyl ketone, a key organic intermediate with significant applications in synthetic chemistry and drug development. This document delves into the compound's fundamental physicochemical properties, detailed analytical characterization, and robust synthetic methodologies. Furthermore, it explores the pharmacological relevance of the deoxybenzoin scaffold, highlighting the potential of p-Anisyl benzyl ketone as a precursor for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile ketone.
Introduction and Structural Elucidation
p-Anisyl benzyl ketone, systematically named 1-(4-methoxyphenyl)-2-phenylethanone, is an aromatic ketone belonging to the deoxybenzoin class of compounds. The nomenclature can be ambiguous, as "(4-methoxyphenyl)(phenyl)methanone" is also a plausible interpretation. This guide will focus on the former, with the Chemical Abstracts Service (CAS) number 1023-17-2.
The structure features a central ketone carbonyl group connecting a p-anisyl (4-methoxyphenyl) group and a benzyl group. This arrangement provides a unique electronic and steric environment, making it a valuable building block in organic synthesis. The presence of the electron-donating methoxy group on one aromatic ring and the methylene bridge between the carbonyl and the second phenyl ring are key determinants of its reactivity and biological activity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of p-Anisyl benzyl ketone is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid | [2] |
| Melting Point | 40-44 °C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [2] |
| Density | Approximately 1.12 g/cm³ | [2] |
Spectroscopic Characterization
The identity and purity of p-Anisyl benzyl ketone are unequivocally established through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the singlet for the methylene protons, and the singlet for the methoxy group protons. The integration of these signals confirms the number of protons in each chemical environment.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal and the signals for the aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Other significant bands include those for C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) is expected at m/z = 226.27.[1]
Synthesis of p-Anisyl Benzyl Ketone
The synthesis of p-Anisyl benzyl ketone can be achieved through several established organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.
Friedel-Crafts Acylation
A classic and direct approach to p-Anisyl benzyl ketone is the Friedel-Crafts acylation of anisole with phenylacetyl chloride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Applications in Drug Development
The deoxybenzoin scaffold, of which p-Anisyl benzyl ketone is a prime example, is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.
Precursor for Pharmacologically Active Molecules
Deoxybenzoin derivatives have been reported to exhibit a wide range of pharmacological activities, including:
-
Antioxidant and Tyrosinase Inhibitory Activity: Polyphenolic deoxybenzoins have shown potent antioxidant and anti-lipid peroxidation activities, as well as the ability to inhibit tyrosinase, suggesting their potential in cosmetics and for treating hyperpigmentation disorders. [4]* Immunosuppressive Effects: Certain deoxybenzoin oxime derivatives have demonstrated significant immunosuppressive activity with low cytotoxicity, making them promising candidates for the development of new immunosuppressive agents. [5]* Antimicrobial Properties: Various deoxybenzoin derivatives have displayed antibacterial and antifungal activities. [6]* Vascular Relaxing Effects: Some polyphenolic deoxybenzoins have been shown to be significant inhibitors of KCl-induced arterial contraction, indicating their potential for cardiovascular protection. [7] p-Anisyl benzyl ketone serves as a crucial intermediate in the synthesis of more complex molecules with these desired biological activities. [2]For instance, it can be a starting material for the synthesis of isoflavones, a class of phytoestrogens with numerous health benefits.
Role as a Pharmaceutical Intermediate
The structural motifs present in p-Anisyl benzyl ketone are found in various pharmaceuticals. For example, derivatives of p-methoxyphenyl acetone are used in the synthesis of (R, R)-formoterol, an anti-asthma drug. This highlights the importance of p-Anisyl benzyl ketone and related structures as key building blocks in the pharmaceutical industry. Furthermore, it is a valuable intermediate for producing compounds with therapeutic applications. [2]
Conclusion
p-Anisyl benzyl ketone is a fundamentally important organic compound with a well-defined physicochemical and spectroscopic profile. Its synthesis is readily achievable through established methods like Friedel-Crafts acylation, with modern alternatives such as Suzuki-Miyaura coupling offering enhanced versatility. The true value of this ketone lies in its role as a versatile precursor to a wide array of pharmacologically active molecules. The deoxybenzoin scaffold it provides is a fertile ground for the discovery of novel therapeutics targeting a range of diseases. This guide serves as a foundational resource for researchers and scientists aiming to leverage the synthetic and medicinal potential of p-Anisyl benzyl ketone.
References
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An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone: Properties, Synthesis, and Applications
Introduction
1-(4-Methoxyphenyl)-2-phenylethanone, also known as deoxy-4-methoxybenzoin or p-anisyl benzyl ketone, is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds.[1][2] Its molecular structure, featuring a methoxy-substituted phenyl ring and a benzyl group attached to a central carbonyl moiety, imparts a unique combination of reactivity and stability. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis protocols, and applications, with a particular focus on its relevance to researchers in medicinal chemistry and materials science.
The compound is identified by the CAS Number 1023-17-2.[2][3][4] Its molecular formula is C₁₅H₁₄O₂, corresponding to a molecular weight of 226.27 g/mol .[1][2][4]
Molecular Structure
The structural framework of this compound is foundational to its chemical behavior. The presence of the electron-donating methoxy group on one of the phenyl rings influences the reactivity of the carbonyl group and the aromatic system.
Caption: Molecular Structure of this compound.
Physicochemical Properties
This compound is typically supplied as an off-white to pale yellow crystalline solid with a mild aromatic odor.[1] Its key physical and chemical properties are summarized in the table below. It is important to note the variability in the reported melting point, which may be attributed to differences in purity or crystalline polymorphism. While some sources report a range of 40-44 °C, others provide a higher and more defined range of 75-77 °C.[1][5] For research purposes, it is crucial to characterize the melting point of the specific batch being used.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][4] |
| Molecular Weight | 226.27 g/mol | [1][2][4] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Melting Point | 40-44 °C or 75-77 °C | [1][5] |
| Boiling Point | 380 °C at 760 mmHg | [2][3][6] |
| Density | Approximately 1.12 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone. | [1] |
| Flash Point | 173.2 °C | [2][3] |
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. A predicted ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the methoxy group protons as a singlet around 3.81 ppm.[2] The methylene protons adjacent to the carbonyl group appear as a singlet at approximately 4.29 ppm.[2] The aromatic protons of the methoxy-substituted phenyl ring are expected to appear as a multiplet in the range of 6.94-7.06 ppm, while the protons of the unsubstituted phenyl ring are observed as a multiplet between 7.17-7.31 ppm.[2] The aromatic protons ortho to the carbonyl group are shifted downfield and appear as a multiplet around 7.95-8.04 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aryl ketone, typically observed in the region of 1670-1690 cm⁻¹. The spectrum also displays characteristic bands for the C-O stretching of the methoxy group and the C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 227.1.
Synthesis and Purification
A common method for the synthesis of this compound involves the Friedel-Crafts acylation of anisole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. An alternative approach involves a Grignard reaction.[7]
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials and Reagents:
-
Anisole
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anisole in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride to the stirred solution.
-
Add phenylacetyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system to afford pure this compound.
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A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone
This guide provides an in-depth analysis of 1-(4-Methoxyphenyl)-2-phenylethanone, a ketone derivative of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthesis protocols, and its applications as a versatile intermediate in the development of novel pharmaceutical agents and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Core Chemical Identity and Molecular Descriptors
This compound is a diaryl ketone characterized by a methoxy-substituted phenyl ring and a benzyl group attached to the carbonyl carbon. This seemingly simple structure belies a rich chemical reactivity that makes it a valuable building block in synthetic chemistry. A precise understanding of its various identifiers is paramount for accurate documentation and retrieval of scientific data.
Nomenclature and Synonyms
The compound is known by several names in scientific literature and chemical catalogs, which can sometimes lead to confusion. The systematic IUPAC name is This compound [1]. However, it is frequently referred to by a variety of synonyms. Clarity in identifying these synonyms is crucial for comprehensive literature searches and unambiguous communication in a research setting.
Common Synonyms:
It is important to distinguish this compound from a related compound, desoxyanisoin (also known as 1,2-bis(4-methoxyphenyl)ethanone), with which it is sometimes confused in the literature[7][8][9]. The presence of two methoxy groups in desoxyanisoin significantly alters its physical and chemical properties.
Chemical Identifiers
For unequivocal identification in databases and regulatory documents, a set of standardized chemical identifiers is used. These identifiers are algorithmically generated from the molecular structure and provide a unique fingerprint for the compound.
| Identifier | Value | Source |
| CAS Registry Number | 1023-17-2 | [1][2][10] |
| PubChem CID | 231093 | [1] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | [1] |
| InChIKey | PLALKSRAHVYFOH-UHFFFAOYSA-N | [1][2][5] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | [1][2][11] |
| Molecular Formula | C15H14O2 | [1][2][3][12] |
| Molecular Weight | 226.27 g/mol | [1][2][3][6][11][12] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.
Physical State and Appearance
Under standard conditions, this compound exists as an off-white to pale yellow crystalline solid[12][13]. It possesses a mild aromatic odor[12][13].
Key Physical Constants
The following table summarizes the key physical constants for this compound. It is worth noting that some discrepancies exist in the reported melting points in the literature, which may be attributable to variations in purity or crystalline form. The more commonly cited range is in the mid-70s degrees Celsius.
| Property | Value | Source |
| Melting Point | 75.0 to 77.0 °C | |
| Boiling Point | 380.0 ± 17.0 °C at 760 mmHg | [2][3][6] |
| Density | 1.1 ± 0.1 g/cm³ | [2][3][6] |
| Flash Point | 173.2 ± 14.5 °C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol and acetone. | [12][13] |
Synthesis and Reactivity
The synthesis of this compound can be approached through several classical organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.
Common Synthetic Pathways
A prevalent method for the synthesis of this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction typically involves the reaction of anisole with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: Friedel-Crafts acylation for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of phenylacetyl chloride in the same solvent is added dropwise to the stirred suspension of aluminum chloride at a low temperature (typically 0-5 °C) to form the acylium ion intermediate.
-
Electrophilic Aromatic Substitution: Anisole is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is subsequently allowed to warm to room temperature and stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Applications in Research and Development
The utility of this compound primarily lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.
Pharmaceutical Intermediate
This compound serves as a key precursor in the synthesis of various pharmaceutical agents[12][13]. The ketone functionality and the adjacent methylene group are reactive sites that allow for a wide range of chemical transformations, including:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(4-methoxyphenyl)-2-phenylethanol, another valuable intermediate[14].
-
Oxidation: The methylene group can be oxidized to a carbonyl, forming 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione[15].
-
Halogenation: The α-methylene group can be halogenated, for instance, with bromine, to produce 2-bromo-1-(4-methoxyphenyl)-2-phenylethanone, a reactive alkylating agent for further synthetic elaborations.
-
Condensation Reactions: The α-protons are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions (e.g., aldol, Claisen) to build more complex carbon skeletons.
Caption: Key chemical transformations of this compound.
Safety and Handling
While specific toxicological data for this compound is not extensively documented in publicly available literature, standard laboratory safety precautions for handling chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[12][13].
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a foundational building block in organic synthesis with significant implications for the pharmaceutical and chemical industries. Its well-defined chemical identity, coupled with its versatile reactivity, makes it an indispensable tool for the modern synthetic chemist. This guide has provided a comprehensive overview of its synonyms, identifiers, physicochemical properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.
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A Technical Guide to the Biological Activities of 1-(4-Methoxyphenyl)-2-phenylethanone Derivatives
Abstract
The 1-(4-methoxyphenyl)-2-phenylethanone scaffold, a core structure of deoxybenzoin, represents a privileged template in medicinal chemistry. Its derivatives are recognized as synthetic precursors to isoflavones and share structural similarities with other bioactive molecules like chalcones and resveratrol. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We delve into the structure-activity relationships that govern their potency and explore the underlying mechanisms of action. Furthermore, this document furnishes detailed, field-proven protocols for key in vitro assays, enabling researchers to reliably evaluate the biological potential of novel compounds based on this versatile scaffold. The synthesis of technical data, mechanistic insights, and practical methodologies is intended to empower researchers and drug development professionals in their pursuit of new therapeutic agents.
Introduction: The Deoxybenzoin Scaffold
This compound belongs to the deoxybenzoin class of compounds, characterized by a 1,2-diphenylethanone structure. This core is not only a crucial intermediate in the synthesis of a wide array of heterocyclic compounds but also a recurring motif in various natural products with established pharmacological relevance. The inherent structural simplicity and synthetic accessibility of the deoxybenzoin scaffold make it an attractive starting point for derivatization and optimization in drug discovery programs.
The presence of two phenyl rings connected by a flexible two-carbon linker allows for extensive chemical modification. Substitutions on either aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The methoxy group at the para-position of the first phenyl ring is a common feature in many potent derivatives, often contributing to enhanced biological activity. This guide will systematically explore the major therapeutic avenues where these derivatives have shown significant promise.
Caption: General chemical scaffold of the target derivatives.
Anticancer and Cytotoxic Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic potential against a spectrum of human cancer cell lines. This activity is a cornerstone of their therapeutic evaluation, with research focusing on elucidating their mechanisms of cell death and identifying structural features that confer selectivity for cancer cells over normal cells.
Mechanism of Action
The anticancer effects of these compounds are often multifaceted. Studies on various derivatives, including those with additional methoxy or hydroxyl groups, have shown that they can induce cell death through apoptosis and cause cell cycle arrest. For instance, certain pyrazolo[3,4-b]pyridine derivatives incorporating the 3-(4-methoxyphenyl) moiety have been found to inhibit cyclin-dependent kinases (CDK2 and/or CDK9), leading to cell cycle arrest and subsequent apoptosis[1]. While some related compounds exert their effects through interaction with the estrogen receptor (ER), many cytotoxic 1,1-bis(4-methoxyphenyl)-2-phenylalkene derivatives have been shown to operate via ER-independent pathways[2]. The ability to induce apoptosis in cancer cells is a critical attribute, and assays such as Annexin V/Propidium Iodide staining are instrumental in confirming this mechanistic pathway.[3]
In Vitro Efficacy
The potency of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell proliferation. This value is a key metric for comparing the efficacy of different compounds.[3] For example, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have shown potent activity, with IC50 values in the low micromolar range against HeLa, MCF-7, and HCT-116 cell lines.[1] Similarly, a 1,4-benzoquinone derivative featuring a ((4-methoxyphenyl)amino) substituent was identified as a lead compound due to its significant and selective anticancer potential.[4]
Data Summary: In Vitro Cytotoxicity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | HeLa | 2.59 | [1] |
| Pyrazolo[3,4-b]pyridines | HCT-116 | 1.98 | [1] |
| Pyrazolo[3,4-b]pyridines | MCF-7 | 4.66 | [1] |
| 2'-substituted Deoxybenzoins | PC3 (ERβ+) | ~1-5 | [5] |
| Methoxyflavones | AML Cell Lines | 30.4 - 91.5 | [6] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic bacteria and fungi. Deoxybenzoin and related chalcone structures, which share the α,β-unsaturated carbonyl system, have been a fertile ground for the development of novel antimicrobial agents.[7][8]
Spectrum of Activity
Derivatives have been evaluated against a panel of clinically relevant pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans.[9][10][11] The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible microbial growth.[12][13]
Structure-Activity Relationship (SAR)
The antimicrobial potency of these compounds is highly dependent on their substitution patterns. For chalcone-related molecules, the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter activity.[10] For example, one study found that a (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one derivative showed excellent activity against Bacillus subtilis, with an MIC of 62.5 µg/mL.[11] The α,β-unsaturated keto function is considered crucial for the biological activities of many chalcones and their analogs.[11]
Data Summary: Antimicrobial Potency (MIC)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Chalcone Derivative | Bacillus subtilis | 62.5 | [11] |
| Chalcone Derivative | Staphylococcus aureus | 125 | [11] |
| Chalcone Derivative | Pseudomonas aeruginosa | 40 | [10] |
| Chalcone Derivative | Candida albicans | 80 | [10] |
Anti-inflammatory Properties
Chronic inflammation is a key driver in the pathophysiology of numerous diseases. The ability of this compound derivatives and related chalcones to modulate inflammatory pathways makes them promising candidates for new anti-inflammatory drugs.
Mechanism of Action: Targeting Key Inflammatory Mediators
The primary mechanism involves the suppression of key inflammatory mediators and signaling pathways in activated macrophages. Many derivatives have been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][15] This inhibition is achieved by down-regulating the expression of the inducible enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][16]
The anti-inflammatory effects are often mediated through the inhibition of critical signaling cascades. A key target is the Nuclear Factor-kappa B (NF-κB) pathway.[15] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS and COX-2. Certain methoxyphenyl-based chalcones have been shown to decrease the expression of NF-κB and prevent the degradation of IκB, effectively halting this inflammatory cascade.[15] Additionally, the mitogen-activated protein kinase (MAPK) pathway, which is also involved in the expression of inflammatory mediators, is another target for these compounds.[14]
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Antioxidant Potential
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular damage and various diseases. Deoxybenzoins, featuring polyphenolic structures, are effective antioxidants.[17]
Their antioxidant capacity is evaluated using various in vitro assays.[18] Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[19][20] Studies have shown that polyphenolic deoxybenzoins can be powerful antioxidants, with some derivatives exhibiting better anti-lipid peroxidation and DPPH radical scavenging activity than standards like Trolox and vitamin C.[17] For example, 2,4,4',5-tetrahydroxydeoxybenzoin showed a DPPH radical scavenging IC50 of 0.69 µM.[17] This activity is attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom, thereby neutralizing free radicals.
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for core assays used to evaluate the biological activities discussed.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][21] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product.
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[21]
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.[21] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid broth medium.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[13]
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive growth control (wells with inoculum and broth, no compound) and a sterility control (wells with broth only). A known antibiotic (e.g., ampicillin) can be used as a positive control compound.[10]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). A growth indicator like resazurin can be added to aid visualization; viable cells will turn the blue dye pink.[12][22]
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of compelling biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The structure-activity relationship studies consistently highlight that targeted modifications to the aromatic rings can significantly enhance potency and selectivity.
Future research should focus on several key areas. Firstly, optimizing the lead compounds to improve their pharmacokinetic profiles and reduce off-target toxicity is crucial for clinical translation. Secondly, a deeper investigation into the specific molecular targets and signaling pathways is necessary to fully understand their mechanisms of action. This could involve advanced techniques like proteomic and genomic analyses. Finally, exploring synergistic combinations of these derivatives with existing therapeutic agents could open new avenues for treating complex diseases like drug-resistant cancers and infections. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
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- Methods for in vitro evaluating antimicrobial activity: A review. (2025). ResearchGate.
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- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). National Institutes of Health.
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Role of 1-(4-Methoxyphenyl)-2-phenylethanone in organic synthesis
An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-phenylethanone: A Cornerstone Intermediate in Organic Synthesis
Authored by a Senior Application Scientist
Abstract
This compound, commonly known as 4-methoxydeoxybenzoin, is a diaryl ketone that serves as a pivotal building block in the landscape of organic synthesis. Its unique structural framework, featuring a reactive carbonyl group and an adjacent active methylene, renders it an exceptionally versatile precursor for a multitude of complex organic molecules. This guide provides an in-depth exploration of its synthesis, core applications, and the mechanistic principles that govern its reactivity. We will delve into its critical role in the construction of high-value compounds, particularly in the synthesis of isoflavones and other pharmacologically relevant scaffolds. Detailed experimental protocols, reaction pathways, and data summaries are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this compound in their synthetic endeavors.
Introduction and Physicochemical Properties
This compound (CAS No: 1023-17-2) is a ketone derivative with a methoxy group on one aromatic ring and a benzyl group attached to the carbonyl carbon.[1][2] This substitution pattern is fundamental to its utility, positioning it as a key intermediate for compounds with therapeutic applications, including estrogen receptor antagonists for cancer treatment.[3] Its structure is a classic deoxybenzoin scaffold, which is a core feature in many natural products and synthetic drugs.[4]
The presence of the electron-donating methoxy group on one phenyl ring and the active methylene bridge between the carbonyl and the second phenyl ring dictates its chemical behavior, allowing for selective transformations at multiple sites within the molecule.
Chemical and Physical Properties
The compound is typically an off-white to pale yellow crystalline solid with a mild aromatic odor.[2][5] Its key properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1023-17-2 | [1][6] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][7] |
| Molecular Weight | 226.27 g/mol | [1][2][7] |
| Appearance | Off-white to pale yellow crystalline solid | [2][5] |
| Melting Point | 75-77 °C (Varies slightly by source) | |
| Boiling Point | 380 °C at 760 mmHg | [6][7] |
| Density | ~1.12 g/cm³ | [2][7] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [2] |
| Synonyms | 4'-Methoxy-2-phenylacetophenone, 4-Methoxydeoxybenzoin, p-Anisyl Benzyl Ketone | [1][6] |
Synthesis of this compound
The most common and efficient method for synthesizing deoxybenzoins, including the title compound, is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves the reaction of an electron-rich aromatic compound (anisole) with an acyl halide (phenylacetyl chloride) in the presence of a Lewis acid catalyst.
Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of phenylacetyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃). The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho, para-director; however, acylation occurs predominantly at the para position due to reduced steric hindrance compared to the ortho position. A final deprotonation step re-establishes aromaticity and yields the desired product.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Anisole
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM (100 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Formation of Acylium Ion: Slowly add phenylacetyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes. Maintain the temperature below 5 °C.
-
Addition of Anisole: After the addition of the acyl chloride is complete, add a solution of anisole (1.0 eq) in anhydrous DCM (20 mL) dropwise over 45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice (200 g) and concentrated HCl (50 mL). This step hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Core Applications in Organic Synthesis
The synthetic value of this compound is demonstrated by its application as a precursor to a diverse range of molecular architectures.
Keystone Precursor for Isoflavone Synthesis
The deoxybenzoin route is a classical and reliable method for constructing the isoflavone core.[8] Isoflavones, such as daidzein and genistein, are a class of flavonoids with significant biological activities.[9][10] The synthesis requires the introduction of a one-carbon unit at the active methylene position, followed by cyclization.
Mechanism:
-
Formylation: The active methylene group of the deoxybenzoin is first formylated using a C1 source like ethyl formate in the presence of a strong base (e.g., sodium metal or sodium hydride). This forms a 2-hydroxyisoflavanone intermediate.[8]
-
Cyclization and Dehydration: The intermediate undergoes acid-catalyzed cyclization and subsequent dehydration to form the aromatic heterocyclic pyranone ring, yielding the final isoflavone skeleton.[8][11]
Caption: The deoxybenzoin route to isoflavones.
Representative Protocol: Synthesis of 4'-Methoxyisoflavone
-
To a solution of this compound (1.0 eq) in dry ethyl formate (excess, as solvent), add sodium metal (1.2 eq) in small portions.
-
Stir the mixture at room temperature until the sodium has completely reacted.
-
Remove the excess ethyl formate under reduced pressure.
-
Dissolve the residue in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure isoflavone.
Reactions at the Carbonyl Group
The carbonyl group is a site for various nucleophilic addition reactions, expanding the synthetic utility of the molecule.
3.2.1. Grignard Reaction
The addition of organomagnesium halides (Grignard reagents) to the carbonyl carbon is a powerful method for C-C bond formation, leading to tertiary alcohols.[12][13] This reaction is fundamental for building molecular complexity.[14]
Protocol: Synthesis of 1-(4-Methoxyphenyl)-1,2-diphenylethanol
-
Grignard Reagent Preparation: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[15]
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise with stirring.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench: Cool the reaction mixture in an ice bath and quench by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude tertiary alcohol, which can be purified by chromatography or recrystallization.
3.2.2. Catalytic Hydrogenation
The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents or through catalytic hydrogenation.[16]
Protocol: Reduction to 1-(4-Methoxyphenyl)-2-phenylethanol
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of Palladium on Carbon (5% Pd/C) or sodium borohydride (NaBH₄).
-
If using Pd/C, purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 1 bar) at room temperature with vigorous stirring until hydrogen uptake ceases.[17]
-
If using NaBH₄, stir the reaction at 0 °C to room temperature until TLC indicates complete consumption of the starting material.
-
Filter the catalyst (for Pd/C) or perform an acidic workup (for NaBH₄).
-
Concentrate the solvent and purify the resulting alcohol as needed.
Precursor to Other Derivatives
The deoxybenzoin scaffold is a starting point for various other classes of compounds. For example, it can be used to synthesize substituted benzothiophenes and other structures with potential applications in medicinal chemistry.[3] Furthermore, derivatization into deoxybenzoin oximes has been shown to produce compounds with potent immunosuppressive activity.[4]
Analytical Data Summary
Proper characterization is essential for confirming the identity and purity of synthesized this compound. Below is a summary of expected spectroscopic data.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.95-8.05 (m, 2H, Ar-H ortho to C=O), 7.15-7.35 (m, 5H, Ph-H), 6.90-7.00 (m, 2H, Ar-H ortho to OMe), 4.25 (s, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃).[6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 196.5 (C=O), 163.5, 138.0, 130.8, 129.5, 128.6, 128.2, 126.8, 113.8 (Ar-C), 55.5 (-OCH₃), 45.5 (-CH₂-). |
| IR (KBr) | ν (cm⁻¹): ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1680 (C=O stretch), ~1600, 1510 (Ar C=C), ~1250 (C-O stretch). |
| Mass Spec (EI) | m/z: 226 (M⁺), 135 ([CH₃OC₆H₄CO]⁺), 91 ([C₇H₇]⁺). |
Conclusion
This compound is far more than a simple ketone; it is a strategic and versatile intermediate in the arsenal of the synthetic organic chemist. Its importance is most pronounced in its role as a direct precursor to the isoflavone skeleton, a privileged scaffold in medicinal chemistry.[8][10] The reactivity of both its carbonyl function and its α-methylene bridge allows for a wide array of chemical transformations, from C-C bond formations via Grignard additions to reductions and heterocycle constructions.[4][12] The straightforward synthesis and well-defined reactivity of this compound ensure its continued relevance in academic research and industrial applications, particularly in the development of novel pharmaceuticals and biologically active agents.
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The Strategic Utility of 1-(4-Methoxyphenyl)-2-phenylethanone: An In-Depth Technical Guide for Synthetic Chemists
Abstract
1-(4-Methoxyphenyl)-2-phenylethanone, also known as 4'-methoxydeoxybenzoin, is a versatile ketone that serves as a pivotal building block in the landscape of modern organic synthesis. Its strategic importance is underscored by its role as a precursor to a diverse array of bioactive molecules, including isoflavones, stilbenes, and complex pharmaceutical agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this valuable intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and showcase its utility in the synthesis of high-value compounds, thereby offering a comprehensive resource for leveraging this scaffold in chemical research and drug discovery.
Introduction: The Deoxybenzoin Scaffold
The deoxybenzoin framework, characterized by a 1,2-diaryl-ethanone structure, is a privileged motif in medicinal chemistry and natural product synthesis. The presence of two aromatic rings and a reactive ketone functionality provides a rich platform for molecular elaboration. This compound, with its characteristic methoxy substitution, offers a nuanced reactivity profile, influencing the electronic properties of the aromatic system and providing a handle for further functionalization. This guide will illuminate the chemical versatility of this specific deoxybenzoin derivative, demonstrating its power as a strategic starting material. Deoxybenzoin derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them attractive targets for synthesis.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 99-102 °C | |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, acetone, ethyl acetate); insoluble in water. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.95 (d, J = 8.8 Hz, 2H), 7.30-7.20 (m, 5H), 6.91 (d, J = 8.8 Hz, 2H), 4.21 (s, 2H), 3.85 (s, 3H).[2]
-
¹³C NMR (CDCl₃, 101 MHz) δ: 196.8, 163.5, 135.8, 130.6, 129.4, 128.6, 128.4, 126.8, 113.7, 55.4, 45.4.[2]
-
IR (KBr, cm⁻¹): 1675 (C=O), 1600, 1510, 1250, 1170, 830.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with phenylacetyl chloride.
The Friedel-Crafts Acylation: Mechanism and Causality
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The key to its success lies in the generation of a highly reactive acylium ion electrophile. A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of phenylacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the acylium ion. Anisole, being an activated aromatic ring due to the electron-donating methoxy group, readily attacks the acylium ion. The methoxy group is an ortho-, para-director, and due to steric hindrance, the acylation predominantly occurs at the para position.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Anisole
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
After the addition of the acid chloride, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate). A moderate yield of 61% has been reported for this reaction.[3]
Applications in Chemical Synthesis
This compound is a cornerstone for the synthesis of several important classes of compounds.
Synthesis of Isoflavones
Isoflavones are a class of naturally occurring compounds with a wide range of biological activities. The deoxybenzoin route is a classical and reliable method for their synthesis.[4] This typically involves the introduction of a one-carbon unit at the α-position of the deoxybenzoin, followed by cyclization.
The Vilsmeier-Haack reaction provides an efficient means to introduce a formyl group, which then facilitates the cyclization to the isoflavone core.[5][6] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7]
Caption: Synthesis of Isoflavones via the Deoxybenzoin Route.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add DMF (3.0 equivalents).
-
Cool the mixture to 0 °C and add POCl₃ (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the product with DCM, wash with water and brine, and dry over sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to afford the desired isoflavone. This method is noted for its efficiency and mild reaction conditions.[8]
Synthesis of Stilbene Derivatives
Stilbenes are another important class of compounds with diverse biological activities, including antioxidant and anticancer properties. The Wittig reaction is a powerful tool for the synthesis of stilbenes from carbonyl compounds.[9][10]
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene. In the context of this compound, a Wittig reagent can be prepared from an appropriate phosphonium salt, which then reacts with the ketone to yield a triaryl-substituted stilbene derivative.
Caption: General Workflow for Stilbene Synthesis via the Wittig Reaction.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the ylide solution at room temperature for 1 hour.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography. The triphenylphosphine oxide byproduct can often be removed by recrystallization.
Application in Pharmaceutical Synthesis: The Case of Apixaban
A prominent example of the utility of the this compound scaffold in drug development is its role in the synthesis of Apixaban, a potent and selective factor Xa inhibitor used as an anticoagulant.[11] While the complete synthesis of Apixaban is a multi-step process, a key fragment of the molecule is derived from a precursor that can be synthesized from 4'-methoxydeoxybenzoin. The methoxyphenyl group in Apixaban is a crucial P1 moiety that contributes to its high binding affinity and oral bioavailability.[12] Various synthetic routes to Apixaban and its intermediates have been developed, highlighting the industrial relevance of this structural motif.[3][13][14][15][16]
Other Significant Transformations
The reactivity of this compound extends beyond its use as a precursor for isoflavones and stilbenes. Two notable reactions that showcase its chemical versatility are the Willgerodt-Kindler reaction and 1,2-aryl migrations.
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding terminal amides or thioamides.[17][18] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.[11][19][20] The reaction proceeds through a complex mechanism involving the formation of an enamine, thiation, and a series of rearrangements that result in the migration of the carbonyl group to the terminal position of the alkyl chain.[20] This reaction offers a unique method for the functionalization of the phenylethanone backbone. Microwave-assisted protocols have been developed to improve reaction times and yields.[19]
1,2-Aryl Migration
Under certain conditions, the deoxybenzoin scaffold can undergo a 1,2-aryl shift, a type of rearrangement where an aryl group migrates from one atom to an adjacent atom.[15][21] This rearrangement is often initiated by the formation of a reactive intermediate, such as a carbocation, at the benzylic position.[21] The driving force for the migration is the formation of a more stable intermediate. This transformation can be a powerful tool for skeletal reorganization and the synthesis of complex molecular architectures. Radical-induced 1,2-aryl migrations have also been reported, expanding the scope of these rearrangements.[22]
Conclusion
This compound has firmly established itself as a cornerstone building block in organic synthesis. Its accessibility through robust methods like the Friedel-Crafts acylation, coupled with the rich reactivity of its ketone and α-methylene functionalities, provides chemists with a versatile platform for the construction of a wide range of valuable molecules. From the synthesis of bioactive natural products like isoflavones and stilbenes to its incorporation into blockbuster pharmaceuticals such as Apixaban, the utility of this deoxybenzoin derivative is undisputed. The continued exploration of its reactivity, including transformations like the Willgerodt-Kindler reaction and 1,2-aryl migrations, promises to unlock even more synthetic potential. For researchers and professionals in drug discovery and materials science, a deep understanding of the chemistry of this compound is not just advantageous, but essential for the design and execution of innovative and efficient synthetic strategies.
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The Deoxybenzoin Core: A Historical and Synthetic Guide for the Modern Researcher
Introduction: The Unassuming Architect of Molecular Diversity
In the vast landscape of organic chemistry, certain molecular scaffolds emerge as unassuming yet pivotal architects of complexity and function. The deoxybenzoin core, a seemingly simple 1,2-diphenylethan-1-one structure, is one such entity. Its strategic arrangement of two aromatic rings flanking a carbonyl-methylene linker has served as a foundational building block for a remarkable array of molecules, from life-saving pharmaceuticals to innovative materials. For the modern researcher in drug development and materials science, a deep understanding of the discovery, history, and synthetic evolution of deoxybenzoin compounds is not merely an academic exercise; it is a gateway to unlocking new avenues of molecular design and innovation.
This in-depth technical guide provides a comprehensive exploration of the deoxybenzoin core, charting its journey from a nascent discovery in the late 19th century to its current status as a versatile synthetic intermediate. We will delve into the seminal reactions that first brought this scaffold to light, trace the evolution of its synthetic methodologies, and explore the rich diversity of its naturally occurring and synthetically derived analogues. By understanding the historical context and the causality behind experimental choices, researchers can better appreciate the enduring relevance of the deoxybenzoin framework and leverage its potential in their own scientific endeavors.
The Dawn of a Scaffold: The Friedel-Crafts Reaction and the Birth of Deoxybenzoin
The story of deoxybenzoin is intrinsically linked to a landmark discovery in organic synthesis: the Friedel-Crafts reaction. In 1877, French chemist Charles Friedel and his American collaborator James Crafts published a series of communications that would forever change the landscape of aromatic chemistry.[1][2][3] Their work detailed a method for the formation of carbon-carbon bonds to an aromatic ring through the use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction, proceeding via electrophilic aromatic substitution, opened up unprecedented possibilities for the construction of complex aromatic molecules.[4]
While Friedel and Crafts' initial papers described the synthesis of various aromatic ketones, the classical synthesis of deoxybenzoin itself emerged as a direct and elegant application of their groundbreaking methodology.[1][4] The reaction involves the acylation of benzene with phenylacetyl chloride in the presence of a stoichiometric amount of aluminum chloride.[1]
The causality behind this experimental choice lies in the activation of the acyl chloride by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of phenylacetyl chloride, creating a highly electrophilic acylium ion. This potent electrophile is then readily attacked by the electron-rich benzene ring, forming a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the deoxybenzoin product.
Evolution of Synthetic Methodologies: Refining the Path to the Deoxybenzoin Core
While the Friedel-Crafts acylation remains a cornerstone of deoxybenzoin synthesis, the ensuing decades have witnessed the development of a diverse array of alternative and complementary methods. These advancements have been driven by the need for milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted deoxybenzoin derivatives.
The Houben-Hoesch Reaction: An Alternative Acylation Strategy
The Houben-Hoesch reaction provides an alternative route to hydroxylated deoxybenzoin derivatives. This method involves the condensation of a phenol with a nitrile in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), and hydrogen chloride (HCl). The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the corresponding ketone. This approach is particularly valuable for the synthesis of polyhydroxylated deoxybenzoins, which are common motifs in naturally occurring compounds.
Reduction of Benzoins: A Facile Route to Symmetrical Deoxybenzoins
For the preparation of symmetrically substituted deoxybenzoins, the reduction of the corresponding benzoin precursor offers a convenient and efficient alternative. Benzoins, which can be readily synthesized through the benzoin condensation of two aldehydes, are α-hydroxy ketones. Their reduction to the corresponding deoxybenzoin (a deoxy-hydroxylation) can be achieved using various reducing agents, with early methods employing zinc dust in acetic acid or tin in hydrochloric acid.
Modern Synthetic Innovations
Contemporary organic synthesis has introduced a plethora of sophisticated methods for constructing the deoxybenzoin scaffold, offering enhanced efficiency, selectivity, and substrate scope.
| Method | Description | Key Advantages |
| Palladium-Catalyzed Cross-Coupling Reactions | These methods involve the coupling of aryl halides or their equivalents with enolates or other suitable coupling partners. | High functional group tolerance, broad substrate scope. |
| Base-Mediated Acylations | These protocols utilize strong bases to generate enolates from aryl acetic acid derivatives, which then react with acylating agents.[5] | Often metal-free, can be performed under milder conditions.[5] |
| Photoredox Catalysis | This emerging field utilizes visible light to drive the formation of radical intermediates, enabling novel bond-forming strategies for deoxybenzoin synthesis. | Mild reaction conditions, unique reactivity patterns. |
Nature's Embrace: The Discovery and Significance of Natural Deoxybenzoins
The deoxybenzoin scaffold is not merely a product of the synthetic chemist's toolkit; it is also a privileged structure found in a variety of natural products. The discovery of these naturally occurring deoxybenzoins has been instrumental in shaping our understanding of their potential biological activities and has inspired the development of numerous synthetic analogues.
One of the earliest and most well-known examples of a naturally occurring deoxybenzoin is angolensin , first isolated from the heartwood of Pterocarpus angolensis. Its structure was elucidated through classical chemical degradation and spectroscopic methods. The discovery of angolensin and other natural deoxybenzoins revealed that these compounds often possess interesting biological properties, including estrogenic, antifungal, and anti-inflammatory activities.
The biosynthesis of these natural products often involves pathways distinct from laboratory syntheses, providing valuable insights into nature's strategies for constructing complex molecules. For instance, the biosynthesis of many plant-derived deoxybenzoins is closely linked to the phenylpropanoid pathway, which is also responsible for the production of flavonoids and other important secondary metabolites.
The Deoxybenzoin Core in Drug Development and Beyond: A Legacy of Innovation
The true measure of a molecular scaffold's importance lies in its utility. From its early days as a synthetic intermediate to its current role in cutting-edge research, the deoxybenzoin core has proven to be a remarkably versatile platform for the development of functional molecules.
A Crucial Intermediate in Isoflavone Synthesis
Historically, one of the most significant applications of deoxybenzoin has been as a key intermediate in the synthesis of isoflavones. Isoflavones, a class of naturally occurring compounds with a 3-phenylchromen-4-one backbone, exhibit a wide range of biological activities, including estrogenic and anticancer properties. The classical synthesis of isoflavones often involves the construction of a deoxybenzoin intermediate, which then undergoes cyclization to form the characteristic chromenone ring system.
Modern Applications in Medicinal Chemistry
In recent years, there has been a resurgence of interest in deoxybenzoin derivatives as potential therapeutic agents. The inherent structural features of the deoxybenzoin core, including its two modifiable aromatic rings and the reactive methylene group, make it an attractive scaffold for combinatorial chemistry and the development of compound libraries for drug screening.
Modern research has explored the potential of deoxybenzoin derivatives in a variety of therapeutic areas:
-
Antioxidants and Tyrosinase Inhibitors: Polyphenolic deoxybenzoins have shown significant promise as potent antioxidants and inhibitors of the enzyme tyrosinase, making them attractive candidates for development as food preservatives and cosmetic ingredients.[6][7]
-
Immunosuppressive Agents: Novel deoxybenzoin derivatives have been synthesized and evaluated for their immunosuppressive activity, with some compounds showing lower cytotoxicity and higher inhibitory activity on T-cell proliferation than existing drugs.[8]
-
Cardiovascular Protection: Certain deoxybenzoin analogues have been found to exhibit significant inhibitory effects on arterial contraction, suggesting their potential for the treatment of cardiovascular diseases.[6]
Innovations in Materials Science
The utility of the deoxybenzoin scaffold extends beyond the realm of medicine. The thermal rearrangement of deoxybenzoin to diphenylacetylene at high temperatures has been exploited in the development of novel fire-resistant polymers. Deoxybenzoin-containing polyarylates exhibit enhanced char-forming ability, leading to improved thermal stability and flame retardancy.
Conclusion: An Enduring Legacy and a Promising Future
The journey of the deoxybenzoin core, from its conceptual birth in the wake of the Friedel-Crafts reaction to its current multifaceted applications, is a testament to the enduring power of fundamental discoveries in organic chemistry. For over a century, this unassuming scaffold has served as a reliable and versatile tool for the construction of molecular complexity. As we look to the future of drug discovery and materials science, the deoxybenzoin core, with its rich history and proven track record of innovation, is poised to remain a central player in the quest for novel and impactful molecules. The continued exploration of its synthetic accessibility and the expansion of its biological and material properties will undoubtedly unlock new and exciting opportunities for researchers across the scientific disciplines.
References
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- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. (Suite). Comptes rendus de l'Académie des sciences, 84, 1450-1454.
- Baddeley, G. (1949). The Friedel-Crafts Reaction. Quarterly Reviews, Chemical Society, 3(2), 155-172.
- Groggins, P. H. (Ed.). (1958). Unit Processes in Organic Synthesis (5th ed.). McGraw-Hill.
- Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions (Vol. 1). Interscience Publishers.
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- Chen, C. Y., et al. (2010). Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery. Journal of Agricultural and Food Chemistry, 58(20), 10891-10896.
- Shaikh, A. C., et al. (2021). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. Scientific Reports, 11(1), 1-11.
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- Olah, G. A., & Kobayashi, S. (1971). Friedel-Crafts Acylations with Acyl Fluorides. The Perchloric Acid Catalyzed Acylation of Benzene and Toluene with Acetyl Fluoride. Journal of the American Chemical Society, 93(26), 6964-6967.
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The Ubiquitous Presence of Phenylethanone Derivatives in Nature: A Technical Guide for Drug Discovery
Abstract
Phenylethanone derivatives, a significant class of naturally occurring phenolic compounds, are widely distributed throughout the plant kingdom and have been identified in some microbial species. These molecules, characterized by a phenyl group attached to an ethanone moiety, play crucial roles in plant defense mechanisms and exhibit a broad spectrum of pharmacological activities, making them compelling targets for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of phenylethanone derivatives, delving into their biosynthetic origins, distribution in various natural sources, and significant biological activities. Furthermore, this guide offers detailed, field-proven experimental protocols for the extraction, isolation, and quantification of these valuable compounds, alongside a mechanistic exploration of their therapeutic potential.
Introduction: The Significance of Phenylethanone Scaffolds in Nature
Phenylethanone, also known as acetophenone, and its derivatives are a diverse group of secondary metabolites found in over 24 plant families, as well as in some fungi.[1][2][3] In nature, they exist as both free aglycones and in glycosidic forms.[1] Their roles in plants are multifaceted, often acting as phytoalexins to ward off pathogens and herbivores.[4] Beyond their ecological importance, these compounds have a long history in traditional medicine and have emerged as valuable precursors for pharmaceutical synthesis.[2] Notable examples include paeonol, apocynin, and various hydroxyacetophenones, which have demonstrated potent anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the natural world's production of these compounds and the methodologies to harness their potential.
Biosynthesis of Phenylethanone Derivatives: A Journey from Primary Metabolism
The biosynthesis of phenylethanone derivatives in plants is intricately linked to primary metabolic pathways, primarily originating from the shikimate pathway. This pathway provides the aromatic amino acid L-phenylalanine, the fundamental building block for a vast array of phenolic compounds.[4]
The conversion of L-phenylalanine to phenylethanone derivatives generally proceeds through a β-oxidative pathway, which involves the shortening of the three-carbon side chain of cinnamic acid by two carbons.[4] A key intermediate in this process is a 3-ketoacyl-CoA, and an impairment in its side-chain shortening, due to mutations in enzymes like 3-ketoacyl-CoA thiolase, can lead to the accumulation of precursors that are then hydrolyzed and decarboxylated to yield the acetophenone moiety.[5]
In many plant species, these newly synthesized phenylethanone derivatives are subsequently glycosylated by UDP-sugar dependent glycosyltransferases (UGTs).[4] This glycosylation serves to render the compounds less reactive and more water-soluble, allowing for their storage in an inactive form within the plant cell. Upon tissue damage or pathogen attack, β-glucosidases can hydrolyze these glycosides, releasing the bioactive aglycone as a defense mechanism.[6]
Figure 1: Generalized biosynthetic pathway of phenylethanone derivatives in plants.
Natural Distribution of Phenylethanone Derivatives
Phenylethanone derivatives have been isolated from a wide array of natural sources, predominantly from terrestrial plants. The following table summarizes the occurrence of some prominent phenylethanone derivatives.
| Compound Name | Chemical Structure | Natural Source(s) | Plant Part(s) | Reference(s) |
| Paeonol | 2'-Hydroxy-4'-methoxyacetophenone | Paeonia suffruticosa (Moutan Cortex), Arisaema erubescens, Dioscorea japonica | Root bark | [7] |
| Apocynin | 4'-Hydroxy-3'-methoxyacetophenone | Apocynum cannabinum, Picrorhiza kurroa | Roots | |
| p-Hydroxyacetophenone | 4'-Hydroxyacetophenone | Artemisia species, Illicium species, Calea uniflora | Various | [2][8] |
| 2'-Hydroxyacetophenone | 2'-Hydroxyacetophenone | Found in various plant families including Apocynaceae, Asteraceae, Pinaceae, and Salicaceae | Various | |
| Franklinone | Prenylated acetophenone | Bosistoa euodiformis | Leaves | [9] |
Phenylethanone Derivatives in the Marine Environment:
The exploration of marine organisms for novel phenylethanone derivatives is a less developed field compared to terrestrial sources. While a vast diversity of bioactive compounds has been isolated from marine sponges, tunicates, and algae, specific reports on naturally occurring acetophenones are limited.[10][11][12] However, the marine environment represents a rich reservoir of microbial diversity, and studies have shown that marine-derived fungi and bacteria are capable of the biotransformation of acetophenone derivatives.[13] This suggests that while direct isolation may be infrequent, marine microorganisms could be a valuable source of novel biocatalysts for the synthesis of unique phenylethanone structures.
Pharmacological Activities and Therapeutic Potential
Naturally occurring phenylethanone derivatives exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug development.
| Compound | Pharmacological Activity | Mechanistic Insights | Reference(s) |
| Paeonol | Anti-inflammatory, Antioxidant, Neuroprotective, Anti-tumor | Inhibition of NF-κB, MAPK, and ERK signaling pathways.[1][6][14] | [1][6][14] |
| Apocynin | Anti-inflammatory, Antioxidant | NADPH oxidase inhibitor. | [15] |
| p-Hydroxyacetophenone | Antiviral, Anti-inflammatory, Antinociceptive | Modulation of inflammatory pathways.[16] | [16] |
| 2'-Hydroxyacetophenone | Antimicrobial, Antioxidant | - |
Mechanistic Deep Dive: Paeonol's Anti-inflammatory Action via NF-κB Signaling
Paeonol has been extensively studied for its potent anti-inflammatory effects. One of its key mechanisms of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Paeonol has been shown to inhibit the phosphorylation of IKKβ and IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory mediators.[5][17]
Figure 2: Paeonol's inhibition of the NF-κB signaling pathway.
Experimental Protocols: A Practical Guide to Isolation and Analysis
The successful isolation and characterization of phenylethanone derivatives from natural sources are contingent upon robust and well-defined experimental protocols. The following sections provide detailed, step-by-step methodologies for the extraction, purification, and quantification of paeonol from Paeonia suffruticosa root bark, which can be adapted for other phenylethanone derivatives and plant matrices.
Figure 3: General workflow for the extraction and isolation of phenylethanone derivatives.
Extraction of Paeonol from Paeonia suffruticosa Root Bark
Method 1: Steam Distillation
Rationale: Paeonol is volatile and can be effectively separated from non-volatile components of the plant matrix using steam distillation. This method is particularly suitable for obtaining a relatively pure initial product.
Step-by-Step Protocol:
-
Preparation of Plant Material:
-
Select healthy, disease-free Paeonia suffruticosa roots.
-
Clean the roots to remove soil and debris.
-
Carefully scrape off the outer root bark.
-
Dry the root bark in a forced-air oven at 50°C until a constant weight is achieved.[18]
-
Grind the dried root bark to a fine powder (approximately 40 mesh).[18]
-
-
Steam Distillation Setup:
-
Assemble a steam distillation apparatus as depicted in Figure 5.58 of Chemistry LibreTexts.[19]
-
Place the powdered root bark into the distilling flask.
-
Add distilled water to the flask to cover the plant material.
-
-
Distillation Process:
-
Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile paeonol with it.
-
Condense the steam and paeonol mixture in the condenser.
-
Collect the distillate, which will be a milky-white emulsion of paeonol in water.
-
-
Isolation of Paeonol:
-
Cool the distillate to induce crystallization of paeonol.
-
Collect the paeonol crystals by filtration.
-
Wash the crystals with cold distilled water to remove any water-soluble impurities.
-
Dry the crystals under vacuum to obtain crude paeonol.
-
Method 2: Solvent Extraction
Rationale: For a more exhaustive extraction of paeonol and other phenylethanone derivatives, solvent extraction is employed. The choice of solvent is critical and is based on the polarity of the target compounds.
Step-by-Step Protocol:
-
Preparation of Plant Material:
-
Prepare the dried and powdered root bark as described in the steam distillation protocol.
-
-
Extraction:
-
Place the powdered root bark in a flask.
-
Add an appropriate solvent, such as ethanol or a mixture of ethanol and water (e.g., 62% ethanol).[20]
-
Perform the extraction using a suitable method, such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[20] For ultrasound-assisted extraction, optimal conditions may include a liquid-to-material ratio of 21:1 mL/g, an ethanol concentration of 62%, an ultrasonic time of 31 minutes, an ultrasonic temperature of 36°C, and an ultrasonic power of 420 W.[20]
-
-
Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification of Paeonol by Column Chromatography
Rationale: The crude extract obtained from solvent extraction contains a mixture of compounds. Column chromatography is a standard technique for separating and purifying the target phenylethanone derivative based on its differential adsorption to a stationary phase.
Step-by-Step Protocol:
-
Preparation of the Column:
-
Select a suitable stationary phase, such as silica gel or a macroporous resin (e.g., HPD-300).[20]
-
Pack the column with the chosen stationary phase slurried in a non-polar solvent.
-
-
Loading the Sample:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity (gradient elution). A common mobile phase for separating paeonol is a mixture of methanol and water.[20]
-
Collect fractions of the eluate.
-
-
Monitoring the Separation:
-
Monitor the separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing paeonol.
-
-
Isolation and Concentration:
-
Combine the fractions containing pure paeonol.
-
Evaporate the solvent under reduced pressure to obtain the purified paeonol.
-
Quantification of Paeonol by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a precise and accurate analytical technique for quantifying the amount of a specific compound in a sample. A validated HPLC method is essential for quality control and standardization of natural product extracts.
Step-by-Step Protocol:
-
Instrumentation and Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure paeonol standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a known amount of the plant extract.
-
Dissolve the extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the sample solution and record the peak area of the paeonol peak.
-
Determine the concentration of paeonol in the sample by interpolating its peak area on the calibration curve.
-
Conclusion and Future Perspectives
The natural world is a vast and largely untapped reservoir of chemical diversity, with phenylethanone derivatives representing a class of compounds with significant therapeutic potential. Their widespread distribution in plants, coupled with their diverse and potent biological activities, underscores their importance in drug discovery. This technical guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and pharmacological properties of these valuable molecules. The detailed experimental protocols offer a practical framework for researchers to isolate and analyze these compounds, paving the way for further investigation into their mechanisms of action and potential clinical applications.
Future research should focus on several key areas. A more systematic exploration of marine organisms for novel phenylethanone derivatives is warranted, given the unique chemical space that this environment offers. Furthermore, advances in synthetic biology and metabolic engineering could provide sustainable and scalable platforms for the production of rare or difficult-to-isolate phenylethanone derivatives. Continued investigation into the intricate signaling pathways modulated by these compounds will undoubtedly unveil new therapeutic targets and contribute to the development of next-generation pharmaceuticals derived from nature's own chemical arsenal.
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A Researcher's Guide to 4'-Methoxy-2-phenylacetophenone: Synthesis, Applications, and Methodologies
This technical guide provides an in-depth review of 4'-Methoxy-2-phenylacetophenone, a key chemical intermediate. Known by several synonyms including Deoxy-4-methoxybenzoin and Benzyl 4-methoxyphenyl ketone, this compound serves as a fundamental building block in the synthesis of various biologically active molecules.[1] We will explore its chemical properties, detail robust synthetic protocols, address common experimental challenges, and illuminate its pivotal role in the development of pharmacologically significant compounds, particularly isoflavones.
Core Properties and Characteristics
4'-Methoxy-2-phenylacetophenone is a white crystalline solid at room temperature.[2] Its structural features—a phenyl group and a methoxy-substituted phenyl group flanking a ketone—make it a versatile precursor in organic synthesis. A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of 4'-Methoxy-2-phenylacetophenone
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Melting Point | 77-78 °C | [1][2] |
| Boiling Point | 380.0 ± 17.0 °C (Predicted) | [1] |
| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White Crystalline Solid | [1][2] |
| Solubility | Sparingly soluble in water; Soluble in Dichloromethane, Ethyl Acetate | [1][2][3] |
| CAS Number | 1023-17-2 |[1] |
Synthesis of 4'-Methoxy-2-phenylacetophenone: A Practical Workflow
The synthesis of this ketone is most reliably achieved via the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis, but its success hinges on meticulous control of reaction conditions. An alternative, though less common, route involves the reduction of anisoin.[4]
Recommended Synthetic Method: Friedel-Crafts Acylation
The most prevalent and scalable method involves the reaction of anisole with phenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[5] The methoxy group of anisole is an ortho-para directing group, and the para product is sterically favored.
Causality in Experimental Design: The choice of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride, making it a potent electrophile. However, AlCl₃ is extremely hygroscopic. The entire reaction must be conducted under strictly anhydrous conditions because moisture will hydrolyze the catalyst, quenching the reaction and drastically reducing the yield.[5] An inert atmosphere (nitrogen or argon) is essential to prevent atmospheric moisture from contaminating the reaction.
Caption: Friedel-Crafts Acylation Workflow for 4'-Methoxy-2-phenylacetophenone Synthesis.
Detailed Experimental Protocol
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and dropping funnel, add anhydrous anisole (1.1 equivalents) and an anhydrous solvent such as dichloromethane.
-
Catalyst Addition: Cool the mixture to 0-5°C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). A stoichiometric excess of the catalyst is often required as it can complex with both the reactant and the ketone product.[5]
-
Acyl Chloride Addition: Add phenylacetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture over a beaker of crushed ice and dilute HCl.[5] This hydrolyzes the aluminum complexes and quenches the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer 2-3 times with dichloromethane.[5]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure 4'-Methoxy-2-phenylacetophenone.[5]
Troubleshooting Common Synthesis Issues
Low yields and side-product formation are common hurdles. Understanding their origin is key to optimization.
Table 2: Troubleshooting Guide for Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | Moisture Contamination: Deactivation of the AlCl₃ catalyst. | Ensure all glassware is meticulously dried and use anhydrous grade solvents. Run the reaction under a nitrogen or argon atmosphere.[5] |
| Inactive/Insufficient Catalyst: The Lewis acid may be old or an insufficient molar ratio was used. | Use a fresh, unopened container of AlCl₃. Ensure at least a stoichiometric amount is used relative to the limiting reagent.[5] | |
| Formation of Side Products | Ortho-Acylation: The methoxy group also directs to the ortho position, leading to isomeric impurities. | Maintain a low reaction temperature to favor the sterically less hindered para-product.[5] |
| | Dealkylation: Harsh conditions (high temperature, long reaction time) can cleave the methyl ether. | Adhere to the recommended temperature profile and monitor the reaction to avoid unnecessarily long reaction times.[5] |
Core Application: A Gateway to Bioactive Isoflavones
While possessing modest intrinsic biological activity itself, 4'-Methoxy-2-phenylacetophenone is highly valued as an intermediate for the synthesis of more complex and potent molecules.[1][2] Its most significant application is as a precursor to the isoflavone scaffold, a class of compounds renowned for their diverse pharmacological activities.
Isoflavones, such as genistein and daidzein, are plant-derived compounds that are extensively studied for their potential anticancer, anti-inflammatory, and phytoestrogenic properties.[6] Synthetic access to these molecules and their analogues is a major focus in medicinal chemistry, enabling the exploration of structure-activity relationships.[7][8] The acetophenone moiety within 4'-Methoxy-2-phenylacetophenone provides a robust chemical handle for constructing the characteristic chromone ring of the isoflavone core.
Caption: Conceptual pathway from 4'-Methoxy-2-phenylacetophenone to diverse bioactive molecules.
Conclusion and Future Outlook
4'-Methoxy-2-phenylacetophenone is more than a simple ketone; it is an enabling tool for researchers in drug development and organic synthesis. Its well-established synthesis, though sensitive, provides reliable access to a versatile molecular scaffold. The primary value of this compound lies in its role as a key intermediate, particularly in the construction of isoflavones and other pharmacologically relevant heterocycles. As medicinal chemists continue to explore new chemical space for novel therapeutics, the demand for foundational building blocks like 4'-Methoxy-2-phenylacetophenone will undoubtedly persist, cementing its importance in the scientific landscape.
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An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Methoxyphenyl)-2-phenylethanone
Abstract
This technical guide provides a comprehensive exploration of the structural elucidation of 1-(4-Methoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative of significant interest in synthetic and medicinal chemistry. This document details the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the molecular structure of this compound. Each analytical section is presented with an emphasis on the causal relationships between molecular structure and spectral output, providing researchers, scientists, and drug development professionals with a practical framework for the characterization of related molecular entities. Experimental protocols and data interpretation are grounded in established chemical principles and supported by authoritative references.
Introduction
This compound, also known as 4-methoxydeoxybenzoin, belongs to the deoxybenzoin class of aromatic ketones.[1] Its molecular structure, featuring a 4-methoxyphenyl group attached to a carbonyl, which is in turn bonded to a benzyl group, makes it a valuable scaffold and synthetic intermediate in various chemical research domains. The precise confirmation of its structure is a critical prerequisite for its application in any research or development context, ensuring the integrity and reproducibility of subsequent scientific investigations. This guide outlines the logical workflow and detailed analysis required for the complete structural verification of this compound.
Molecular Identity:
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Methoxydeoxybenzoin, p-Anisyl Benzyl Ketone | |
| CAS Number | 1023-17-2 | |
| Molecular Formula | C₁₅H₁₄O₂ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 75.0 to 77.0 °C |
Synthesis via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with phenylacetyl chloride.[3] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.
Experimental Protocol: Synthesis of this compound
Materials:
-
Anisole
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) to the DCM with stirring.
-
In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Following the addition, add anisole (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
Spectroscopic Elucidation
The synthesized compound is subjected to a suite of spectroscopic analyses to confirm its molecular structure. The following sections detail the interpretation of the data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) at 300 MHz is presented below.[2]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95-8.04 | m | 2H | Ar-H (ortho to C=O) |
| 7.17-7.31 | m | 5H | Ar-H (phenyl group) |
| 6.94-7.06 | m | 2H | Ar-H (ortho to OCH₃) |
| 4.29 | s | 2H | -CH₂- |
| 3.81 | s | 3H | -OCH₃ |
Interpretation:
-
The multiplet between 7.95-8.04 ppm , integrating to 2H, is characteristic of the aromatic protons ortho to the electron-withdrawing carbonyl group on the 4-methoxyphenyl ring.
-
The multiplet in the range of 7.17-7.31 ppm , integrating to 5H, corresponds to the five protons of the unsubstituted phenyl ring.
-
The multiplet at 6.94-7.06 ppm , integrating to 2H, is assigned to the aromatic protons ortho to the electron-donating methoxy group.
-
The singlet at 4.29 ppm , integrating to 2H, is indicative of the methylene (-CH₂-) protons situated between the carbonyl group and the phenyl ring.
-
The sharp singlet at 3.81 ppm , integrating to 3H, confirms the presence of the methoxy (-OCH₃) group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Expected ¹³C NMR Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (Ketone) |
| ~163 | Ar-C (para to C=O, bonded to OCH₃) |
| ~135 | Ar-C (ipso-C of phenyl group) |
| ~130 | Ar-C (ortho to C=O) |
| ~129 | Ar-C (phenyl group) |
| ~128 | Ar-C (phenyl group) |
| ~126 | Ar-C (phenyl group) |
| ~129 | Ar-C (ipso-C of 4-methoxyphenyl group) |
| ~114 | Ar-C (ortho to OCH₃) |
| ~55 | -OCH₃ |
| ~45 | -CH₂- |
Interpretation:
-
The signal in the downfield region, around 197 ppm , is characteristic of a ketone carbonyl carbon.[4]
-
The signal at approximately 163 ppm corresponds to the aromatic carbon attached to the methoxy group.
-
The signals between 114 ppm and 135 ppm are attributed to the various aromatic carbons.
-
The peak around 55 ppm is assigned to the carbon of the methoxy group.
-
The signal at approximately 45 ppm represents the methylene carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060-3030 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (-CH₂-, -OCH₃) |
| ~1680 | C=O stretch | Aryl Ketone |
| ~1600, ~1510, ~1460 | C=C stretch | Aromatic Ring |
| ~1260, ~1030 | C-O stretch | Aryl Ether |
Interpretation:
-
The strong absorption band around 1680 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of an aryl ketone.[3]
-
The bands in the 3060-3030 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic rings.
-
The absorptions in the 2950-2850 cm⁻¹ range are attributed to the C-H stretching of the methylene and methoxy groups.
-
The characteristic C=C stretching vibrations of the aromatic rings appear around 1600, 1510, and 1460 cm⁻¹ .
-
The strong absorptions at approximately 1260 cm⁻¹ and 1030 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching of the aryl ether linkage, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Expected Mass Spectrometry Data:
| m/z | Ion |
| 226 | [M]⁺˙ (Molecular Ion) |
| 135 | [CH₃OC₆H₄CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺˙) is expected at m/z 226 , corresponding to the molecular weight of C₁₅H₁₄O₂.
-
A prominent fragment is anticipated at m/z 135 , resulting from the α-cleavage of the bond between the carbonyl group and the methylene bridge, forming the stable 4-methoxybenzoyl cation.
-
Another significant fragment is expected at m/z 91 , which corresponds to the tropylium ion, formed by the rearrangement of the benzyl cation.
-
A peak at m/z 77 would represent the phenyl cation.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating and unambiguous structural confirmation of this compound. The synthesis via Friedel-Crafts acylation is a reliable method for obtaining this compound. The spectroscopic data are in excellent agreement with the proposed structure, with each technique providing complementary information that, when integrated, leaves no doubt as to the compound's identity. This comprehensive analytical approach serves as a robust model for the structural elucidation of related compounds in academic and industrial research settings.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone via Friedel-Crafts Acylation
Introduction: The Significance of Deoxybenzoins and the Strategic Utility of Friedel-Crafts Acylation
1-(4-Methoxyphenyl)-2-phenylethanone, also known as 4-methoxydeoxybenzoin, belongs to the deoxybenzoin class of organic compounds.[1] These molecules are not merely synthetic curiosities; they serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, most notably isoflavones, which possess a range of pharmacological properties.[1] The reliable and efficient synthesis of deoxybenzoins is therefore of paramount importance to researchers in medicinal chemistry and drug development.
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, offers a powerful and direct method for the formation of aryl ketones.[2][3] This electrophilic aromatic substitution reaction facilitates the creation of a carbon-carbon bond between an aromatic ring and an acyl group, providing a robust strategy for the synthesis of compounds like this compound.[4] This application note provides a comprehensive guide for the synthesis of this target molecule through the Friedel-Crafts acylation of anisole with phenylacetyl chloride, detailing the underlying mechanism, a meticulous experimental protocol, and critical insights for successful execution.
Reaction Mechanism: A Stepwise Look at Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[5] The key steps are outlined below:
-
Generation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, phenylacetyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6] The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of a highly electrophilic and resonance-stabilized acylium ion.[3][6]
-
Electrophilic Attack: The electron-rich aromatic ring of anisole acts as a nucleophile, attacking the electrophilic acylium ion.[5] The methoxy group (-OCH₃) on the anisole ring is an activating group, donating electron density to the ring and making it more susceptible to electrophilic attack than benzene itself.[7] This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]
-
Regioselectivity: The methoxy group is an ortho, para-director, meaning it preferentially directs the incoming electrophile to the positions ortho and para to itself.[7] Due to steric hindrance from the methoxy group, the para-substituted product, this compound, is generally the major product.[9]
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[6]
-
Product-Catalyst Complexation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the aluminum chloride catalyst.[2] This complexation is a key feature of Friedel-Crafts acylation and necessitates the use of stoichiometric or slightly excess amounts of the Lewis acid.[2] The reaction is completed by an aqueous workup, which hydrolyzes the complex to liberate the final product.[10]
Experimental Protocol: A Detailed Guide to Synthesis
This protocol outlines the laboratory procedure for the synthesis of this compound. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.
Materials and Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
Phenylacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer
Table 1: Key Reaction Parameters
| Parameter | Value/Description | Rationale |
| Stoichiometry | ||
| Anisole | 1.0 equivalent | Limiting reagent. |
| Phenylacetyl chloride | 1.0 - 1.1 equivalents | Slight excess ensures complete reaction of anisole. |
| Aluminum Chloride | 1.1 - 1.3 equivalents | Stoichiometric amount required due to complex formation with the product.[2] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is suitable for the reaction temperature range. |
| Temperature | 0-5 °C (initial) then room temp. | Initial cooling controls the exothermic reaction between AlCl₃ and the acyl chloride.[5] |
| Reaction Time | 1 - 2 hours | Monitored by TLC for completion. |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a drying tube containing calcium chloride or a nitrogen/argon inlet on top of the condenser to maintain anhydrous conditions.[11][12]
-
Reagent Charging: In the reaction flask, place anhydrous aluminum chloride (1.1 - 1.3 equivalents). To this, add anhydrous dichloromethane under an inert atmosphere. Cool the resulting suspension to 0-5 °C using an ice-water bath with constant stirring.[11]
-
Addition of Phenylacetyl Chloride: In the dropping funnel, place a solution of phenylacetyl chloride (1.0 - 1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 15-20 minutes, ensuring the temperature of the reaction mixture remains between 0-5 °C.[12] A color change is often observed as the acylium ion complex forms.
-
Addition of Anisole: After the complete addition of phenylacetyl chloride, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over a period of approximately 30 minutes, maintaining the temperature at 0-5 °C.[13]
-
Reaction Progression: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for an additional 1-2 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the anisole spot.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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Application Note: Comprehensive Analytical Characterization of 1-(4-Methoxyphenyl)-2-phenylethanone
Abstract
This application note provides a detailed guide for the comprehensive analytical characterization of 1-(4-Methoxyphenyl)-2-phenylethanone, a key intermediate in the synthesis of various biologically active molecules. This document outlines robust protocols for the identification, quantification, and purity assessment of this compound using a suite of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies presented herein are designed to meet the rigorous standards of quality control and regulatory compliance in research and pharmaceutical development, grounded in the principles of scientific integrity and supported by authoritative references.
Introduction
This compound, also known as 4-methoxydeoxybenzoin, is a deoxybenzoin derivative with a chemical structure that makes it a valuable building block in organic synthesis. Its scaffold is present in a variety of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. Accurate and reliable analytical characterization is paramount to ensure the quality, purity, and consistency of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredients (APIs).
This guide is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the scientific rationale behind the selection of specific analytical techniques and experimental parameters. All protocols are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods and for its handling and storage.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 4'-Methoxy-2-phenylacetophenone, 4-methoxydeoxybenzoin | PubChem |
| CAS Number | 1023-17-2 | TCI Chemicals |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem |
| Molecular Weight | 226.27 g/mol | PubChem |
| Appearance | White to light yellow crystalline powder | TCI Chemicals |
| Melting Point | 75.0 to 77.0 °C | TCI Chemicals |
| Solubility | Soluble in organic solvents like ethanol and acetone; slightly soluble in water. | N/A |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, and by-products, and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination and assay of non-volatile and thermally labile compounds. A reverse-phase HPLC method provides excellent resolution and reproducibility for deoxybenzoin derivatives.
The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of the moderately polar this compound. The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and miscibility. A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with differing polarities. The detection wavelength is set at the UV maximum of the analyte to ensure maximum sensitivity.
Diagram: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Instrumentation:
-
HPLC system with gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
**Mobile Phase A
Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of 1-(4-Methoxyphenyl)-2-phenylethanone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the structural elucidation of 1-(4-methoxyphenyl)-2-phenylethanone using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Also known as 4-methoxydeoxybenzoin, this compound is a ketone derivative featuring a 4-methoxyphenyl group and a benzyl group attached to the carbonyl function.[1][2] NMR spectroscopy serves as a definitive analytical technique for confirming its molecular structure by providing detailed information about the chemical environment, connectivity, and number of unique proton and carbon nuclei. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical predictions and practical, field-proven experimental methodologies.
Introduction: The Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an applied magnetic field and absorb electromagnetic radiation at a characteristic frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's atomic framework.
For a molecule like this compound, NMR allows us to:
-
Identify Functional Groups: The chemical shifts of protons and carbons are indicative of their functional context (e.g., aromatic, aliphatic, adjacent to a carbonyl or oxygen).
-
Determine Connectivity: Through spin-spin coupling in ¹H NMR, we can deduce which protons are adjacent to one another.
-
Confirm Symmetry and Unique Nuclei: The number of distinct signals in a spectrum corresponds to the number of chemically non-equivalent nuclei, revealing molecular symmetry.
This guide will first predict the expected ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling, and then provide a robust protocol for acquiring and interpreting the experimental data.
Molecular Structure and Spectral Prediction
To interpret the NMR spectra, we must first analyze the molecular structure to identify all chemically unique protons and carbons.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show five distinct signals. The reasoning for their expected chemical shifts and splitting patterns is as follows:
-
H2'/H6' Protons: These protons are on the methoxyphenyl ring, ortho to the electron-withdrawing carbonyl group. This deshielding effect will shift them downfield. They are coupled to the adjacent H3'/H5' protons, so they will appear as a doublet.
-
H3'/H5' Protons: These protons are ortho to the strongly electron-donating methoxy group. The resonance effect will shield them, shifting them upfield relative to other aromatic protons. They are coupled to the H2'/H6' protons and will also appear as a doublet. This distinct pair of doublets is characteristic of a 1,4-disubstituted benzene ring.
-
Hα Protons: These two methylene protons are alpha to the carbonyl group and are also benzylic.[3][4] This dual influence places their chemical shift in a specific region. As there are no adjacent protons, they are expected to appear as a singlet.
-
H2''/H3''/H4'' Protons: The five protons on the unsubstituted benzyl ring are often not well-resolved and may appear as a complex multiplet due to similar chemical environments and small coupling constants.
-
-OCH₃ Protons: The three methyl protons of the methoxy group are attached to an electronegative oxygen atom, shifting them downfield compared to alkyl protons. They are isolated and will appear as a sharp singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Solvent: CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H2', H6' | ~7.9 - 8.1 | Doublet (d) | 2H | Ortho to C=O (deshielded) |
| H2'', H3'', H4'' | ~7.2 - 7.4 | Multiplet (m) | 5H | Standard monosubstituted phenyl ring[5] |
| H3', H5' | ~6.9 - 7.0 | Doublet (d) | 2H | Ortho to -OCH₃ (shielded by resonance) |
| Hα | ~4.2 - 4.3 | Singlet (s) | 2H | Alpha to C=O and benzylic[4] |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Methoxy group protons[6] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. Due to symmetry in the phenyl rings, several carbons are chemically equivalent.
-
Carbonyl Carbon (C=O): Ketone carbonyl carbons are highly deshielded and appear at the far downfield end of the spectrum.[7][8]
-
Aromatic Carbons: Carbons in aromatic rings typically resonate between 110-165 ppm. The carbon attached to the oxygen (C4') will be the most downfield in that ring. Carbons with no attached protons (quaternary carbons C1', C1'', C4') will often have weaker signals.
-
Methylene Carbon (Cα): This sp³-hybridized carbon is deshielded by the adjacent carbonyl and phenyl groups.
-
Methoxy Carbon (-OCH₃): This carbon is attached to an electronegative oxygen and typically appears around 55 ppm.[9]
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | ~196 - 198 | Ketone carbonyl[8] |
| C4' | ~163 - 164 | Aromatic C attached to O |
| C1'' | ~134 - 135 | Quaternary aromatic C |
| C1' | ~130 - 131 | Quaternary aromatic C |
| C2', C6' | ~130 - 131 | Aromatic CH ortho to C=O |
| C2'', C3'', C4'' | ~126 - 130 | Aromatic CH of benzyl ring |
| C3', C5' | ~113 - 114 | Aromatic CH ortho to -OCH₃ |
| -OCH₃ | ~55 - 56 | Methoxy carbon[6] |
| Cα | ~45 - 46 | Methylene carbon alpha to C=O |
Experimental Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument setup.
Protocol for NMR Sample Preparation
This protocol is designed for acquiring standard ¹H and ¹³C spectra on a modern NMR spectrometer.
Materials:
-
This compound sample
-
High-purity deuterated chloroform (CDCl₃)
-
Clean, high-quality 5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial (e.g., 1-dram vial)
Procedure:
-
Weighing the Sample: For ¹H NMR, accurately weigh 5-20 mg of the solid sample into the small vial.[10][11] For a subsequent ¹³C NMR experiment on the same sample, a higher concentration (20-50 mg) is preferable to reduce acquisition time.[10]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[12][13] Agitate the vial gently to ensure the sample dissolves completely. The solution should be clear and transparent.
-
Filtering (if necessary): If any solid particulates remain, they must be removed as they can severely degrade the quality of the magnetic field homogeneity (shimming).[11][13] To filter, plug a Pasteur pipette with a small piece of cotton or Kimwipe and transfer the solution through the pipette into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. Avoid splashing the solution onto the upper walls of the tube. The final sample height should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely. Label the tube clearly near the top with a permanent marker. Do not use paper labels, as they can affect the sample's position in the spinner turbine.[12]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, especially the bottom 10 cm, with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.[11]
Protocol for NMR Data Acquisition
The following outlines a general procedure for acquiring 1D ¹H and ¹³C spectra. Specific parameter names may vary between instrument manufacturers (e.g., Bruker, JEOL, Varian).
Caption: General experimental workflow for NMR analysis.
Acquisition Steps:
-
Instrument Setup: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Place the sample into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The "lock" command tunes the spectrometer to the deuterium frequency of the solvent (CDCl₃), compensating for any magnetic field drift. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks. This is a critical step for high-resolution spectra.
-
¹H Spectrum Acquisition:
-
Pulse Program: Select a standard 1D proton experiment.
-
Spectral Width: Set to ~16 ppm, centered around 6-7 ppm.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
-
¹³C Spectrum Acquisition:
-
Pulse Program: Select a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum to singlets for all carbons and enhances signal via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set to ~240 ppm, centered around 120 ppm.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Start with 128 or 256 scans and increase if necessary. This can take from 20 minutes to several hours.
-
Relaxation Delay (D1): 2 seconds is a standard value.
-
-
Data Processing:
-
Apply Fourier transform (FT) to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are positive and have a proper Lorentzian lineshape.
-
Apply baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the residual CDCl₃ solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[14]
-
Integration (¹H only): Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Data Interpretation and Structural Confirmation
By comparing the acquired spectra to the predictions, we can assign each signal to its corresponding nuclei in the molecule.
-
¹H Spectrum: The integration of the signals should yield a ratio of 2:5:2:2:3 (or a multiple thereof), corresponding to (H2'/H6'), (H-benzyl), (H3'/H5'), (Hα), and (-OCH₃) protons, respectively. The characteristic doublet-doublet pattern in the aromatic region confirms the 1,4-disubstitution of the methoxyphenyl ring. The singlet at ~4.2 ppm confirms the isolated methylene group, and the singlet at ~3.8 ppm confirms the methoxy group.
-
¹³C Spectrum: The spectrum should display the predicted number of signals (9 unique carbons). The key confirmatory peaks are the ketone carbonyl at ~197 ppm, the methoxy carbon at ~55 ppm, and the methylene carbon at ~45 ppm. The remaining signals in the 110-165 ppm region will correspond to the aromatic carbons.
The combination of these ¹H and ¹³C NMR data points provides unambiguous evidence for the structure of this compound, confirming the presence of all key functional groups and their precise connectivity.
References
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Application Note: Mass Spectrometry Analysis of 1-(4-Methoxyphenyl)-2-phenylethanone
Abstract
This application note provides a comprehensive guide to the mass spectrometry (MS) analysis of 1-(4-Methoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative of interest in medicinal chemistry and materials science. The document details protocols for sample preparation, instrumentation, and data interpretation, with a focus on elucidating the compound's characteristic fragmentation patterns under electrospray (ESI) and atmospheric pressure chemical ionization (APCI) conditions. The primary fragmentation pathway is identified as a-cleavage, leading to the formation of a stable 4-methoxybenzoyl cation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds.
Introduction
This compound, also known as 4-methoxydeoxybenzoin, is a ketone with a molecular formula of C₁₅H₁₄O₂ and a molecular weight of 226.27 g/mol .[1] Deoxybenzoin scaffolds are prevalent in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Accurate molecular weight determination and structural elucidation are critical for the advancement of research and development involving these molecules. Mass spectrometry is an indispensable analytical technique for providing this information with high sensitivity and specificity. This application note outlines the key experimental considerations and expected outcomes for the MS analysis of this compound.
Scientific Principles: Ionization and Fragmentation
The analysis of this compound by mass spectrometry typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.[2] ESI is suitable for polar compounds and generates protonated molecules, [M+H]⁺, while APCI is effective for less polar, thermally stable compounds and can also produce [M+H]⁺ ions.[2]
Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. For ketones like this compound, the most prominent fragmentation mechanism is α-cleavage , which involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[3][4] This process leads to the formation of a resonance-stabilized acylium ion, which is often the most abundant ion observed in the mass spectrum (the base peak).
In the case of this compound, α-cleavage can occur on either side of the carbonyl group. However, the cleavage of the bond between the carbonyl carbon and the methylene bridge is the most favorable pathway, leading to the formation of the highly stable 4-methoxybenzoyl cation.
Experimental Workflow
A typical workflow for the MS analysis of this compound is depicted below.
Sources
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Application Note: A Robust HPLC Method for the Purity Analysis of Pharmaceutical Compounds
Abstract & Introduction
The assessment of purity is a critical step in the development and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of an API from its process-related impurities and degradation products.[1][2][3][4] This document provides a comprehensive guide to developing a robust, stability-indicating HPLC method for purity analysis. We will explore the causal relationships behind critical methodological choices, present a detailed protocol for a model compound, and outline the validation requirements as stipulated by the International Council for Harmonisation (ICH).
The fundamental principle of HPLC relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[5][6] By precisely controlling parameters such as mobile phase composition, flow rate, and column chemistry, a mixture's components can be separated based on their unique physicochemical properties.[5][6] For purity analysis, the goal is to develop a method that can resolve the main API peak from all potential impurities, even those present at trace levels.[7]
The Causality of Method Development Choices
A successful purity method is not accidental; it is the result of deliberate, science-driven decisions. Each parameter is chosen to exploit the chemical differences between the API and its impurities.
Column Selection: The Heart of the Separation
The choice of the HPLC column is the most critical factor influencing chromatographic selectivity.[8][9]
-
Stationary Phase Chemistry: For most small-molecule drugs, which range from non-polar to moderately polar, a Reversed-Phase (RP) C18 (octadecylsilane) column is the first choice.[1] The long alkyl chains provide a hydrophobic surface that retains analytes based on their hydrophobicity. Impurities that are more polar than the API will elute earlier, while more non-polar (lipophilic) impurities will be retained longer.
-
Why not C8 or Phenyl-Hexyl? A C8 column has shorter alkyl chains and is less retentive, which can be advantageous for highly hydrophobic compounds that might be too strongly retained on a C18 column. A Phenyl-Hexyl column offers alternative selectivity due to π-π interactions with aromatic analytes, making it a good secondary screening column if a C18 fails to resolve critical pairs.
-
Particle Size and Dimensions: Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency and better resolution but generate higher backpressure. A standard analytical column dimension (e.g., 4.6 mm I.D. x 150 mm length) with 3.5 or 5 µm particles provides a good balance of performance and robustness for routine analysis.
Mobile Phase Optimization: Driving the Selectivity
The mobile phase transports the sample through the column and its composition directly controls the retention and elution of analytes.[10][11]
-
Organic Modifier (Solvent B): Acetonitrile is generally preferred over methanol. Its lower viscosity results in lower backpressure and higher efficiency. It also has a lower UV cutoff, which is advantageous when detecting impurities at low wavelengths (e.g., 200-220 nm).
-
Aqueous Component (Solvent A) & pH Control: The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds.[11][12] For an acidic or basic analyte, adjusting the pH to suppress its ionization (pH < pKa for acids, pH > pKa for bases) will increase its hydrophobicity and retention. Buffers (e.g., phosphate, acetate) or acid modifiers (e.g., formic acid, trifluoroacetic acid) are used to control and stabilize the pH, ensuring reproducible retention times and improving peak shape.[11]
Elution Mode: Gradient for Comprehensive Profiling
For impurity profiling, where analytes with a wide range of polarities are expected, gradient elution is almost always the superior choice over isocratic elution.[13][14][15]
-
Why Gradient? An isocratic method (constant mobile phase composition) that provides good resolution for early-eluting polar impurities will lead to excessively long retention times and broad, poorly resolved peaks for late-eluting non-polar impurities.[15] A gradient method, which starts with a high percentage of the aqueous phase and gradually increases the organic phase, allows for the efficient elution of all components in a single run, resulting in sharper peaks, better resolution, and higher sensitivity for all impurities.[10][13][16]
Detector Selection: The Power of Spectral Data
While a simple UV-Vis detector can quantify impurities, a Photodiode Array (PDA) or Diode Array Detector (DAD) is the gold standard for purity analysis.[17][18]
-
Why DAD/PDA? A DAD acquires absorbance data across a full range of wavelengths simultaneously, generating a 3D data field (absorbance vs. time vs. wavelength).[18][19] This has two major advantages:
-
Optimal Wavelength Selection: A single run allows for the selection of the optimal detection wavelength for each impurity post-acquisition.
-
Peak Purity Analysis: The software can compare UV-Vis spectra across a single chromatographic peak (e.g., at the upslope, apex, and downslope).[17] If the peak is pure, the spectra should be identical. Spectral differences indicate the presence of a co-eluting impurity, which is critical for method specificity.[19][20][21]
-
Experimental Protocol: Purity of "Compound X"
This section provides a detailed, step-by-step methodology for the purity analysis of a hypothetical moderately polar, weakly acidic API, "Compound X".
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS Grade).
-
Sample: Compound X API.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters.
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides a consistent acidic pH (~2.7) to suppress ionization of the weakly acidic API, ensuring good peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the organic modifier. Formic acid is included to maintain consistent pH across the gradient. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It must be controlled for reproducible retention times.[22] |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for peak distortion and column overload. |
| Detection | DAD, 254 nm (Signal); 200-400 nm (Spectral Scan) | 254 nm is the primary monitoring wavelength for the aromatic API. Full spectral data is collected for peak purity assessment. |
| Run Time | 35 minutes | Sufficient time to elute all potential impurities and re-equilibrate the column. |
Gradient Elution Program
The gradient program is designed to resolve a wide range of impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Solution Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v). Rationale: Using a diluent with similar or slightly stronger elution strength than the initial mobile phase conditions helps ensure sharp, symmetrical peaks.
-
Sample Solution: Accurately weigh approximately 25 mg of Compound X into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL (500 µg/mL).
-
System Suitability Solution (SSS): Use a batch of Compound X known to contain key impurities or a sample that has been subjected to stress conditions (e.g., acid/base hydrolysis, oxidation) to generate degradation products.
Analysis Workflow
Calculation of Impurity Content
The percentage of each impurity is typically calculated using the area normalization method, assuming the response factor of the impurities is similar to that of the API.[23][24]
% Impurity = (Areaimpurity / Total Areaall peaks) x 100
-
Total Area: Sum of the peak area of the main component and all specified and unspecified impurities.
-
Reporting Threshold: Impurities below a certain threshold (e.g., 0.05% as per ICH guidelines) are typically disregarded.
Method Validation: A Self-Validating System
A method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[25] Key parameters are defined by the ICH Q2(R1) guideline.[26][27][28][29]
| Validation Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak purity index (from DAD) > 990. Resolution between API and closest impurity > 2.0. No interference from blank at the retention time of any peak. |
| Linearity | To show that the results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for the API and specified impurities over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has suitable precision, accuracy, and linearity. | For impurities: From the reporting threshold to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | % Recovery of spiked impurities should be within 80.0% to 120.0% of the nominal concentration. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (n=6): RSD ≤ 5.0% for impurity levels ≥ 0.1%. Intermediate Precision (different day/analyst): RSD ≤ 10.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≈ 10. Must be at or below the reporting threshold (e.g., 0.05%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (resolution, tailing factor) remain within acceptable limits when flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2 units) are varied. |
Troubleshooting Common Issues
Even robust methods can encounter issues.[22][30][31][32] High backpressure is often caused by particulate buildup on the column inlet frit or buffer precipitation in high organic concentrations.[30] Peak tailing can result from strong interactions between basic analytes and residual acidic silanols on the silica support; adding a small amount of an amine modifier or using a more inert column can help. Drifting retention times are commonly linked to inadequate column equilibration between gradient runs or changes in the mobile phase composition over time.[22][31]
References
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- Diode Array Detector HPLC | DAD. SCION Instruments. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Azad-Ali. [Link]
- Peak Purity Algorithms using Diode Array Detectors.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
- Quality Guidelines. ICH. [Link]
- Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review).
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
- Method Development for Drug Impurity Profiling: Part 1.
- Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. Agilent Technologies. [Link]
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- Isocratic Vs.
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
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- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- How to calculate the percentage purity using the HPLC?.
- Impurity Analysis Applic
- Methods of Calculations of Impurities in HPLC. Scribd. [Link]
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- Calculation of Impurity by using Formula.
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Purity Perfected: A Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for Robust Purity Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The assessment of purity is a cornerstone of chemical and pharmaceutical development, directly impacting the safety, efficacy, and quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this purpose, offering unparalleled specificity and sensitivity for the analysis of volatile and semi-volatile compounds.[1][2] This guide provides an in-depth exploration of the GC-MS workflow for purity assessment. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, from sample preparation and method development to data analysis and method validation according to regulatory standards. Detailed protocols, data presentation tables, and workflow diagrams are included to provide a comprehensive, field-proven framework for scientists aiming to establish robust and reliable purity testing methodologies in their laboratories.
The Scientific Rationale: Why GC-MS for Purity Assessment?
In the landscape of analytical chemistry, choosing the right tool is paramount. While techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for non-volatile compounds, GC-MS is the gold standard for volatile and semi-volatile analytes due to its unique combination of separation power and detection specificity.[2][3] This includes critical impurities such as residual solvents from the manufacturing process, degradation products, or other volatile organic contaminants.[4][5][6]
1.1 The Principle of Gas Chromatography (GC): The Separation
The gas chromatograph's primary role is to separate a complex mixture into its individual components.[7] A sample is vaporized and carried by an inert gas (the mobile phase), typically helium, through a long, thin capillary column.[8] The inner wall of this column is coated with a stationary phase. The separation is governed by two main factors:
-
Volatility: Compounds with lower boiling points (higher volatility) travel through the column faster.
-
Chemical Affinity: Compounds interact with the stationary phase based on their polarity. A polar compound will be retained longer on a polar column, while a nonpolar compound will pass through more quickly.
By carefully controlling parameters like the oven temperature ramp, chemists can achieve elegant separation of components, which then elute from the column at characteristic times, known as retention times.[9]
1.2 The Principle of Mass Spectrometry (MS): The Identification
As each separated component exits the GC column, it enters the mass spectrometer. Here, it is subjected to a two-step process for definitive identification:
-
Ionization: The molecules are bombarded with high-energy electrons (a common technique known as Electron Ionization or EI), causing them to lose an electron and form a positively charged ion (the molecular ion).[10] This process is energetic and often causes the molecular ion to break apart into smaller, charged fragments.
-
Mass Analysis: These fragments are sorted by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z).[11]
The resulting output is a mass spectrum, which is a unique fragmentation "fingerprint" for a specific molecule.[7] By comparing this spectrum to extensive, curated libraries (like the NIST library), the identity of the compound can be confirmed with a very high degree of confidence.[12] This specificity is a key advantage of GC-MS, as it allows for positive identification of unknown impurities, not just their detection.[10]
The GC-MS Purity Analysis Workflow: A Holistic View
A successful purity assessment is not a single event but a structured workflow. Each stage must be carefully considered and optimized to ensure the final data is both accurate and reliable.
Caption: High-level workflow for GC-MS purity assessment.
2.1 Step 1: Sample & Standard Preparation
This is arguably the most critical step, as errors introduced here will propagate through the entire analysis.[13] The goal is to prepare a clean, homogeneous sample in a volatile solvent that is compatible with the GC system.[14]
-
Solvent Selection: Choose a high-purity, volatile solvent (e.g., dichloromethane, hexane, methanol) in which your analyte and potential impurities are soluble.[15] Avoid water and non-volatile solvents, as they are incompatible with most GC systems.[14]
-
Concentration: The sample should be diluted to an appropriate concentration, typically in the low µg/mL to mg/mL range, to avoid overloading the GC column.[15]
-
Filtration/Centrifugation: Samples must be free of particulates to prevent blockage of the injector syringe and contamination of the inlet and column.[15] Use a 0.22 µm filter if necessary.
-
Derivatization: For compounds with poor volatility due to polar functional groups (e.g., -OH, -NH2, -COOH), a chemical derivatization step may be necessary. This process converts the polar groups into less polar, more volatile derivatives, making them suitable for GC analysis.[4][14]
-
Advanced Techniques: For trace-level volatile impurities or complex matrices, techniques like Headspace analysis or Solid Phase Microextraction (SPME) can be employed.[4][16] Headspace analysis is excellent for residual solvents, as it samples the vapor above the sample, leaving the non-volatile matrix behind.[14][17]
2.2 Step 2: Data Acquisition Modes
The mass spectrometer can be operated in two primary modes: Full Scan and Selected Ion Monitoring (SIM).
-
Full Scan Mode: The mass spectrometer scans across a wide range of m/z values (e.g., 35-500 amu). This is the ideal mode for identifying unknown impurities, as it generates a complete mass spectrum for every peak, which can be searched against a library.[11]
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to only monitor a few specific m/z values that are characteristic of the target analyte(s).[4] By ignoring all other ions, the detector spends more time counting the ions of interest, dramatically increasing sensitivity (often by a factor of 10-100x) and selectivity. SIM is the preferred mode for quantifying known, low-level impurities.[11]
Protocol: Purity Assessment of a Pharmaceutical Active Ingredient (API)
This protocol provides a practical methodology for determining the purity of an API and quantifying a known process impurity.
3.1 Materials and Reagents
-
API Sample
-
Certified Reference Standard of the API
-
Certified Reference Standard of the known impurity
-
Methanol (GC-grade or equivalent)
-
Class A volumetric flasks, pipettes, and autosampler vials
3.2 Standard and Sample Preparation
-
Impurity Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the impurity reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
API Stock Standard (10 mg/mL): Accurately weigh 100 mg of the API reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the impurity stock standard. For example, to create a 10 µg/mL standard, pipette 100 µL of the stock into a 10 mL volumetric flask and dilute to volume with methanol.
-
Sample Preparation (10 mg/mL): Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
3.3 GC-MS Instrumentation and Parameters
The following table outlines a typical set of starting parameters. These must be optimized for the specific analytes of interest.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic control of gas flows and oven temperature. |
| Inlet | Split/Splitless | Splitless mode is used for trace analysis to ensure maximum transfer of analyte to the column.[15] |
| Inlet Temp | 280 °C | Must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.[8] |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and efficient carrier gas for most applications.[9] |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of analytes.[18] |
| Oven Program | 50 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) | The temperature program is optimized to separate the volatile impurity from the main API peak and other components.[18] |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Transfer Line Temp | 290 °C | Prevents condensation of analytes as they move from the GC to the MS. |
| Ion Source Temp | 230 °C | Optimizes ion formation and minimizes contamination. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | The standard ionization energy for generating reproducible mass spectra for library matching.[12] |
| Acquisition Mode | Full Scan (m/z 40-550) and SIM | Full scan is used for initial identification. SIM is used for accurate quantification of the target impurity. |
| SIM Ions | Select 3-4 characteristic ions for the target impurity | Monitoring multiple ions increases confidence in quantification. |
3.4 Data Processing and Purity Calculation
-
Identification: In the full scan chromatogram, identify the API and impurity peaks by comparing their retention times and mass spectra to the reference standards and a spectral library (e.g., NIST).
-
Quantification (Impurity): Using the data from the SIM analysis, construct a calibration curve by plotting the peak area of the impurity versus its concentration. Apply linear regression to determine the equation of the line and the correlation coefficient (R²), which should be >0.99.
-
Calculate Impurity Concentration: Determine the concentration of the impurity in the API sample using the calibration curve.
-
Purity Calculation (Area Percent): The purity of the API is often estimated using the area percent method from the full scan data. This assumes that all compounds have a similar response factor in the detector. Purity (%) = (Area of API Peak / Total Area of All Peaks) * 100
3.5 Sample Data Summary
| Analyte | Retention Time (min) | Concentration in Sample | Purity / Level |
| Known Impurity | 5.82 | 8.5 µg/mL (0.085%) | Complies (<0.10% limit) |
| API | 12.45 | 9.98 mg/mL | 99.82% (by Area Normalization) |
| Unknown Impurity 1 | 7.11 | - | 0.04% (below identification threshold) |
Ensuring Trustworthiness: Method Validation
For use in a regulated environment, an analytical method must be validated to prove it is suitable for its intended purpose.[19] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[20][21][22]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[20] For GC-MS, the combination of retention time and a unique mass spectrum provides excellent specificity.[4]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels are analyzed, and the correlation coefficient should be >0.99.[20]
-
Accuracy: The closeness of the test results to the true value. It is often determined by spike recovery studies, where a known amount of impurity is added to the sample matrix and the percent recovery is calculated. Acceptable recovery is typically within 98-102%.[20]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. The results are expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%.[20]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in inlet temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.[20]
Conclusion
Gas Chromatography-Mass Spectrometry is an indispensable tool for the purity assessment of volatile and semi-volatile compounds in the pharmaceutical and chemical industries. Its strength lies in the powerful combination of high-resolution chromatographic separation and highly specific mass spectrometric detection.[7][23] By following a structured workflow that encompasses thoughtful sample preparation, logical method development, and rigorous validation, researchers and scientists can generate high-quality, reliable, and defensible data. This ensures not only compliance with stringent regulatory standards but also contributes to the fundamental goal of producing safe and effective products.[20][24]
References
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- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- Journal of Pharmaceutical Research International. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- MS-Intelli. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
- European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis.
- Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Agilent. (n.d.). GC Applications Overview.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Netpharmalab. (n.d.). Identification and quantification of unknown impurities (LC-MS y GC-MS).
- ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- Shimadzu Corporation. (n.d.). Impurities Analysis.
- Chemistry For Everyone. (2025, July 26). How Is GC-MS Used In Quality Control? [Video]. YouTube.
- Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
- National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
- ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
- Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services.
- Agilent. (n.d.). Purity and Impurity Analysis.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
- Scion Instruments. (n.d.). Gas Chromatography-Mass Spectrometry: Principles & Applications.
- SlideShare. (n.d.). Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS.
- GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
- OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Oreate AI Blog. (2025, December 16). Comprehensive Analysis of Gas Chromatography-Mass Spectrometry (GC-MS) Principles and Applications.
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- LCGC International. (2025, April 5). Fundamentals of Benchtop GC–MS Data Analysis and Terminology.
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- European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
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- Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity.
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- YouTube. (2012, March 18). Complete GC-MS/MS Workflow with Thermo Scientific TSQ Quantum XLS Ultra Mass Spec.
- International Council for Harmonisation (ICH). (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
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Application Notes & Protocols: A Guide to Chalcone Synthesis via Claisen-Schmidt Condensation
Introduction: The Significance of the Chalcone Scaffold
Chalcones are a vital class of natural and synthetic compounds belonging to the flavonoid family.[1] Structurally, they are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system (1,3-diaryl-2-propen-1-one).[2][3] This unique architecture serves as a crucial precursor in the biosynthesis of various flavonoids and isoflavonoids in plants.[4]
In the fields of medicinal chemistry and drug development, chalcones are considered "privileged scaffolds." This is due to their straightforward synthesis and their astonishingly broad spectrum of pharmacological activities.[5][6][7] These activities include anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[5][6][8][9] The biological versatility of chalcones is largely credited to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling interaction with biological nucleophiles like the cysteine residues in proteins.[4] The ease with which diverse substituents can be introduced onto the aromatic rings makes the chalcone framework an exceptionally attractive platform for developing novel therapeutic agents and conducting structure-activity relationship (SAR) studies.[4]
The Claisen-Schmidt Condensation: The Primary Route to Chalcones
The most common, efficient, and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][8][10] This reaction is a base-catalyzed (and sometimes acid-catalyzed) crossed aldol condensation between an aromatic ketone (typically a substituted acetophenone) and an aromatic aldehyde that lacks α-hydrogens (e.g., a substituted benzaldehyde).[1][7][11]
The Base-Catalyzed Mechanism
The reaction proceeds through a well-established three-step mechanism when catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][4]
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (the acetophenone derivative), creating a resonance-stabilized enolate ion. This is the rate-determining step. The pKa of the α-proton is a critical factor in this stage.
-
Nucleophilic Attack: The newly formed enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate, a β-hydroxy ketone, also known as an aldol adduct.[4]
-
Dehydration: The aldol adduct is often unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final product.[1] This step is thermodynamically driven by the formation of a highly stable, conjugated π-system that extends across the entire chalcone molecule.
Visualization of the Reaction Mechanism
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
This protocol details a standard and widely used method for chalcone synthesis using a substituted acetophenone and benzaldehyde.[1]
Materials and Equipment
| Reagent/Equipment | Purpose |
| 4-Methoxyacetophenone | Ketone reactant (1.0 eq) |
| Benzaldehyde | Aldehyde reactant (1.0 eq) |
| Sodium Hydroxide (NaOH) | Base catalyst |
| Ethanol (95%) | Reaction solvent |
| Dilute Hydrochloric Acid (HCl) | Neutralization/Acidification |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Ice bath | Temperature control |
| Buchner funnel & filter paper | Product isolation (vacuum filtration) |
| Thin Layer Chromatography (TLC) | Reaction monitoring |
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-methoxyacetophenone (e.g., 10 mmol, 1.50 g) and benzaldehyde (e.g., 10 mmol, 1.06 g) in 30-40 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to below 10°C with continuous stirring.
-
Catalyst Addition: Prepare a solution of NaOH (e.g., 20 mmol, 0.8 g in 10 mL of water). Add this aqueous NaOH solution dropwise to the ethanolic reaction mixture over 15-20 minutes. Causality: A slow, dropwise addition is crucial to control the initial exothermic reaction and prevent unwanted side reactions. The temperature should be maintained below 25°C.[1][4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. A precipitate of the chalcone product will typically form.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of the product spot.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ~200 g of crushed ice.
-
Acidification: Slowly acidify the mixture with dilute HCl while stirring. Add the acid until the solution is neutral to litmus paper (pH ~7). Causality: Acidification neutralizes the excess NaOH catalyst and protonates any remaining enolate, ensuring complete precipitation of the neutral organic product.[1]
-
Isolation: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water to remove any inorganic salts and impurities.[1]
-
Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.[12]
Experimental Workflow Visualization
Caption: A logical workflow for chalcone synthesis and purification.[4]
Note on 1-(4-Methoxyphenyl)-2-phenylethanone (A Deoxybenzoin)
It is critical for researchers to distinguish between acetophenones and deoxybenzoins. The molecule This compound is a deoxybenzoin, not an acetophenone.
-
Structural Difference: Deoxybenzoins have the general structure Ar-C(=O)-CH₂-Ar', whereas acetophenones are Ar-C(=O)-CH₃.
-
Reactivity in Claisen-Schmidt: Deoxybenzoins like this compound are generally not suitable substrates for direct chalcone synthesis via the Claisen-Schmidt condensation. The α-hydrogens on the methylene carbon (between the carbonyl and the second phenyl ring) are significantly less acidic and more sterically hindered than the methyl protons of an acetophenone. This makes the initial, crucial enolate formation step highly unfavorable under standard Claisen-Schmidt conditions.
-
The Correct Synthetic Relationship: The scientific literature demonstrates that the synthetic relationship is often reversed. Deoxybenzoins are valuable precursors for various heterocycles and natural products, and they can be efficiently synthesized from chalcones .[13][14] A common method involves the Lewis acid-catalyzed rearrangement of chalcone epoxides, which are readily formed from chalcones, to yield β-ketoaldehydes. These intermediates can then be deformylated to produce deoxybenzoins in excellent yields.[13][14]
Characterization of Synthesized Chalcones
The synthesized chalcones must be characterized to confirm their structure and purity. Standard analytical techniques include:[15][16][17]
| Technique | Expected Observations for a Chalcone |
| Melting Point | A sharp, defined melting point indicates high purity.[18] |
| FTIR Spectroscopy | A strong absorption band for the conjugated C=O (carbonyl) stretch, typically between 1650-1685 cm⁻¹. Aromatic C-H stretching is observed around 3100-3000 cm⁻¹.[15][17] |
| ¹H NMR Spectroscopy | Two characteristic doublets for the vinylic protons (α and β to the carbonyl) in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) confirming the trans (E) configuration. Aromatic protons appear as multiplets in the δ 7.0-8.5 ppm range.[15][19] |
| ¹³C NMR Spectroscopy | The carbonyl carbon signal appears downfield, typically between δ 186-197 ppm. The α- and β-carbon signals are characteristic, appearing around δ 116-128 and δ 137-146 ppm, respectively.[15][20] |
Troubleshooting and Optimization
While the Claisen-Schmidt condensation is robust, certain issues can arise. This logical guide can help troubleshoot common problems.
Caption: Troubleshooting Logic for Claisen-Schmidt Condensation.[1]
Conclusion
The Claisen-Schmidt condensation remains the most effective and versatile method for the synthesis of chalcones, which are compounds of immense interest in drug discovery. By carefully selecting reactants, controlling reaction conditions, and understanding the underlying mechanism, researchers can efficiently generate large libraries of these valuable scaffolds. It is paramount to use the correct ketone precursors, namely substituted acetophenones, for this reaction. Deoxybenzoins, while structurally related, play a different role and are more accurately considered as products derivable from chalcones rather than precursors to them. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis, purification, and characterization of these medicinally important molecules.
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Application Notes and Protocols for Claisen-Schmidt Condensation using 1-(4-Methoxyphenyl)-2-phenylethanone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Claisen-Schmidt condensation reaction utilizing 1-(4-methoxyphenyl)-2-phenylethanone (deoxyanisoin) as the ketone component. The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones, which are valuable intermediates in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This guide details the reaction mechanism, provides step-by-step experimental protocols, and offers insights into the characterization of the resulting α,β-unsaturated ketones. The protocols have been designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Significance of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that belong to the flavonoid family.[3][4] They are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This structural motif is a precursor in the biosynthesis of flavonoids and isoflavonoids in plants.[2] The unique chemical architecture of chalcones, particularly the reactive α,β-unsaturated ketone moiety, allows them to act as Michael acceptors and interact with biological nucleophiles, such as cysteine residues in proteins.[2] This reactivity is believed to be a key contributor to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[5][6]
The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1][7] The use of this compound as the ketone provides a scaffold for generating novel chalcone derivatives with potentially enhanced or unique biological activities due to the specific substitution pattern on the aromatic rings.
Reaction Mechanism: A Step-by-Step Analysis
The Claisen-Schmidt condensation is a type of crossed aldol condensation.[8][9] The reaction proceeds through a series of well-defined steps, which are crucial to understand for optimizing reaction conditions.
-
Enolate Formation: The reaction is initiated by a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), which abstracts an acidic α-hydrogen from the ketone, this compound. This results in the formation of a resonance-stabilized enolate ion.[1][10] The presence of the phenyl group on the α-carbon enhances the acidity of these protons.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1][11]
-
Aldol Addition: This nucleophilic attack leads to the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.[12]
-
Dehydration: The aldol adduct is often unstable under the reaction conditions and readily undergoes dehydration (elimination of a water molecule) to form the more thermodynamically stable conjugated system of the chalcone.[8][13] This dehydration step is typically rapid and drives the reaction to completion.
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The Versatile Scaffold: Applications of 1-(4-Methoxyphenyl)-2-phenylethanone in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. 1-(4-Methoxyphenyl)-2-phenylethanone, also known as deoxyanisoin or 4'-methoxy-2-phenylacetophenone, has emerged as a privileged starting material in medicinal chemistry. Its unique structural features, comprising a methoxy-substituted aromatic ring and a flexible phenylethanone core, provide a fertile ground for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and methodologies for biological evaluation, tailored for researchers, scientists, and drug development professionals.
The Core Structure: this compound
This compound is a ketone derivative with the chemical formula C₁₅H₁₄O₂[1]. It is a crystalline solid, slightly soluble in water but readily soluble in organic solvents like ethanol and acetone[2]. Its strategic importance lies in its utility as a key intermediate for constructing more complex molecular architectures with therapeutic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Off-white to pale yellow crystals | [2] |
| Melting Point | 40-44 °C | [2] |
| Boiling Point | ~380 °C at 760 mmHg | |
| CAS Number | 1023-17-2 | [1] |
Synthetic Protocol: Preparation of this compound
The synthesis of the core scaffold can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the aryl ketone from an appropriately substituted acyl chloride and an aromatic ring.
Protocol 1: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from anisole and phenylacetyl chloride.
Materials:
-
Anisole
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phenylacetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Caption: Therapeutic potential of derivatives from this compound.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its facile synthesis and the reactivity of its core structure allow for the generation of a wide range of heterocyclic derivatives with significant therapeutic potential. The protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel drug candidates for a variety of diseases. Future research will likely focus on the development of more complex and stereochemically defined derivatives, as well as the exploration of their efficacy in more advanced preclinical and clinical settings. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of more potent and selective therapeutic agents.
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Experimental protocol for the reduction of the carbonyl group in 1-(4-Methoxyphenyl)-2-phenylethanone
An Application Note and Experimental Protocol for the Reduction of the Carbonyl Group in 1-(4-Methoxyphenyl)-2-phenylethanone
Introduction: The Significance of α-Aryl Alcohol Synthesis
The reduction of α-aryl ketones to their corresponding secondary alcohols is a cornerstone transformation in synthetic organic chemistry. The resulting 1,2-diaryl ethanol scaffolds are prevalent in a multitude of biologically active molecules and serve as critical intermediates in the synthesis of pharmaceuticals and fine chemicals. This compound, also known as 4-methoxydeoxybenzoin, is a representative substrate whose selective reduction to 1-(4-methoxyphenyl)-2-phenylethanol provides a valuable building block for more complex molecular architectures. This document provides a comprehensive guide to the experimental protocols for this reduction, focusing on scientific rationale, procedural detail, and safety.
Strategic Approaches to Carbonyl Reduction
The conversion of a ketone to a secondary alcohol is fundamentally a reduction reaction, achieved by the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. Several reagents and methods can accomplish this transformation, each with distinct advantages in terms of reactivity, selectivity, and operational simplicity.
-
Metal Hydride Reagents : These are the most common reagents for this purpose. They act as a source of nucleophilic hydride.[1]
-
Sodium Borohydride (NaBH₄) : A mild and selective reducing agent that efficiently reduces aldehydes and ketones.[1][2] Its tolerance for protic solvents like alcohols and even water (under basic conditions) makes it exceptionally convenient and safe to handle.[3][4][5]
-
Lithium Aluminum Hydride (LiAlH₄ or LAH) : A significantly more powerful and less selective reducing agent.[1][6] LAH will reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides.[2][7] Its high reactivity necessitates the use of anhydrous aprotic solvents (like diethyl ether or THF) and extreme caution, as it reacts violently with water.[4][5]
-
-
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.[8] It is a clean method as the only byproduct is typically the reduced solvent. However, it requires specialized equipment to handle hydrogen gas safely and may also reduce other functional groups like alkenes, alkynes, or nitro groups.[7]
For the specific reduction of this compound, sodium borohydride presents the optimal balance of reactivity, selectivity, safety, and ease of use, making it the recommended method for most laboratory settings.
Mechanism of Sodium Borohydride Reduction
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack : The hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), acts as a nucleophile and attacks the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetracoordinate borate-alkoxide intermediate.[9][10]
-
Protonation : The resulting alkoxide is then protonated by the solvent (e.g., methanol or ethanol) during the reaction or by an aqueous/acidic workup to yield the final secondary alcohol product.[9][11]
dot digraph "NaBH4_Reduction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of NaBH4 Ketone Reduction", labelloc=t, fontname="Helvetica"]; node [shape=none, fontname="Helvetica"];
}
Caption: The two-step mechanism of ketone reduction by sodium borohydride.
Comparative Analysis of Reduction Methods
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Catalyst) |
| Reactivity | Moderate | Very High | Variable (depends on catalyst/conditions) |
| Selectivity | High (reduces aldehydes & ketones)[2][12] | Low (reduces most carbonyls & more)[6] | Can be selective, but may reduce C=C, C≡C, NO₂ |
| Solvent | Protic (Methanol, Ethanol, Water)[5] | Aprotic Anhydrous (Ether, THF)[4][5] | Various (Ethanol, Hexane, Ethyl Acetate)[13] |
| Safety | Relatively safe, stable in air[4] | Pyrophoric, reacts violently with water[4] | Flammable H₂ gas requires special setup |
| Workup | Simple (e.g., water/acid quench)[3] | Cautious, multi-step quench required | Filtration to remove catalyst |
| Ideal For | Selective ketone/aldehyde reduction | Broad-spectrum reduction of polar groups | Reductions sensitive to metal hydrides |
Detailed Experimental Protocol: NaBH₄ Reduction of this compound
This protocol details the reduction of the target ketone to 1-(4-methoxyphenyl)-2-phenylethanol using sodium borohydride in a methanol solvent system.
Materials and Reagents
-
This compound (MW: 226.27 g/mol )[14]
-
Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )
-
Methanol (MeOH), reagent grade
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate, reagent grade
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup :
-
Weigh 1.0 g (4.42 mmol) of this compound and add it to a 100 mL round-bottom flask.[15]
-
Add 20 mL of methanol to the flask and stir at room temperature until the ketone is completely dissolved.
-
Cool the flask in an ice-water bath for 10-15 minutes. The solution should be at approximately 0-5 °C.
-
-
Addition of Reducing Agent :
-
Weigh 0.25 g (6.61 mmol, ~1.5 equivalents) of sodium borohydride.
-
Causality : While stoichiometrically one mole of NaBH₄ can reduce four moles of ketone, an excess is used to ensure the reaction goes to completion in a reasonable timeframe, accounting for any reaction with the solvent.[16]
-
Add the NaBH₄ to the cooled ketone solution in small portions over 5-10 minutes. Vigorous bubbling (hydrogen gas evolution) may be observed. Add slowly to control the reaction rate.[1]
-
-
Reaction Monitoring :
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove it from the bath and let it stir at room temperature for another 60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is complete.
-
-
Workup and Quenching :
-
Once the reaction is complete, cool the flask again in an ice-water bath.
-
Slowly and carefully add 10 mL of deionized water to quench the excess NaBH₄.
-
To neutralize the mixture and hydrolyze the borate ester complex, add 5 mL of 1 M HCl dropwise until the bubbling ceases and the solution is slightly acidic (check with pH paper).
-
Causality : The acid hydrolyzes the borate complexes formed during the reaction, releasing the final alcohol product.[1]
-
-
Extraction and Isolation :
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash them with deionized water (1 x 20 mL) and then with brine (saturated NaCl solution) (1 x 20 mL) to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification :
-
The crude product, a solid, can be purified by recrystallization.[12] A suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) should be determined experimentally to obtain pure crystals of 1-(4-methoxyphenyl)-2-phenylethanol.
-
Safety Precautions
-
Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Caption: Experimental workflow for the reduction of the target ketone.
Conclusion
The reduction of this compound to its corresponding secondary alcohol is a fundamental and valuable transformation. The use of sodium borohydride provides a safe, efficient, and reliable method suitable for standard laboratory practice. By understanding the underlying chemical principles and carefully following the detailed protocol, researchers can successfully synthesize this important building block for further applications in drug development and materials science.
References
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Clark, J. (n.d.).
- LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. [Link]
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- University of Massachusetts Boston. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. UMass Boston ScholarWorks. [Link]
- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. [Link]
- Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. [Link]
- Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
- LibreTexts Chemistry. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]
- WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone (NCSU version). [Link]
- Chad's Prep. (n.d.). Hydride Reduction. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2015, August 7). Lithium Aluminum Hydride: A Powerful Reducing Agent. [Link]
- The Organic Chemistry Tutor. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). YouTube. [Link]
- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethan-1-one. [Link]
- Dr. James Norris. (2018, February 16). Sodium borohydride reduction. YouTube. [Link]
- Supporting Information. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]
- TradeIndia. (n.d.). This compound. [Link]
- California State University, Sacramento. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]
- iChemical. (n.d.). This compound, CAS No. 1023-17-2. [Link]
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PubMed. (2007, November 21).
- ResearchGate. (n.d.).
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- 16. youtube.com [youtube.com]
The Willgerodt-Kindler Reaction of 1-(4-Methoxyphenyl)-2-phenylethanone: A Detailed Protocol for the Synthesis of Arylthioacetamides and Their Carboxylic Acid Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The Willgerodt-Kindler reaction is a powerful and somewhat enigmatic transformation in organic synthesis that allows for the conversion of aryl alkyl ketones into terminal thioamides. This process, which involves a remarkable oxidation and rearrangement, provides access to valuable synthetic intermediates. This application note presents a detailed protocol for the Willgerodt-Kindler reaction of 1-(4-methoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative. We will explore the mechanistic underpinnings of this reaction, provide a step-by-step guide for the synthesis of the resulting thioamide, and detail its subsequent hydrolysis to the corresponding 2,2-diaryl-acetic acid, a scaffold of interest in medicinal chemistry.
Introduction: The Enduring Utility of a Classic Reaction
First described by Conrad Willgerodt in 1887, and later modified by Karl Kindler, the Willgerodt-Kindler reaction has remained a relevant tool for the terminal functionalization of alkyl chains on aromatic ketones.[1][2] The reaction facilitates the conversion of a carbonyl group into a thioamide at the terminal position of the alkyl chain, a transformation that is otherwise challenging to achieve in a single step.[3] The thioamide products are versatile intermediates, serving as precursors for amides, carboxylic acids, and various heterocycles.[4][5]
The significance of this reaction in drug development is underscored by the prevalence of the arylacetic acid moiety in numerous pharmaceuticals.[6] The Willgerodt-Kindler reaction, followed by hydrolysis, offers a direct route to these valuable structures from readily available ketone starting materials.
Mechanistic Insights: A Journey of Rearrangement and Oxidation
The generally accepted mechanism for the Kindler modification of the Willgerodt reaction is a fascinating cascade of events.[7][8] The key steps are as follows:
-
Enamine Formation: The reaction commences with the formation of an enamine from the starting ketone and a secondary amine, typically morpholine. This step requires the removal of water and is often catalyzed by the basicity of the amine itself.
-
Sulfur Addition: The electron-rich enamine then acts as a nucleophile, attacking elemental sulfur (which exists as an S8 ring).
-
Rearrangement Cascade: This is the crucial and most complex phase of the reaction. It is believed to proceed through a series of intermediates, potentially involving aziridinium ions, leading to the migration of the amine functionality along the carbon chain.
-
Thioamide Formation: The reaction culminates in the formation of the stable thioamide product.
The overall transformation results in the oxidation of the carbon alpha to the aromatic ring and the installation of the thioamido group.
Caption: The proposed mechanism of the Willgerodt-Kindler reaction.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-1-morpholino-2-phenylethanethione
This protocol provides a method for the synthesis of the thioamide product from this compound.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 226.27 | 10 | 2.26 g |
| Morpholine | 87.12 | 50 | 4.4 mL |
| Sulfur (elemental) | 32.06 | 20 | 0.64 g |
| Pyridine (anhydrous) | 79.10 | - | 20 mL |
| Ethyl acetate | - | - | As needed |
| Hexanes | - | - | As needed |
| Silica gel (for column chromatography) | - | - | As needed |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.26 g, 10 mmol), elemental sulfur (0.64 g, 20 mmol), morpholine (4.4 mL, 50 mmol), and anhydrous pyridine (20 mL).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 115-120 °C) with vigorous stirring. The reaction mixture will become dark and homogeneous.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80) as the eluent. The starting ketone should be consumed over time, and a new, more polar spot corresponding to the thioamide product should appear. The reaction is typically complete within 8-16 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture into 100 mL of 1 M HCl(aq). This will neutralize the excess morpholine and pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will be a dark oil or solid. Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 2-(4-methoxyphenyl)-1-morpholino-2-phenylethanethione as a solid. The expected yield is typically in the range of 60-80%.
Characterization of the Thioamide Product
The structure of the synthesized thioamide can be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the methoxy group (~3.8 ppm), the morpholine protons (~3.5-3.7 ppm), the methine proton (~5.5-6.0 ppm), and the aromatic protons (in the range of 6.8-7.5 ppm).
-
¹³C NMR: Look for the characteristic thiocarbonyl carbon signal in the range of 195-205 ppm, in addition to the signals for the aromatic carbons, the methine carbon, the morpholine carbons, and the methoxy carbon.
-
IR Spectroscopy: A strong absorption band in the region of 1200-1250 cm⁻¹ corresponding to the C=S stretching vibration is expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.
Subsequent Transformation: Hydrolysis to 2-(4-Methoxyphenyl)-2-phenylacetic Acid
The synthesized thioamide can be readily hydrolyzed to the corresponding carboxylic acid, a valuable synthetic target.
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the thioamide (10 mmol) in a mixture of acetic acid (30 mL) and concentrated sulfuric acid (5 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) for 4-8 hours. Monitor the reaction by TLC until the starting thioamide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g). A precipitate of the carboxylic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Experimental Workflow Overview
Caption: A summary of the experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient heating or reaction time. | Ensure the reaction is at a vigorous reflux and extend the reaction time, monitoring by TLC. |
| Impure reagents or wet solvent. | Use freshly distilled morpholine and anhydrous pyridine. | |
| Low Yield | Incomplete reaction. | See above. |
| Product loss during work-up or purification. | Ensure complete extraction and careful handling during chromatography. | |
| Multiple Products | Side reactions due to prolonged heating. | Optimize the reaction time to maximize the yield of the desired product. |
| Impurities in the starting material. | Purify the starting ketone before use. |
Conclusion
The Willgerodt-Kindler reaction offers a reliable and efficient method for the synthesis of arylthioacetamides from corresponding ketones. The protocol detailed herein for this compound provides a clear pathway to a functionalized thioamide, which can be further converted into the valuable 2,2-diaryl-acetic acid derivative. This transformation highlights the enduring power of classic name reactions in modern organic synthesis and drug discovery.
References
- Organic Chemistry Portal. Willgerodt-Kindler Reaction.
- Wikipedia. Willgerodt rearrangement.
- ChemEurope. Willgerodt rearrangement.
- Merck Index. Willgerodt-Kindler Reaction.
- SynArchive. Willgerodt-Kindler Reaction.
- ResearchGate. The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde.
- Henry Rzepa's Blog. The Willgerodt-Kindler Reaction: mechanistic reality check 1.
- Semantic Scholar. Some aspects of the Willgerodt–Kindler reaction and connected reactions.
- MSU Chemistry. Willgerodt‐Kindler Reaction.
- Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. J. Soc. Ouest-Afr. Chim., 029, 89-96.
- ResearchGate. Scheme 1 The Willgerodt reaction and the Kindler modification.
- ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide....
- ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
- Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107.
- Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
- Darabi, H. R., et al. (2007). A clean, rapid and efficient synthesis of 4-(thioacyl)morpholines via Willgerodt–Kindler reaction under microwave irradiation. Tetrahedron Letters, 48(25), 4379-4382.
- Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Moldoveanu, C., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231.
- Royal Society of Chemistry. Supplementary Information - nBu4NI-mediated oxidation of methyl ketones to α-ketoamides....
- Nikolova, P., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(9), 834-840.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
- Roszkowski, A. P., et al. (1983). Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. Journal of medicinal chemistry, 26(8), 1152-1156.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Willgerodt_rearrangement [chemeurope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methoxyphenyl)-2-phenylethanone Synthesis
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 1-(4-methoxyphenyl)-2-phenylethanone (also known as 4-methoxydeoxybenzoin). We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. This document is structured into a series of frequently asked questions for foundational knowledge and a detailed troubleshooting guide for resolving specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of anisole with phenylacetyl chloride. This electrophilic aromatic substitution reaction offers a direct and efficient pathway to the desired ketone.[1][2] Alternative strategies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), can also be employed for the synthesis of deoxybenzoin structures, though they often involve more complex starting materials or catalysts.[3][4][5]
Q2: Why is the Friedel-Crafts acylation the preferred method?
The Friedel-Crafts acylation is favored due to its high efficiency, the ready availability of starting materials (anisole and phenylacetyl chloride), and its scalability. The reaction mechanism inherently prevents polyacylation, a common issue in the related Friedel-Crafts alkylation. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution, ensuring that the mono-acylated product is the major outcome.[6][7]
Q3: Can you illustrate the reaction mechanism for the Friedel-Crafts acylation in this synthesis?
Certainly. The reaction proceeds in three main stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with phenylacetyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[2]
-
Electrophilic Aromatic Substitution: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[8]
-
Deprotonation and Catalyst Regeneration: A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst. However, the product ketone, being a Lewis base, immediately forms a stable complex with the AlCl₃, rendering the catalyst inactive for further cycles. This is why a stoichiometric amount of the catalyst is required.[6][9][10]
Caption: Friedel-Crafts Acylation Mechanism.
Q4: The methoxy group on anisole is an ortho-, para- director. Why is the para-substituted product, this compound, the major isomer?
The methoxy group (-OCH₃) is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions.[8][11] While both positions are electronically favored, the para position is sterically less hindered than the ortho positions. The bulky acylium ion electrophile encounters significant steric hindrance from the adjacent methoxy group when attacking the ortho position. Consequently, the acylation occurs predominantly at the more accessible para position, yielding this compound as the major product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q5: My reaction yield is very low or I've isolated no product. What are the likely causes?
Low yield is a frequent issue that can usually be traced back to a few critical parameters.[12] Let's diagnose the potential causes systematically.
Caption: Troubleshooting Workflow for Low Yield.
-
Cause 1: Inactive Catalyst: Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.[6]
-
Solution: Always use a fresh, unopened bottle of anhydrous aluminum chloride or a properly stored sample from a desiccator. All glassware must be rigorously dried, and the reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[9] The product ketone forms a stable complex with AlCl₃, which prevents the catalyst from participating in further reaction cycles.[6][10]
-
Cause 3: Suboptimal Reaction Temperature: Temperature control is critical. Adding the reagents at too high a temperature can lead to uncontrolled side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Solution: The initial addition of reagents should be performed at a low temperature (e.g., 0-5 °C) to control the initial exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion. The optimal temperature is substrate-dependent but a moderate temperature of around 60°C can be effective.[9]
-
Q6: I'm observing significant byproduct formation on my TLC plate. How can I improve selectivity?
-
Issue: Presence of an ortho-isomer spot.
-
Cause: While the para-isomer is sterically favored, some amount of the ortho-isomer can form, especially if the reaction is run at higher temperatures.
-
Solution: Maintain careful temperature control. Running the reaction at a lower temperature for a longer duration can sometimes improve the para:ortho selectivity. The ortho-isomer can typically be separated from the desired para-product during purification.
-
-
Issue: Unidentified byproducts.
-
Cause: Impurities in the starting materials can lead to side reactions. Phenylacetyl chloride can hydrolyze to phenylacetic acid, which can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. Phenylacetyl chloride should be freshly distilled or from a recently opened bottle. Anisole should be pure and dry.
-
Q7: I'm having difficulty with the aqueous work-up and final purification. What are the best practices?
-
Problem: Formation of a persistent emulsion during quenching.
-
Cause: This is a common issue during the work-up of Friedel-Crafts reactions, often due to the formation of aluminum hydroxides.[9]
-
Solution: The most effective quenching method is to slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[9] The acid helps to break down the aluminum complexes and keep the aluminum salts dissolved in the aqueous phase.
-
-
Problem: Ineffective purification of the final product.
-
Cause: The crude product may contain unreacted starting materials or isomeric byproducts that are difficult to remove.
-
Solution: Two primary methods are effective for purifying the product, which is a solid at room temperature.[13][14]
-
Recrystallization: This is a cost-effective and scalable method. Ethanol is a commonly used and effective solvent for recrystallizing deoxybenzoin derivatives.[13]
-
Column Chromatography: For achieving the highest purity or for separating close-running isomers, column chromatography using silica gel is the method of choice. A common eluent system is a mixture of hexanes and ethyl acetate.[13]
-
-
Experimental Protocols & Data
Protocol 1: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve phenylacetyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 30 minutes with vigorous stirring. After the addition is complete, add a solution of anisole (1.05 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Reaction: Once all additions are complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If needed, gently warm the reaction to 40 °C to drive it to completion.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a slurry of crushed ice and concentrated HCl. Slowly pour the reaction mixture into the vigorously stirred ice/HCl slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[13]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove residual impurities. Dry the crystals in a vacuum oven at a temperature below the product's melting point (m.p. 98-101 °C).[13]
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale & Citation |
| Reagents | ||
| Anisole | 1.0 - 1.05 equivalents | Slight excess can ensure full consumption of the acylating agent. |
| Phenylacetyl Chloride | 1.0 equivalent | Typically the limiting reagent. |
| AlCl₃ Catalyst | 1.1 - 1.2 equivalents | Stoichiometric amount is required as the product complexes with the catalyst.[1][9] |
| Solvent | Anhydrous Dichloromethane | Common inert solvent for Friedel-Crafts reactions. |
| Conditions | ||
| Addition Temperature | 0 - 5 °C | Controls initial exotherm and minimizes side reactions.[9] |
| Reaction Temperature | Room Temp to 60 °C | Reaction can be driven to completion with gentle heating.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the moisture-sensitive AlCl₃ catalyst.[6] |
References
- Benchchem. (n.d.). Optimizing Friedel-Crafts Acylation: A Technical Support Center.
- Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
- StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions.
- ResearchGate. (n.d.). Optimization of Reaction Conditions.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- Wikipedia. (n.d.). M2613.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions.
- ChemicalBook. (n.d.). 1-(4-METHOXYPHENYL)-2-QUINOXALIN-2-YLETHANONE synthesis.
- TradeIndia. (n.d.). This compound.
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- National Institutes of Health. (2025, September 9). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethan-1-one.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Chegg. (2018, November 29). Friedel-Crafts Acylation to Synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one.
- University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation.
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
- YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry.
- YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab.
- Wikipedia. (n.d.). Suzuki reaction.
- Benchchem. (n.d.). An In-depth Technical Guide to 1-(4- Methylphenyl)-2-phenylethanone (CAS No. 2001.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemsrc. (2025, August 25). This compound.
- Reddit. (2024, July 4). Need some expert advice for total synthesis!!!.
- ChemRxiv. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis.
- Benchchem. (n.d.). troubleshooting low enantioselectivity in hydrobenzoin reactions.
- Benchchem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Syntheses Procedure. (n.d.). 2-Propanone, 1-(o-methoxyphenyl).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BLDpharm. (n.d.). 1023-17-2|this compound.
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Technical Support Center: Enantioselective Synthesis of 1-(4-Methylphenyl)-2-phenylethanone Derivatives
Welcome to the technical support hub for the asymmetric synthesis of chiral 1-(4-Methylphenyl)-2-phenylethanone and its derivatives. These deoxybenzoin structures are pivotal intermediates in the development of various pharmaceuticals.[1] Achieving high enantioselectivity in their synthesis is a common yet significant challenge for researchers in medicinal and process chemistry.
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows high conversion but the enantiomeric excess (% ee) is low or inconsistent. What are the primary factors to investigate?
Low or inconsistent enantioselectivity is a frequent hurdle. Once you have rigorously validated your analytical method (e.g., chiral HPLC or GC) to rule out measurement error, a systematic investigation of the reaction parameters is necessary.[2]
Primary Causes & Corrective Actions:
-
Catalyst/Ligand Purity and Integrity:
-
The Problem: Asymmetric catalytic systems are highly sensitive to impurities.[2] The chiral catalyst or ligand may have degraded due to improper handling (exposure to air/moisture) or may be of insufficient purity. Impurities can poison the catalyst or promote a non-selective background reaction.[2][3][4]
-
Solution:
-
Ensure the catalyst and/or ligand is from a reputable source or has been freshly purified according to literature procedures.
-
Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3]
-
Run a control reaction with a fresh batch of catalyst to determine if degradation is the issue.[3]
-
-
-
Reaction Temperature:
-
The Problem: The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding enantioselectivity.[3][4]
-
Solution: Lowering the reaction temperature is a standard strategy to enhance % ee.[3][4][5] It is advisable to perform a temperature screening study (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Effects:
-
The Problem: The solvent plays a critical role in catalysis by influencing the conformation and stability of the catalyst-substrate complex in the transition state.[3][5] A suboptimal solvent can lead to poor stereochemical communication.
-
Solution: Conduct a solvent screen. For phase-transfer catalysis (PTC), a combination of a nonpolar organic solvent (like toluene) and a basic aqueous phase is common. For organocatalytic or metal-catalyzed reactions, a range of solvents from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., CH₂Cl₂, THF, EtOAc) should be tested.
-
-
Base/Additive Concentration and Identity:
-
The Problem: In many reactions, such as phase-transfer catalyzed alkylations, the concentration and strength of the base (e.g., NaOH, K₂CO₃) are critical. An incorrect base concentration can alter the phase equilibrium or promote side reactions.
-
Solution: Carefully optimize the concentration of the base. In solid-liquid PTC, the particle size and surface area of the solid base can also be a factor.[6] For other catalytic systems, the presence of additives like salts or co-catalysts can significantly impact selectivity.[4]
-
Q2: The reaction yield is poor, even though the enantioselectivity of the product formed is acceptable. How can I improve the yield?
Poor yields with good enantioselectivity often point to issues with reaction kinetics, catalyst stability, or competing side pathways rather than the stereocontrol mechanism itself.[3]
Primary Causes & Corrective Actions:
-
Catalyst Deactivation or Low Turnover:
-
The Problem: The catalyst may be degrading over the course of the reaction or may simply have a low turnover number (TON) under the current conditions.[3][4] This can be caused by product inhibition, thermal instability, or poisoning by impurities.
-
Solution:
-
Monitor the reaction progress over time (e.g., by TLC, GC, or LC-MS). If the reaction stalls, it may indicate catalyst death.
-
Consider a moderate increase in catalyst loading, but be aware of potential cost and purification implications.
-
Ensure all reagents and solvents are of the highest purity to avoid catalyst poisoning.[2]
-
-
-
Insufficient Reaction Time or Temperature:
-
The Problem: The conditions optimized for high selectivity (e.g., very low temperature) may be slowing the reaction to a crawl, preventing it from reaching completion in a reasonable timeframe.[3]
-
Solution:
-
Extend the reaction time, using TLC or GC to monitor for completion.
-
If the reaction has stalled, consider a modest increase in temperature. This may require re-optimization, as it could negatively impact the % ee.[3]
-
-
-
Competing Side Reactions:
-
The Problem: The starting materials or product may be undergoing undesired transformations. For deoxybenzoin synthesis via enolate chemistry, common side reactions include self-condensation (aldol), poly-alkylation, or elimination.
-
Solution:
-
Adjust stoichiometry. Ensure the limiting reagent is being consumed as expected.
-
Modify the rate of addition. Slow addition of the electrophile to a solution of the ketone and base can sometimes minimize side reactions by keeping the concentration of the electrophile low.
-
Re-evaluate the choice of base or solvent to disfavor competing pathways.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective catalytic systems for the enantioselective synthesis of these deoxybenzoin derivatives?
The formation of the C-C bond alpha to the carbonyl group is a cornerstone of organic synthesis, but achieving high enantioselectivity for α-arylation or α-alkylation of acyclic ketones remains a challenge.[7][8] Several strategies have proven effective:
-
Chiral Phase-Transfer Catalysis (PTC): This is one of the most powerful and industrially scalable methods. It involves the alkylation of a deoxybenzoin precursor enolate using a chiral quaternary ammonium or phosphonium salt catalyst.[9][10] Catalysts derived from Cinchona alkaloids are particularly prominent and have undergone several generations of development to achieve very high enantioselectivities (>99% ee).[10][11][12]
-
Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze the α-functionalization of carbonyls through enamine or SOMO (Singly Occupied Molecular Orbital) catalysis mechanisms.[13][14][15] For instance, the α-amination of an aldehyde followed by subsequent chemical manipulation is a common route to access the desired chiral center.[13][16]
-
Transition Metal Catalysis: Catalytic systems based on metals like Palladium, Copper, and Nickel have been developed for the enantioselective α-arylation of ketones.[8] These methods often involve the reaction of a pre-formed enolate (e.g., a silyl enol ether) with an aryl halide or triflate in the presence of a metal complex bearing a chiral ligand.[8]
Q2: How does the structure of a Cinchona alkaloid-based phase-transfer catalyst affect the reaction outcome?
The structure of the catalyst is paramount. Key modifications that influence selectivity include:
-
The Quaternary Group: The group used to quaternize the cinchona alkaloid's quinuclidine nitrogen is crucial. Large, sterically demanding groups, such as anthracenylmethyl or benzoyl, often form a "chiral pocket" that shields one face of the enolate-catalyst ion pair, leading to high enantioselectivity.[10]
-
The C9-Hydroxyl Group: This hydroxyl group can act as a hydrogen-bond donor, helping to organize the transition state assembly through interaction with the enolate.[11] Protecting it as an ether (e.g., O-benzyl) or esterifying it can fine-tune the steric and electronic properties of the catalyst.
-
Pseudoenantiomers: Quinine and Quinidine are "pseudoenantiomers." Using a catalyst derived from quinidine will typically produce the opposite enantiomer of the product compared to the equivalent catalyst derived from quinine under the same conditions. This provides convenient access to both product enantiomers.
Table 1: Comparison of Chiral Phase-Transfer Catalysts in Asymmetric Alkylation
| Catalyst Type | Common Abbreviation | Typical Electrophile | Achievable % ee | Key Feature |
| Benzyl Cinchona Quat | Bn-CD | Benzyl Bromide | 80-95% | "Second generation" catalyst, widely available. |
| Anthracenylmethyl Cinchona Quat | AM-CD | Benzyl Bromide | >95% | "Third generation," offers higher steric hindrance for improved selectivity.[10] |
| Maruoka Catalyst | Glycine Schiff Bases | >98% | Thermally stable, binaphthyl-based catalysts with high activity.[10] | |
| Chiral Phosphonium Salts | Michael Acceptors | 90-99% | Offer different steric and electronic profiles compared to ammonium salts.[9][11] |
Part 3: Key Experimental Protocols & Visualizations
Workflow 1: Troubleshooting Low Enantioselectivity
This diagram outlines a systematic approach to diagnosing and solving issues of low % ee.
Caption: Proline-catalyzed α-amination cycle via an enamine intermediate.
Protocol 1: Representative Asymmetric Alkylation via Phase-Transfer Catalysis
This protocol is a generalized example and must be adapted and optimized for specific substrates and scales. Always perform a thorough risk assessment before beginning any new procedure.
Objective: To synthesize (S)-1-(4-methylphenyl)-2-phenyl-2-(prop-2-yn-1-yl)ethanone via asymmetric propargylation.
Reagents:
-
1-(4-Methylphenyl)-2-phenylethanone (1.0 equiv)
-
Propargyl bromide (1.2 equiv)
-
Toluene
-
50% (w/w) Aqueous Sodium Hydroxide (NaOH)
-
(S)-N-(9-Anthracenylmethyl)cinchonidinium chloride (Catalyst, 1 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenyl)-2-phenylethanone (1.0 equiv) and the phase-transfer catalyst (0.01 equiv).
-
Add toluene (approx. 5 mL per mmol of substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
Begin vigorous stirring (e.g., >1000 rpm) to ensure efficient mixing between the phases.
-
Add the 50% NaOH solution (5.0 equiv) dropwise. The mixture should become a thick slurry.
-
Add propargyl bromide (1.2 equiv) dropwise over 10 minutes.
-
Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, quench the reaction by adding cold water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the yield and measure the enantiomeric excess using chiral HPLC analysis.
Part 4: References
-
Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis - Benchchem.
-
Technical Support Center: Asymmetric Synthesis Catalyst Selection - Benchchem.
-
Technical Support Center: Catalyst Selection and Optimization for Asymmetric Synthesis - Benchchem.
-
Troubleshooting low enantioselectivity in hydrobenzoin reactions - Benchchem.
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
-
Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC - NIH.
-
Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System | Journal of the American Chemical Society.
-
Organocatalytic Highly Enantioselective [alpha]-Arylation of [beta] - Pure.
-
Direct catalytic asymmetric alpha-amination of aldehydes - PubMed - NIH.
-
Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing).
-
Asymmetric α-Amination of Aldehydes and Ketones Catalyzed by tert-Butoxy-L-Proline | Request PDF - ResearchGate.
-
Kinetic profiling of prolinate-catalyzed α-amination of aldehydes - PubMed.
-
Chiral Phase-Transfer Catalysis.
-
Enantioselective alpha-arylation of aldehydes via organo-SOMO catalysis. An ortho-selective arylation reaction based on an open-shell pathway. | Semantic Scholar.
-
Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis - MDPI.
-
Design, Synthesis, and Immunosuppressive Activity of New Deoxybenzoin Derivatives.
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI.
-
Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions - Austin Publishing Group.
Sources
- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. phasetransfer.com [phasetransfer.com]
- 11. mdpi.com [mdpi.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Direct catalytic asymmetric alpha-amination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective alpha-arylation of aldehydes via organo-SOMO catalysis. An ortho-selective arylation reaction based on an open-shell pathway. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone
Welcome to the technical support guide for the synthesis and purification of 1-(4-methoxyphenyl)-2-phenylethanone, also known as deoxyanisoin or 4-methoxydeoxybenzoin. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and achieve high purity of this valuable chemical intermediate. This guide provides in-depth troubleshooting advice, detailed purification protocols, and the scientific reasoning behind each recommendation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is frequently prepared via a Friedel-Crafts acylation of anisole with phenylacetyl chloride.
Q1: My reaction mixture turned dark brown/black upon addition of the Lewis acid catalyst (e.g., AlCl₃). Is this normal, and what does it indicate?
A1: A significant color change to dark brown or even black is common during Friedel-Crafts acylation reactions.[1] This is often due to the formation of charge-transfer complexes between the aromatic substrate, the acylating agent, and the Lewis acid. It can also indicate minor side reactions or the presence of impurities that are sensitive to the strong Lewis acid.
Causality: The strong Lewis acid, such as aluminum chloride, is highly reactive and can interact with any moisture present, leading to the formation of HCl gas.[2] It can also promote side reactions if the reaction temperature is not adequately controlled.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used. Moisture will deactivate the catalyst and can lead to undesirable side reactions.
-
Controlled Reagent Addition: Add the Lewis acid portion-wise to the reaction mixture at a low temperature (typically 0-5 °C) to manage the initial exothermic reaction.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
Q2: After quenching the reaction and performing a workup, my crude product is an oil, but the literature reports a solid. What could be the issue?
A2: Obtaining an oily crude product when a solid is expected often points to the presence of significant impurities that are depressing the melting point. The expected melting point for this compound is in the range of 108-111 °C.[4]
Potential Impurities:
-
Unreacted Starting Materials: Residual anisole or phenylacetyl chloride.
-
Solvent Residue: Incomplete removal of the reaction solvent (e.g., dichloromethane) or extraction solvent (e.g., ethyl acetate).
-
Side-Products: Over-acylation products or isomers, although Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation.[3]
Troubleshooting & Purification Strategy:
-
Initial Purification: Begin with an acid-base extraction to remove acidic or basic impurities.[5][6][7][8][9] A wash with a dilute sodium bicarbonate solution can remove any remaining acidic species, followed by a water wash to remove any water-soluble impurities.
-
Recrystallization: This is the most effective method for purifying the solid product. Ethanol is a commonly used and effective solvent for the recrystallization of deoxyanisoin.[4][10]
-
Column Chromatography: If recrystallization fails to yield a pure solid, column chromatography is a reliable alternative for separating the desired product from closely related impurities.[11][12]
Q3: My ¹H NMR spectrum of the purified product shows unexpected peaks. What are the likely impurities?
A3: The ¹H NMR spectrum of pure this compound should exhibit characteristic signals. The presence of other peaks indicates impurities that were not removed during the workup and purification.
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic protons of the 4-methoxyphenyl group.
-
Aromatic protons of the phenyl group.
-
A singlet for the methylene (-CH₂-) protons.
-
A singlet for the methoxy (-OCH₃) protons.
Common Impurities and Their ¹H NMR Signatures:
-
Anisole (Starting Material): Distinct signals for its aromatic and methoxy protons.
-
Phenylacetic Acid (from hydrolysis of phenylacetyl chloride): A broad singlet for the carboxylic acid proton and signals for the aromatic and methylene protons.
-
Positional Isomers (ortho-acylated product): The aromatic region of the spectrum will be more complex than the clean pattern expected for the para-substituted product.
Troubleshooting & Characterization:
-
Compare with Reference Spectra: Compare your spectrum with literature data or a reference spectrum to identify the characteristic peaks of the desired product.[13][14][15]
-
Further Purification: If significant impurities are detected, re-purify the product using the methods described in A2. Recrystallization is particularly effective at removing minor impurities and improving crystalline purity.
In-Depth Purification Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a cost-effective and scalable method for purifying solid this compound.[10][16]
Step-by-Step Methodology:
-
Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes. This will help to remove colored impurities.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
| Parameter | Value | Reference |
| Recrystallization Solvent | 95% Ethanol | [4][10] |
| Expected Melting Point | 108–111 °C | [4] |
| Appearance | Colorless to white crystals | [4] |
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11][12] It is particularly useful when recrystallization is ineffective.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the separation of compounds with different polarities. |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the separation and identify pure fractions. |
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
Understanding the Core Chemistry: Friedel-Crafts Acylation
The synthesis of this compound typically involves the Friedel-Crafts acylation of anisole with phenylacetyl chloride. This is an electrophilic aromatic substitution reaction.[17][18]
Reaction Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of phenylacetyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.[18][19]
-
Electrophilic Attack: The electron-rich anisole ring attacks the electrophilic acylium ion. The methoxy group of anisole is an ortho-, para-director, but the para-product is generally favored due to less steric hindrance.
-
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final ketone product.
The ketone product forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[2][17]
Caption: Simplified workflow of the Friedel-Crafts acylation mechanism.
References
- Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
- Acid-Base Extraction Definition. (n.d.). Fiveable. [Link]
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps. [Link]
- Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence. [Link]
- Acid–base extraction. (n.d.). In Wikipedia. [Link]
- 1-(4-Methoxyphenyl)-2-phenylethan-1-one. (n.d.). PubChem. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. [Link]
- Deoxyanisoin. (1960). Organic Syntheses, 40, 16. [Link]
- Supporting Information. (2021). The Royal Society of Chemistry. [Link]
- Column Chromatography ketone/silica. (2011). Physics Forums. [Link]
- Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). (n.d.).
- The Friedel-Crafts acylation of anisole is a new reaction introduced this year. (2024). Bartleby. [Link]
- M2613. (n.d.). In Wikipedia. [Link]
- Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Inform
- This compound. (n.d.). TradeIndia. [Link]
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- Purification of a Total Lipid Extract with Column Chrom
- Friedel-Crafts Acyl
- column chromatography & purification of organic compounds. (2021). YouTube. [Link]
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- Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022). YouTube. [Link]
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. (n.d.). PMC - NIH. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
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Side reactions in the α-arylation of ketones like 1-(4-Methoxyphenyl)-2-phenylethanone
Welcome to the technical support guide for the α-arylation of ketones, with a specific focus on the deoxybenzoin derivative, 1-(4-methoxyphenyl)-2-phenylethanone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation. Here, we address common experimental challenges, providing in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to equip you with the expertise to diagnose and resolve side reactions, ensuring the success and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
FAQ 1: My α-arylation of this compound is resulting in a significant amount of self-condensation product. What is causing this and how can I prevent it?
Answer:
The self-condensation of ketones, an aldol condensation reaction, is a common side reaction in α-arylations, particularly when using strong bases.[1][2][3] The enolate of one ketone molecule acts as a nucleophile and attacks the carbonyl carbon of another molecule.[2] For this compound, this leads to the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone, especially if heat is applied.[3][4]
Causality and Mitigation Strategies:
-
Base Strength and Concentration: Strong bases like sodium tert-butoxide (NaOt-Bu) or lithium diisopropylamide (LDA) are highly effective at generating the desired enolate for the arylation. However, a high concentration of the enolate in the absence of a sufficiently reactive aryl halide electrophile increases the probability of self-condensation.
-
Rate of Aryl Halide Consumption: If the palladium-catalyzed coupling is sluggish, the enolate will persist in the reaction mixture, favoring the aldol pathway.
Troubleshooting Protocol:
-
Choice of Base: Consider using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). While this may slow down the desired arylation, it will significantly suppress self-condensation.
-
Slow Addition of Base: Instead of adding the base all at once, a slow, controlled addition can maintain a low steady-state concentration of the enolate, favoring the cross-coupling reaction over self-condensation.
-
Catalyst and Ligand Optimization: Ensure your palladium catalyst and ligand system are highly active. For α-arylation of ketones, bulky, electron-rich phosphine ligands like those developed by Buchwald and Hartwig are often effective.[5][6] A more active catalyst will consume the enolate faster, minimizing the time available for self-condensation.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the aldol condensation, which often has a higher activation energy than the desired cross-coupling.
FAQ 2: I am observing the formation of a di-arylated product. How can I improve the selectivity for mono-arylation?
Answer:
The formation of a di-arylated product occurs when the initially formed mono-arylated ketone is more acidic than the starting material, leading to a second deprotonation and subsequent arylation. This is a common issue with methyl ketones, but can also be observed with other ketones depending on the reaction conditions.
Key Factors and Solutions:
-
Stoichiometry of Reagents: Carefully controlling the stoichiometry of your reactants is crucial. Using a slight excess of the ketone relative to the aryl halide can help favor mono-arylation.
-
Reaction Time: Prolonged reaction times can lead to the formation of the di-arylated product. It is advisable to monitor the reaction progress by techniques like TLC or GC-MS and quench the reaction once the starting material is consumed.
Recommended Adjustments:
| Parameter | Recommendation for Mono-arylation | Rationale |
| Ketone:Aryl Halide Ratio | 1.2 : 1.0 | A slight excess of the ketone helps ensure the aryl halide is consumed before significant di-arylation can occur. |
| Reaction Monitoring | Frequent (e.g., every 30-60 minutes) | Allows for timely quenching of the reaction to prevent over-arylation. |
| Base Equivalents | 1.1 - 1.5 equivalents | Using a large excess of base can promote the second deprotonation. |
FAQ 3: My reaction is showing poor regioselectivity, with arylation occurring at both the α- and α'-positions of my unsymmetrical ketone. How can I control this?
Answer:
For an unsymmetrical ketone like this compound, there are two potential sites for enolization and subsequent arylation. The regioselectivity is influenced by whether the kinetic or thermodynamic enolate is formed and preferentially reacts.
-
Kinetic Enolate: Formed faster by deprotonation of the less sterically hindered α-proton. This is favored by strong, bulky bases (e.g., LDA) at low temperatures.
-
Thermodynamic Enolate: The more stable enolate, typically formed under conditions that allow for equilibration (e.g., weaker bases, higher temperatures).
Controlling Regioselectivity:
To favor arylation at a specific position, you need to control the enolate formation. For this compound, the methylene protons adjacent to the phenyl group are generally more acidic and less sterically hindered, leading to the preferential formation of the kinetic enolate at this position.
Experimental Protocol for Regiocontrol:
-
Pre-formation of the Enolate: Dissolve the ketone in a dry, aprotic solvent like THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong, bulky base like LDA to selectively form the kinetic enolate.
-
After a short stirring time (e.g., 30 minutes), add the palladium catalyst, ligand, and aryl halide.
-
Allow the reaction to slowly warm to room temperature.
Troubleshooting Guide
Problem 1: Low or No Conversion to the α-Arylated Product
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst may be inactive due to oxidation (Pd(0) to Pd(II)) or improper handling.
-
Solution: Use a fresh batch of catalyst and ensure all reagents and solvents are properly degassed to remove oxygen. Employing a pre-catalyst that is activated in situ can also be beneficial.
-
-
Inappropriate Ligand: The choice of ligand is critical for the success of the α-arylation.[7]
-
Poor Enolate Formation: The base may not be strong enough to deprotonate the ketone effectively.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). Ensure the base is of high purity and handled under anhydrous conditions.
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides can be particularly challenging.
-
Solution: If using an aryl chloride, you may need a more specialized catalyst system, often involving highly active ligands. Alternatively, consider converting the aryl chloride to a more reactive aryl bromide or iodide.
-
Problem 2: Formation of Hydrodehalogenation Product
Description: The aryl halide is converted to the corresponding arene, and the ketone remains unreacted.
Mechanism Insight: This side reaction can occur via a competing pathway in the catalytic cycle, often involving β-hydride elimination from the palladium enolate intermediate.[8]
Mitigation Strategies:
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (to form the desired product) and β-hydride elimination. Experiment with different ligands to find one that favors the desired pathway.
-
Solvent Effects: The polarity of the solvent can impact the stability of intermediates in the catalytic cycle. A screen of aprotic solvents (e.g., toluene, dioxane, THF) may be beneficial.
-
Additives: In some cases, the addition of certain salts can influence the catalytic cycle and suppress side reactions.
Visualizing the Reaction Landscape
To aid in understanding the potential reaction pathways, the following diagram illustrates the key steps and competing side reactions in the α-arylation of a ketone.
Caption: Reaction pathways in ketone α-arylation.
References
- Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. (n.d.). MDPI.
- α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. (2021). The Royal Society of Chemistry.
- Catalytic Enantioselective α-Arylation of Carbonyl Enolates and Related Compounds. (2020). ACS Catalysis.
- α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. (n.d.). PMC - NIH.
- Catalytic Enantioselective α-Arylation of Carbonyl Enolates and Related Compounds. (2020). ACS Catalysis.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. (2021). PMC - NIH.
- Self-Condensation of Ketones Catalysed by Basic Aluminium Oxide. (1982). ResearchGate.
- Versatile Alkylation of (Hetero)Aryl Iodides with Ketones via β-C(sp3)–H Activation. (n.d.). NIH.
- Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. (2021). Journal of the American Chemical Society.
- Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal.
- Accounting for Strong Ligand Sensitivity in Pd-Catalyzed α-Arylation of Enolates from Ketones, Esters, and Nitroalkanes. (n.d.). NIH.
- Carbonyl Condensation Reactions. (n.d.).
- Buchwald-Hartwig C-C Bond Formation. (2010). Macmillan Group.
- Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
- Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. (n.d.). Organic Chemistry Portal.
- Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. (n.d.). PMC - NIH.
- Direct α-Arylation of Ketones. (2003). MSU chemistry.
- 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts.
- Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. (n.d.). NIH.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.
- (a) Previous approaches to α‐arylation of ketones. (b) Hydrative... (n.d.). ResearchGate.
- Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. (2017). PubMed.
- Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Deacylative arylation and alkynylation of unstrained ketones. (2024). PMC - NIH.
- Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. (n.d.). PubMed.
- Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. (2022). ResearchGate.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Strategies for α‐arylation of ketones. (n.d.). ResearchGate.
- 1-(4-Methoxyphenyl)-2-phenylethan-1-one. (n.d.). PubChem.
- Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. (n.d.). PMC - NIH.
- Proximity- and Chelation-Induced SNAr 1,4-Aromatic ortho-Substitution of ortho-Methoxyphenyl 2-Alkyl Ketones. (2025). ResearchGate.
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<_ _>
Welcome to the technical support center for enantioselective ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selecting the right catalyst for their specific synthetic challenges. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide practical, field-tested advice for troubleshooting common experimental hurdles. Our goal is to empower you with the knowledge to not only solve immediate issues but also to proactively design more robust and efficient enantioselective transformations.
Section 1: Foundational Principles of Catalyst Selection
The successful enantioselective synthesis of a chiral alcohol from a prochiral ketone is critically dependent on the choice of catalyst. This choice is not arbitrary but is governed by a nuanced interplay of substrate structure, desired stereochemical outcome, and reaction conditions. The catalyst's role is to create a chiral environment that energetically favors one of the two possible transition states, leading to the preferential formation of one enantiomer.
Two major classes of catalysts dominate this field: transition metal complexes with chiral ligands and organocatalysts .
-
Transition Metal Catalysts: These systems, often featuring metals like Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), utilize chiral phosphine ligands to create a well-defined asymmetric environment around the metal center.[1][2] The Noyori-type catalysts, for instance, employ Ru(II) complexes with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a diamine ligand, and are renowned for their high efficiency and broad substrate scope in the asymmetric hydrogenation of ketones.[1][3] The predictability of the stereochemical outcome is a significant advantage of these systems, where the chirality of the BINAP ligand directly dictates the absolute configuration of the product alcohol.[4][5]
-
Organocatalysts: These metal-free catalysts offer a complementary approach. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst.[6][7][8] This catalyst coordinates with both the borane reducing agent and the ketone substrate, organizing them in a rigid, chair-like transition state that directs the hydride transfer to one face of the carbonyl.[9] Organocatalysis is also pivotal in reactions like the enantioselective α-allylation of ketones, where chiral imidazolidinones can activate the substrate towards nucleophilic attack.[10]
The selection process begins with a thorough analysis of the ketone substrate. The presence of coordinating groups, steric bulk, and electronic properties will all influence how the substrate interacts with the catalyst's chiral pocket.
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low Enantioselectivity (ee)
Q: My reaction is producing the desired alcohol, but the enantiomeric excess (ee) is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a common and frustrating issue. The root cause is often a poorly differentiated energetic barrier between the two diastereomeric transition states. Here’s a systematic approach to troubleshooting:
1. Catalyst Integrity and Purity:
-
Cause: The chiral ligand or the pre-catalyst may have degraded or be of insufficient purity. P-chiral phosphine ligands, for example, can be sensitive to oxidation.[11] Similarly, the performance of oxazaborolidine catalysts in CBS reductions can be compromised by moisture.[7][9]
-
Solution:
-
Ensure all reagents are handled under strictly anhydrous and inert conditions.[6][9]
-
Use freshly prepared or recently purchased catalysts and ligands from reputable suppliers.
-
For sensitive catalysts, consider in-situ generation. For instance, oxazaborolidine catalysts can be generated in situ from chiral lactam alcohols and borane, which can lead to more reproducible results.[12][13]
-
2. Reaction Conditions Optimization:
-
Cause: Temperature, solvent, and concentration can all impact the delicate energy balance of the transition states. Lower temperatures generally favor higher enantioselectivity by amplifying small energy differences.[6]
-
Solution:
-
Temperature: Systematically lower the reaction temperature. While this may slow the reaction rate, the improvement in ee can be substantial.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrate. Screen a range of solvents with varying properties.
-
Additives: In some systems, additives can play a crucial role. For instance, in Zn-ProPhenol catalyzed aminations of ketones, Lewis-basic additives can significantly impact enantioselectivity.[14][15]
-
3. Mismatch between Catalyst and Substrate:
-
Cause: The "chiral pocket" of the catalyst may not be a good fit for your specific ketone. Steric hindrance or unfavorable electronic interactions can prevent the substrate from adopting the ideal orientation for selective transformation. For example, the standard Noyori hydrogenation is highly effective for aromatic ketones but may be less so for sterically hindered aliphatic ketones.[16]
-
Solution:
-
Ligand Modification: If using a transition metal catalyst, screen a library of chiral ligands. Even subtle changes to the ligand's structure, such as modifying the aryl groups on a phosphine ligand, can have a profound effect on selectivity.
-
Switching Catalyst Class: If optimizing a transition metal system fails, consider a completely different catalytic approach. An organocatalytic method like the CBS reduction might be more suitable for your substrate, or vice versa.[17]
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Issue 2: Poor Yield or Low Conversion
Q: My reaction is highly enantioselective, but the yield is very low, or the reaction stalls at low conversion. What should I investigate?
A: Low yield in an otherwise selective reaction points towards issues with catalytic activity or stability, rather than the stereodifferentiating step.
1. Catalyst Deactivation:
-
Cause: The catalyst may be decomposing under the reaction conditions. This can be due to sensitivity to air, moisture, or impurities in the substrate or solvent. Some catalysts are also prone to forming inactive dimers or aggregates.
-
Solution:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is scrupulously free of oxygen and water. Degas solvents and use Schlenk techniques or a glovebox.
-
Substrate Purification: Impurities in the starting ketone can act as catalyst poisons. Purify the substrate immediately before use.
-
Increase Catalyst Loading: As a diagnostic tool, increasing the catalyst loading can help determine if deactivation is the primary issue. However, this is not an ideal long-term solution.
-
2. Insufficient Catalyst Activity:
-
Cause: The chosen catalyst may simply not be active enough for your specific substrate or under the chosen conditions. This is particularly true for sterically hindered ketones.
-
Solution:
-
Higher Temperature: While this may negatively impact enantioselectivity, a modest increase in temperature can sometimes be necessary to achieve reasonable reaction rates. A careful balance must be struck.
-
More Active Catalyst System: Research catalysts known for high turnover numbers (TON) and turnover frequencies (TOF). For example, certain Ru(II)-diphosphine-diamine complexes for ketone hydrogenation are known for their exceptionally high activity.[3]
-
Change the Reducing Agent: In transfer hydrogenations, the nature of the hydrogen donor (e.g., isopropanol vs. formic acid) can significantly affect the rate.[18][19]
-
3. Unfavorable Reaction Equilibrium:
-
Cause: Some catalytic reactions are reversible. If the reverse reaction is significant, the reaction may not proceed to completion.
-
Solution:
-
Remove Byproducts: If a byproduct is generated that can inhibit the catalyst or shift the equilibrium, consider methods for its removal during the reaction (e.g., using molecular sieves to remove water).
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose between a transition metal catalyst and an organocatalyst for my ketone reduction?
A1: The choice depends heavily on your substrate and desired reaction conditions.
-
Transition Metal Catalysts (e.g., Noyori-type):
-
Strengths: Generally exhibit very high catalytic activity and are often highly effective for a broad range of functionalized and unfunctionalized ketones.[1] They are the workhorses for industrial-scale asymmetric hydrogenations.[3]
-
Considerations: Can be sensitive to air and moisture, and require careful handling. The metal and ligands can be expensive.
-
-
Organocatalysts (e.g., CBS Reduction):
-
Strengths: Metal-free, which can be advantageous in pharmaceutical synthesis to avoid metal contamination. Often robust and easier to handle than many transition metal complexes.[7]
-
Considerations: May require higher catalyst loadings and can be less active for certain substrate classes compared to their transition metal counterparts. The stoichiometric reducing agent (borane) requires careful handling.
-
Q2: My ketone has multiple functional groups. How can I ensure the catalyst only reduces the carbonyl I'm interested in?
A2: This is a question of chemoselectivity. Fortunately, many modern catalysts are highly chemoselective.
-
The Noyori hydrogenation system, for example, is renowned for its ability to reduce ketones and aldehydes in the presence of olefins.[3]
-
For substrates with multiple carbonyl groups (e.g., a ketone and an ester), the ketone is generally more reactive and will be reduced preferentially. However, careful selection of the catalyst and conditions is still crucial. A preliminary screen of reaction conditions on a small scale is always recommended.
Q3: Can I predict the stereochemical outcome of my reaction?
A3: For many well-established catalytic systems, yes.
-
Noyori Hydrogenation: The stereochemistry is reliably predicted based on the chirality of the BINAP ligand. (R)-BINAP generally yields the (R)-alcohol, and (S)-BINAP yields the (S)-alcohol.[4][20] This is due to the steric blocking of two quadrants of the coordination sphere by the phenyl groups of the ligand.
-
CBS Reduction: The stereochemical outcome is dictated by which face of the ketone is sterically less hindered, allowing it to coordinate to the Lewis acidic boron of the catalyst. The hydride is then delivered from the borane coordinated to the catalyst's nitrogen atom.[9] Models for predicting the outcome are well-established.[8]
Catalytic Cycle for Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of ketones.
Section 4: Data Summary and Protocols
For effective catalyst selection, a direct comparison of performance is invaluable. The table below summarizes typical performance data for common catalyst systems.
Table 1: Performance Comparison of Selected Catalytic Systems for Acetophenone Reduction
| Catalyst System | Chiral Ligand/Catalyst | Reductant | Temp (°C) | S/C Ratio | Yield (%) | ee (%) | Product Config. |
| Noyori Hydrogenation | RuCl₂[(S)-TolBINAP][(S)-DAIPEN] | H₂ (8 atm) | 30 | 100,000 | >99 | 99 | (S) |
| Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 28 | 200 | 95 | 97 | (S) |
| CBS Reduction | (R)-Me-CBS | BH₃·SMe₂ | -20 | 10 (cat.) | 97 | 96 | (S) |
| Organo-Photo-Alkylation | 9-Amino-9-deoxy-epi-cinchona | N/A (light) | 25 | 20 (cat.) | 85 | 94 | Varies |
Data compiled from various literature sources for illustrative purposes. Actual results will vary with specific substrate and conditions.
Experimental Protocol: General Procedure for Noyori-Type Asymmetric Hydrogenation
WARNING: This procedure involves the use of hydrogen gas under pressure and pyrophoric reagents. It should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety precautions.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Ru(II) pre-catalyst (e.g., RuCl₂n) (1 mol%) and the chiral diamine ligand (e.g., (S,S)-DPEN) (1.2 mol%). Anhydrous, degassed solvent (e.g., 2-propanol) is added.
-
Activation: The mixture is stirred under an inert atmosphere. A solution of a base (e.g., t-BuOK in 2-propanol, 2.5 mol%) is added, and the mixture is stirred until a homogeneous solution is formed.
-
Reaction: The substrate ketone (100 mol%) is added to the activated catalyst solution. The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
Hydrogenation: The flask is purged with hydrogen gas (3 cycles of vacuum/H₂ backfill). The reaction is then pressurized to the desired H₂ pressure (e.g., 10 atm) and stirred vigorously at the desired temperature (e.g., 30 °C).
-
Monitoring: The reaction progress is monitored by TLC or GC/MS analysis of aliquots.
-
Work-up: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral alcohol.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
References
- Noyori Hydrogenation. (n.d.). NROChemistry.
- Gridnev, I. D., & Imamoto, T. (2004). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, (22), 3747. doi:10.1039/b409923b
- Miller, S. J., et al. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society, 136(39), 13813–13816. doi:10.1021/ja5074903
- MacMillan, D. W. C., et al. (2007). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Journal of the American Chemical Society, 129(36), 10990–10991. doi:10.1021/ja074986a
- NROChemistry. (2022, April 23).
- Noyori Asymmetric Hydrogenation. (2014, October 16). Chem-Station International Edition.
- Kappe, C. O., et al. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry, 89(13), 9135–9144. doi:10.1021/acs.joc.4c00759
- Kappe, C. O., et al. (2021).
- Melchiorre, P., et al. (2014). Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis. Chemical Science, 5(6), 2341. doi:10.1039/c4sc00315b
- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric C
- Organic Chemistry. (2021, July 22).
- Kappe, C. O., et al. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation.
- Asymmetric hydrogenation. (n.d.). In Wikipedia.
- Imamoto, T. (2001). Synthesis and Enantioselectivity of P-Chiral Phosphine Ligands with Alkynyl Groups.
- Imamoto, T. (2012).
- Imamoto, T. (2007). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 83(2), 35-46.
- Imamoto, T. (2007). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC.
- Enantioselective reduction of ketones. (n.d.). In Wikipedia.
- Enantioselective Reduction of Ketones. (n.d.). University of Liverpool.
- Jacobsen, E. E. (2009). Factors Affecting Enantioselectivity: Allosteric Effects. In Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions (pp. 93-108).
- Yus, M., et al. (2013). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron, 69(4), 1269-1309.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI.
- Denmark, S. E., & Almstead, N. G. (1993). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 93(5), 1625–1650.
- Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. (n.d.).
- Toste, F. D., et al. (2018). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Chemical Science, 9(10), 2798-2803.
- Zhang, J., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(16), 4643-4649.
- Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 38(3), 235-243.
- Toste, F. D., et al. (2018). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Chemical Science.
- Corey–Itsuno reduction. (n.d.). In Wikipedia.
- Asymmetric hydrogenation of ketones with a combined catalyst of... (n.d.).
- Houk, K. N., et al. (2012). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 109(44), 17899-17904.
- Overcoming substrate limitations in enantioselective reductions. (n.d.). BenchChem.
- Zhou, Q.-L., et al. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 54(17), 3363–3376.
- Corey-Bakshi-Shib
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PMC.
- Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube.
- Corey–Itsuno reduction. (n.d.). Grokipedia.
- Asymmetric Synthesis. (n.d.).
- Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal.
- Enantioselective Reduction of Ketones. (2002). Organic Reactions.
- Direct Asymmetric Alkylation of Ketones: Still Unconquered. (2011). PMC.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018).
- Asymmetric-Synthesis. (n.d.). Imperial College London.
- Concise Introduction to Asymmetric Synthesis. (n.d.). chem.iitb.ac.in.
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Overcoming product racemization in α-arylation of ketones
Answering the call of modern synthetic chemistry for precise stereochemical control, this Technical Support Center provides in-depth guidance on a persistent challenge: overcoming product racemization in the asymmetric α-arylation of ketones. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the mechanistic underpinnings of this powerful C-C bond-forming reaction, equipping you with the knowledge to troubleshoot and optimize your experiments effectively.
This guide is structured to address your needs, from quick answers in our FAQ section to deep, evidence-based solutions in our Troubleshooting Guide. We will explore the delicate interplay of catalysts, ligands, bases, and reaction conditions that dictate the stereochemical fate of your product.
Frequently Asked Questions (FAQs)
Q1: What is product racemization in the context of ketone α-arylation?
A: In an ideal asymmetric α-arylation, a prochiral ketone is converted into a single enantiomer of the α-aryl ketone product. Product racemization is the loss of this enantiomeric purity, resulting in a mixture of both enantiomers (a racemic mixture) or a product with diminished enantiomeric excess (ee). This occurs when the newly formed stereocenter at the α-carbon is compromised, either during the reaction or subsequent workup.
Q2: I'm getting a good yield, but my enantiomeric excess (ee) is near zero. What's the most common culprit?
A: The most frequent cause of significant enantioselectivity loss is base-mediated racemization . The α-proton of the ketone product is still acidic. If a sufficiently strong base is present in the reaction mixture, it can deprotonate the desired chiral product, forming a planar, achiral enolate intermediate. Subsequent non-selective protonation of this enolate (often by a solvent or conjugate acid of the base) regenerates the product as a 1:1 mixture of both enantiomers, effectively destroying the stereochemical information installed by the catalyst.[1][2]
Q3: What are the primary factors I should consider to achieve high enantioselectivity?
A: Achieving high enantioselectivity is a balancing act between several competing reaction rates. The key is to ensure that the rate of the desired enantioselective C-C bond formation is significantly faster than any competing racemization pathways. The three pillars of control are:
-
Catalyst System: The choice of the palladium or nickel precursor and, most importantly, the chiral ligand is paramount. The ligand's structure dictates the chiral environment where the bond formation occurs.[3][4]
-
Base Selection: The base's strength and steric properties are critical. It must be strong enough to facilitate enolate formation but not so reactive that it promotes product racemization.[5] In many modern protocols, strong bases are avoided altogether by using pre-formed enolates, such as silyl enol ethers.[2]
-
Reaction Conditions: Temperature and reaction time are crucial. Lower temperatures generally favor the desired kinetic product and slow down background racemization.[6]
Visualizing the Core Problem: The Racemization Pathway
Before troubleshooting, it is essential to understand the mechanism of racemization. The following diagram illustrates how a chiral α-aryl ketone can lose its stereochemical integrity in the presence of a base.
Caption: Pathway for product racemization via a planar enolate.
Troubleshooting Guide: From Low Enantioselectivity to Optimized Control
This section addresses specific experimental failures with detailed mechanistic explanations and actionable protocols.
Q1: My reaction provides the product, but with consistently low ee (<50%). I suspect the base is the issue. How can I fix this?
A: Your suspicion is well-founded. This is a classic sign that the rate of product racemization is competitive with or faster than the rate of catalysis. The solution lies in carefully managing the basicity of the reaction medium.
Scientific Rationale: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective at generating the initial ketone enolate required for the catalytic cycle. However, they are also highly effective at deprotonating the slightly less acidic α-aryl ketone product. This establishes an equilibrium that allows for racemization, as depicted above. The key is to operate under conditions where the catalytic C-C coupling step is kinetically favored and irreversible.
Troubleshooting Strategies & Protocols:
-
Switch to a Weaker Base: If your substrate is acidic enough, switching to a weaker inorganic base can prevent product deprotonation.
Base Typical Use Pros Cons NaOtBu, LHMDS General use, strong High reactivity for enolate formation High risk of product racemization[5] K₃PO₄, Cs₂CO₃ For more acidic ketones Lower basicity reduces product racemization May require higher temperatures or longer times -
Employ Pre-formed Silyl Enol Ethers (Base-Free Conditions): This is one of the most robust strategies to circumvent the issue of base-mediated racemization. By converting the ketone to a silyl enol ether beforehand, you replace the strong base with a milder fluoride source or transmetalating agent in the catalytic step.[1][2]
Protocol: Two-Step Enantioselective Arylation via a Silyl Enol Ether
-
Step 1: Silyl Enol Ether Formation
-
To a solution of the ketone (1.0 equiv) in dry THF at -78 °C under Argon, add LHMDS (1.05 equiv, 1.0 M solution in THF) dropwise.
-
Stir the solution for 45 minutes at -78 °C.
-
Add trimethylsilyl chloride (TMSCl) (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃, extract with Et₂O, dry over MgSO₄, and concentrate under reduced pressure. Purify by distillation or chromatography to yield the silyl enol ether.
-
-
Step 2: Copper-Catalyzed α-Arylation [2]
-
In a glovebox, add Cu(I) catalyst, chiral ligand (e.g., a bis(phosphine) dioxide), and diaryliodonium salt (1.2 equiv) to a vial.
-
Add dry solvent (e.g., DCM) followed by the silyl enol ether (1.0 equiv).
-
Stir the reaction at the optimized temperature (e.g., room temperature) until completion (monitor by TLC or GC-MS).
-
Quench and work up as appropriate. This method completely avoids strong bases in the crucial C-C bond-forming step, thus preventing product racemization.[2]
-
-
Q2: My product ee is high initially but erodes over time or during workup. What's happening?
A: This indicates that the catalytic reaction itself is highly enantioselective, but the product is not stable under the reaction or workup conditions. This is a textbook case of the reaction being under kinetic control , but slowly reverting to the more stable thermodynamic product (the racemate).[6][7]
Scientific Rationale: The asymmetric catalyst produces one enantiomer faster (the kinetic product). However, if the reaction is reversible (i.e., the product can re-form an enolate), it will eventually equilibrate to the most thermodynamically stable state. Since the two enantiomers of the product have identical stability, the thermodynamic state is a 1:1 racemic mixture.[6] This is common in reactions run at elevated temperatures or for extended periods.
Troubleshooting Strategies:
-
Strictly Control Reaction Time: Monitor the reaction closely (e.g., by GC or TLC every 30-60 minutes). As soon as the starting material is consumed, quench the reaction immediately by adding a mild acid (e.g., saturated NH₄Cl solution) to neutralize the base.
-
Lower the Reaction Temperature: Reducing the temperature slows down all reaction rates, but it disproportionately slows the rate of the reverse (racemization) reaction, which has a higher activation barrier. This enhances the kinetic control. You may need to compensate with a slightly higher catalyst loading.
-
Optimize the Catalyst System for Faster Rates: A more active catalyst can drive the reaction to completion before significant background racemization occurs. Switching from an aryl bromide to a more reactive aryl triflate can allow for lower reaction temperatures and shorter times, preserving enantioselectivity.[3][4] Similarly, using highly active, sterically hindered phosphine ligands can accelerate the crucial reductive elimination step.[8]
Visualizing the Catalytic Cycle and Optimization Logic
A successful experiment requires optimizing the interplay between the catalytic cycle and potential off-cycle pitfalls like racemization.
Caption: The catalytic cycle and the competing racemization pathway.
Q3: I'm struggling to choose the right chiral ligand. What are the key considerations?
A: Ligand choice is arguably the most critical parameter. The ligand's electronic properties and steric profile create the chiral pocket that controls the facial selectivity of the C-C bond formation.
Scientific Rationale: Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and, crucially, the rate-limiting reductive elimination step.[9][10] The "bite angle" of bidentate phosphine ligands (like BINAP or Josiphos) is also critical for creating a rigid and well-defined chiral environment around the metal center.[3]
Ligand Selection Guide:
| Ligand Family | Key Features | Best For... | Reference |
| BINAP Derivatives | Axially chiral biaryl phosphines. Tunable electronics and sterics. | General purpose, widely used in early developments. Good for cyclic ketones. | [1] |
| Josiphos Ligands | Ferrocene-based diphosphines. Highly tunable and modular. | A broad range of substrates; often provides high enantioselectivities where other ligands fail. | [11][12] |
| SEGPHOS Derivatives | Biaryl bisphosphine with a smaller dihedral angle than BINAP. | Often provides higher enantioselectivity than BINAP, especially with aryl triflates. Effective for five- and six-membered cyclic ketones. | [3][4] |
Troubleshooting Workflow for Ligand Screening:
Caption: A logical workflow for troubleshooting low enantioselectivity.
By systematically addressing the interplay between the catalyst, base, and reaction conditions, and by understanding the mechanistic origins of racemization, you can transform a low-ee reaction into a highly stereoselective transformation. This technical guide serves as a starting point for rational problem-solving in your laboratory.
References
- Insights into the Mechanism and Regioselectivity of Palladium- Catalyzed Arylation of α,β-Unsatur
- Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed.
- The Buchwald–Hartwig Amination After 25 Years.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Josiphos ligands. Wikipedia.
- Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
- Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society.
- Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System.
- Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society.
- Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel.
- Direct α-Arylation of Ketones.
- Ch 10: Kinetic and Thermodynamic Control. University of Calgary.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Pd/Josiphos-Catalyzed Enantioselective α-Arylation of Silyl Ketene Acetals and Mechanistic Studies on Transmetalation and Enantioselection. Organometallics.
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- 2. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
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Technical Support Center: Purification of 1-(4-Methoxyphenyl)-2-phenylethanone
Welcome to the technical support resource for the purification of 1-(4-Methoxyphenyl)-2-phenylethanone (also known as Deoxyanisoin). This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important ketone intermediate.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a strong yellow or brown color. What causes this and how can I remove it?
A1: The coloration in your crude product typically arises from polymeric byproducts or residual reagents from the synthesis, particularly if you've used a method like the Friedel-Crafts acylation.[1][2] Lewis acids used as catalysts (e.g., AlCl₃) can promote side reactions leading to colored impurities.
-
For mild coloration: A single recrystallization from ethanol may be sufficient.
-
For persistent color: During the recrystallization protocol, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs many colored impurities. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q2: I've synthesized this compound via a Friedel-Crafts reaction. What are the most likely impurities I need to remove?
A2: The impurity profile largely depends on the reaction conditions. Common impurities from a Friedel-Crafts acylation include:
-
Unreacted Starting Materials: Anisole and phenylacetyl chloride (or its corresponding acid/anhydride).
-
Polyacylated Byproducts: Isomers where the acyl group has added to other positions on the anisole ring, or di-acylated products. This is more common if excess acylating agent or a highly active catalyst is used.[1]
-
Hydrolyzed Reagents: Phenylacetic acid, formed from the hydrolysis of phenylacetyl chloride.
Thin Layer Chromatography (TLC) is the best initial method to assess the number and polarity of these impurities to guide your choice of purification strategy.
Q3: Should I choose recrystallization or column chromatography for purification?
A3: The choice depends on the impurity profile, the quantity of material, and the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your product. It is cost-effective, scalable, and often the first method to try if your crude product is mostly the desired compound.[1][3]
-
Column Chromatography is more powerful for separating complex mixtures where impurities have polarities similar to the product, or when separating isomers.[4][5] It offers higher resolution but is more time-consuming, requires more solvent, and is less easily scaled to very large quantities.
The diagram below illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a specific solvent at varying temperatures.[1][3] this compound is a crystalline solid with a reported melting point of 40-44 °C, making it a good candidate for this method.[6]
Physical Properties & Solvent Selection
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [6][7] |
| Molecular Weight | 226.27 g/mol | [6][7] |
| Appearance | Off-white to pale yellow crystalline solid | [6] |
| Melting Point | 40-44 °C | [6] |
| Solubility | Soluble in ethanol, acetone; slightly soluble in water | [6] |
Primary Recommended Solvent: 95% Ethanol. It effectively dissolves the compound when hot but has significantly lower solubility at room temperature or in an ice bath, which is the ideal characteristic for a recrystallization solvent.[1][8]
Standard Recrystallization Protocol
| Step | Procedure | Causality & Rationale |
| 1. Dissolution | Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture gently (e.g., on a hot plate) while stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely. | The goal is to create a saturated solution at the boiling point of the solvent. Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling.[9][10] |
| 2. Cooling | Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. | Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[10] |
| 3. Crystallization | Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation. | The compound's solubility decreases further at lower temperatures, leading to a higher yield of recovered crystals. |
| 4. Isolation | Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). | This method efficiently separates the solid crystals from the "mother liquor," which contains the dissolved impurities. |
| 5. Washing | With the vacuum still applied, wash the collected crystals with a small amount of ice-cold 95% ethanol. | The cold solvent washes away any residual mother liquor from the crystal surfaces without re-dissolving a significant amount of the product.[1][9] |
| 6. Drying | Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 30-35 °C) or air-dry them until the solvent has fully evaporated. | This final step removes any residual solvent to yield the pure, dry compound. |
Recrystallization FAQs & Troubleshooting
Q: No crystals are forming, even after cooling in an ice bath. What went wrong? A: This is a classic sign that too much solvent was added during the dissolution step.
-
Solution: Re-heat the solution and boil off some of the solvent (in a fume hood) to re-concentrate it. Once you see slight turbidity or the first sign of crystal formation at the surface, remove it from the heat and allow it to cool again.
-
Alternative: If you are hesitant to boil off the solvent, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q: My product "oiled out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to the point where the compound comes out of solution as a liquid.
-
Solution 1 (Re-dissolve and Cool Slower): Re-heat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, ensure the solution cools much more slowly. Insulating the flask can help.
-
Solution 2 (Change Solvent System): The chosen solvent may be unsuitable. You may need to switch to a solvent with a lower boiling point or use a two-solvent system (e.g., ethanol-water), where the compound is soluble in one solvent (ethanol) and insoluble in the other (water).
Caption: Troubleshooting guide for lack of crystal formation.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5][11] For this compound, a normal-phase setup is standard.
Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale & Details |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent. The fine mesh size is standard for "flash" chromatography, which uses pressure to speed up the separation, providing a good balance between resolution and speed.[4][5] |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate mixture | This is a common, effective eluent system. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 90:10 or 85:15) if needed. The optimal ratio should be determined by TLC first, aiming for a retention factor (R_f) of ~0.3 for the desired compound.[1][4] |
| Loading Method | Dry Loading | Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This often leads to better separation and sharper bands than loading the product dissolved in solvent ("wet loading"). |
| Monitoring | UV lamp (254 nm) and TLC | The aromatic rings in the compound allow for visualization under UV light. Collect fractions and run TLC plates to identify which fractions contain the pure product before combining them.[1] |
Column Chromatography FAQs & Troubleshooting
Q: My compounds are not separating well; the spots on the TLC are too close together. A: This indicates poor resolution.
-
Solution 1 (Optimize Eluent): Your eluent system is likely too polar, causing all compounds to move too quickly up the column. Switch to a less polar solvent system (i.e., increase the proportion of hexanes). Run several TLCs with different solvent ratios to find the optimal system before running the column.
-
Solution 2 (Column Dimensions): Use a longer, thinner column to increase the surface area and interaction time with the stationary phase. Also, ensure you are not overloading the column; a general rule is to use a 20:1 to 100:1 ratio of silica weight to crude product weight.[4]
Q: The bands are streaking or "tailing" on my column and TLC plates. A: Tailing can be caused by several factors.
-
Acidic Impurities: If your crude product contains acidic impurities (like phenylacetic acid), they can interact strongly with the slightly acidic silica gel. Adding a very small amount of triethylamine (~0.1%) to your eluent can neutralize the silica and improve the band shape.
-
Overloading: You may have loaded too much material onto the column, exceeding its capacity.
-
Insolubility: The compound may be partially insoluble in the eluent, causing it to streak as it moves. Ensure your chosen eluent can fully dissolve the compound.
Q: My product won't come off the column. A: This means the eluent is not polar enough to displace your compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. If you started with 95:5 Hexanes:EtOAc, switch to 90:10, then 80:20, and so on. This is known as a gradient elution. In extreme cases, a small percentage of methanol can be added to the eluent to elute highly polar compounds.
References
- This compound - High Purity Chemical Compound. (n.d.). ExportersIndia. [Link]
- This compound | CAS#:1023-17-2. (n.d.). Chemsrc. [Link]
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- 1-(4-Methoxyphenyl)-2-phenylethan-1-one. (n.d.). PubChem. [Link]
- Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2018). Organic Syntheses, 95, 486-501. [Link]
- Friedel-Crafts Acylation to Synthesize 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one. (2018). Chegg. [Link]
- 1-(4-Hydroxy-3-methoxyphenyl)-2-(methylamino)ethan-1-one Hydrochloride. (n.d.).
- Recrystallization 2. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. (2016). Bartleby. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PubMed. [Link]
- Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
- 2-Propanone, 1-(o-methoxyphenyl). (1961). Organic Syntheses, 41, 60. [Link]
- How To Recrystallize A Solid. (2020, July 17). YouTube. [Link]
- Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. (2022, December 19). YouTube. [Link]
- Column Chromatography and its Methods in Separation for Constituents. (2022). Research and Reviews: Journal of Pharmacognosy and Phytochemistry. [Link]
- Chemical/Laboratory Techniques: Column Chromatography. (2022, October 14). YouTube. [Link]
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- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(4-Methoxyphenyl)-2-phenylethanone Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(4-methoxyphenyl)-2-phenylethanone derivatives. This guide provides troubleshooting strategies and frequently asked questions in a direct Q&A format to address common challenges encountered during the NMR analysis of these compounds.
Troubleshooting Guides
Issue 1: Overlapping Signals in the Aromatic Region
Q: My ¹H NMR spectrum shows a complex, unresolved multiplet in the aromatic region (typically 6.9–8.1 ppm), making it impossible to distinguish individual proton signals. How can I resolve this?
A: This is a frequent challenge due to the presence of two phenyl rings in the core structure. Several strategies can be employed to resolve these overlapping signals:
-
Change the Solvent: Re-acquiring the spectrum in a different deuterated solvent can be a simple yet powerful first step.[1][2][3] Solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of aromatic protons compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), potentially resolving the overlap.[2][4]
-
Increase Magnetic Field Strength: If accessible, running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, which may lead to the resolution of the overlapping multiplets.[1]
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for deciphering complex spectra.[1][5]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the spin systems within each of the two aromatic rings.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to its directly attached carbon atom. Since ¹³C spectra have a much wider chemical shift range, this can effectively separate overlapping proton signals by spreading them out in a second dimension.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning specific protons to their respective aromatic rings based on their correlation to the carbonyl carbon or the methylene bridge.[1][5]
-
Issue 2: Ambiguous Assignment of the Methylene Protons
Q: I see a singlet for the methylene bridge (–CH₂–) in my ¹H NMR spectrum. Is this correct, and how can I be certain of its assignment?
A: The methylene protons in the this compound backbone are diastereotopic, meaning they are chemically non-equivalent. Therefore, they should ideally appear as a pair of doublets, often referred to as an "AB quartet," due to geminal coupling. However, if their chemical shift difference is very small, they may appear as a singlet.
To confirm the assignment and resolve the signals, consider the following:
-
Higher Field NMR: As with aromatic protons, a higher magnetic field can increase the separation between the signals of these diastereotopic protons.
-
Solvent Change: Different solvents can alter the chemical environment around the methylene bridge, potentially inducing a larger chemical shift difference.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This ¹³C NMR experiment will show the methylene carbon as a negative peak, confirming the presence of a CH₂ group.
Issue 3: Difficulty in Assigning the Methoxy and Carbonyl Signals
Q: I'm unsure about the assignment of the methoxy (–OCH₃) and carbonyl (C=O) signals in my ¹H and ¹³C NMR spectra. What are the expected chemical shifts?
A: The electronic environment of these functional groups gives them characteristic chemical shifts.
-
¹H NMR (Methoxy Group): The methoxy protons typically appear as a sharp singlet around 3.8-3.9 ppm. Its exact position can be influenced by the solvent and other substituents on the phenyl ring.
-
¹³C NMR (Carbonyl and Methoxy Carbons):
-
The carbonyl carbon is significantly deshielded and appears far downfield, typically in the range of 195-205 ppm.[6]
-
The methoxy carbon signal is found in the aliphatic region, usually around 55-60 ppm.
-
To definitively link these signals, an HMBC experiment is highly effective. You should observe a correlation between the methoxy protons (at ~3.8 ppm) and the methoxy carbon (at ~55 ppm), as well as a correlation to the aromatic carbon to which it is attached.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound?
A1: While the exact chemical shifts can vary based on the solvent and substitution patterns, the following table provides typical ranges for the key signals.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | N/A | 195 - 205 |
| Methylene (-CH₂-) | ~4.2 (can appear as a singlet or AB quartet) | 45 - 55 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | 55 - 60 |
| Aromatic Protons | 6.9 - 8.1 | 114 - 165 |
Q2: How can I use NMR to confirm the connectivity between the two phenyl rings and the ethanone backbone?
A2: The HMBC experiment is the most powerful tool for this purpose. Look for the following key correlations:
-
Methylene Protons to Aromatic Carbons: The methylene protons should show correlations to the quaternary carbon of the phenyl ring and the ortho carbons of the same ring.
-
Methylene Protons to Carbonyl Carbon: A strong correlation should be observed between the methylene protons and the carbonyl carbon.
-
Aromatic Protons to Methylene/Carbonyl Carbons: The ortho protons of the phenyl ring adjacent to the methylene group will show a correlation to the methylene carbon. Similarly, the ortho protons of the 4-methoxyphenyl ring will show a correlation to the carbonyl carbon.
Q3: My sample seems to have impurities. What are some common contaminant signals I should be aware of?
A3: Common impurities in NMR spectra often come from solvents used during reaction workup or purification.
-
Water (H₂O): The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.[7] In CDCl₃, it can appear anywhere from 1.5 to 2.5 ppm. In DMSO-d₆, it's typically around 3.3 ppm.
-
Ethyl Acetate: Often seen as a quartet around 4.1 ppm and a triplet around 1.2 ppm.
-
Dichloromethane: A singlet around 5.3 ppm.
-
Acetone: A singlet around 2.1 ppm.[3]
It is good practice to consult a table of common NMR solvent and impurity shifts.[7][8][9]
Q4: How should I prepare my sample for optimal NMR results?
A4: Proper sample preparation is critical for obtaining a high-quality spectrum.
-
Concentration: Aim for a concentration of 5-15 mg of your compound in 0.6-0.8 mL of deuterated solvent.[2]
-
Solvent Purity: Use a high-quality deuterated solvent from a reputable supplier.
-
Solubility: Ensure your compound is fully dissolved. If solubility is an issue, gentle warming or sonication may help. If the compound remains insoluble, you will need to choose a different solvent.[3]
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.
Experimental Protocols & Visualizations
Protocol: Resolving Overlapping Aromatic Signals Using 2D NMR
-
Sample Preparation: Prepare a sample of your this compound derivative with a slightly higher concentration than for a standard ¹H NMR (e.g., 20-25 mg in 0.6 mL of CDCl₃) to ensure good signal-to-noise in a reasonable time.
-
Acquire Standard Spectra: Obtain a standard high-resolution ¹H NMR and a ¹³C{¹H} NMR spectrum.
-
COSY Acquisition: Set up a standard gradient-enhanced COSY (gCOSY) experiment. This will show correlations between protons that are coupled to each other (typically 2-3 bonds apart).
-
HSQC Acquisition: Run a standard gradient-enhanced HSQC (gHSQC) experiment. This will produce a 2D plot with ¹H chemical shifts on one axis and ¹³C chemical shifts on the other, showing which protons are directly attached to which carbons.
-
HMBC Acquisition: Set up a standard gradient-enhanced HMBC (gHMBC) experiment. This is similar to HSQC but shows correlations over longer ranges (typically 2-4 bonds).
-
Data Analysis:
-
Use the COSY spectrum to identify coupled protons within each of the two aromatic rings.
-
Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to each proton.
-
Use the HMBC spectrum to piece the fragments together, confirming the connectivity of the entire molecule as described in FAQ 2.
-
Logical Workflow for Troubleshooting Complex Spectra
Caption: Troubleshooting workflow for complex NMR spectra.
Key HMBC Correlations for Structural Confirmation
Caption: Key 2- and 3-bond HMBC correlations.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Dönbak, K. (2014). Spectral Properties of Chalcones. FABAD Journal of Pharmaceutical Sciences, 34, 205-216.
- Al-Saeed, F. A., El-Azhary, E., Al-Amshany, Z. M., & El-Tahir, B. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 503-516.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
- Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy.
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- University of Wisconsin. (n.d.). Notes on NMR Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. basjsci.edu.iq [basjsci.edu.iq]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Technical Support Center: Resolving Co-elution in HPLC Analysis of Phenylethanones
Welcome to the technical support center for HPLC analysis of phenylethanones. This guide is designed for researchers, scientists, and drug development professionals who encounter co-elution challenges during their chromatographic experiments. Phenylethanones, a class of aromatic ketones, often present unique separation challenges due to their structural similarities. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve baseline resolution and ensure the accuracy and reliability of your results.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution, the overlapping of two or more chromatographic peaks, is a critical issue that can compromise the qualitative and quantitative accuracy of an analysis.[1][2] This guide provides a structured approach to diagnosing and resolving these issues.
Problem 1: Asymmetric Peak Shapes (Tailing or Fronting) Leading to Peak Overlap
Poor peak shape is often a primary contributor to a lack of resolution. Peak tailing, in particular, can obscure smaller, closely eluting peaks.
Common Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing.[3]
-
Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of an analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion or splitting.[5][6][7]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. This ensures the analyte is in a single ionic state, promoting a sharp, symmetrical peak.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[8][9]
-
Solution: Reduce the injection volume or dilute the sample. As a rule of thumb, inject 1-2% of the total column volume for sample concentrations around 1 µg/µL.[8]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[9][10]
Workflow for Troubleshooting Asymmetric Peaks:
Caption: Troubleshooting workflow for asymmetric peaks.
Problem 2: Complete Co-elution of Structurally Similar Phenylethanones (e.g., Isomers)
Isomers and other structurally related phenylethanones often have very similar polarities and hydrophobicities, making them difficult to separate on standard C18 columns. In these cases, a systematic method development approach is required to enhance selectivity (α), the most powerful factor for improving resolution.[11][12]
Systematic Method Development Strategy:
-
Mobile Phase Optimization:
-
Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile has a dipole moment, while methanol is a proton donor and acceptor, leading to different interactions with analytes.[3]
-
Adjust Gradient Slope: For gradient methods, a shallower gradient increases the separation window for closely eluting peaks.[13][14]
-
Modify pH: As discussed previously, altering the mobile phase pH can dramatically change the retention and selectivity of ionizable compounds.[5][6][7][15]
Parameter Change Expected Effect on Resolution Causality Switch Acetonitrile to Methanol Can increase or decrease α Different solvent selectivity based on dipole moments and hydrogen bonding capabilities.[3] Decrease Gradient Slope Generally increases resolution Provides more time for analytes to interact with the stationary phase, improving separation.[13] Adjust Mobile Phase pH Significant change in α for ionizable compounds Alters the ionization state of analytes, changing their hydrophobicity and retention.[4][7] -
-
Stationary Phase Screening:
-
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[11]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the phenylethanone analytes.[16][17]
-
Biphenyl Columns: Provide strong π-π interactions and are excellent for separating aromatic isomers.[18]
-
Embedded Polar Group (EPG) Columns: Columns with polar groups (e.g., amide, carbamate) embedded in the alkyl chains offer different selectivity and are often more stable in highly aqueous mobile phases.
Column Chemistry Primary Interaction Mechanism Ideal for... Standard C18 Hydrophobic interactions General purpose separation of non-polar to moderately polar compounds.[16] Phenyl-Hexyl Hydrophobic and π-π interactions Aromatic compounds, providing alternative selectivity to C18.[16][17] Biphenyl Strong π-π interactions Aromatic isomers and compounds with similar hydrophobicity.[18] -
-
Temperature Optimization:
-
Column temperature affects mobile phase viscosity, analyte diffusion, and the equilibrium between the analyte and the stationary phase.[19][20][21]
-
Increasing temperature generally decreases retention time and can alter selectivity.[19][20] For some isomeric separations, lower temperatures can improve resolution.[22] A systematic study (e.g., varying temperature from 25°C to 50°C in 5°C increments) is recommended to find the optimal condition.
-
Decision Tree for Method Development:
Caption: Decision tree for resolving isomeric co-elution.
Problem 3: Co-elution with Matrix Components in Complex Samples
When analyzing phenylethanones in complex matrices like natural product extracts, biological fluids, or drug formulations, interference from other compounds is a common cause of co-elution.[23]
Strategies for Complex Matrices:
-
Effective Sample Preparation:
-
The goal is to remove as many interfering compounds as possible before injection.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup.[24][25] By choosing a sorbent that selectively retains the analytes of interest while allowing matrix components to pass through (or vice versa), a much cleaner extract can be obtained.[26] Matrix Solid-Phase Dispersion (MSPD) is particularly effective for solid or semi-solid samples.[24][27]
General SPE Protocol for Phenylethanones from a Plant Matrix:
-
Conditioning: Pass a non-polar solvent (e.g., hexane) followed by a more polar solvent (e.g., methanol) through a C18 SPE cartridge.
-
Equilibration: Equilibrate the cartridge with the sample loading solvent (e.g., water or a weak aqueous buffer).
-
Loading: Load the filtered plant extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove polar interferences.
-
Elution: Elute the retained phenylethanones with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.
-
-
Selective Detection:
-
If chromatographic resolution is not fully achievable, using a more selective detector can provide the necessary data.
-
Diode Array Detector (DAD): A DAD collects UV-Vis spectra across the entire peak. Peak purity analysis software can compare spectra from the upslope, apex, and downslope of a peak. If the spectra are not identical, it indicates co-elution.[2]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the definitive tool for resolving co-elution.[10] MS can distinguish between compounds based on their mass-to-charge ratio (m/z), even if they elute at the same time.
-
Workflow for Managing Matrix Effects:
Sources
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 15. moravek.com [moravek.com]
- 16. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 17. LC Column Comparison | Restek [discover.restek.com]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. chromtech.com [chromtech.com]
- 20. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Sample preparation techniques for accurate mass spectrometry of ketones
Answering your call for a comprehensive guide, I have developed this Technical Support Center focused on the nuanced challenges of preparing ketone samples for mass spectrometry. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic behind each step, empowering you to troubleshoot effectively and generate highly accurate, reproducible data.
This guide is structured to first address the most pressing issues you might face in the lab through a detailed troubleshooting section. It then transitions to a broader FAQ section to build a foundational understanding of the core principles and available techniques.
Technical Support Center: Ketone Analysis by Mass Spectrometry
Ketones, while ubiquitous in biological and chemical systems, present a significant analytical challenge for mass spectrometry. Their neutral charge and often low molecular weight result in poor ionization efficiency, particularly with electrospray ionization (ESI), leading to low sensitivity.[1][2] Furthermore, their reactivity and the presence of structural isomers demand a robust and well-validated sample preparation strategy. This guide provides solutions to common problems and answers frequently asked questions to ensure your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the mass spectrometric analysis of ketones.
Question 1: I'm seeing a very weak signal, or no signal at all, for my ketone of interest. What's going wrong?
This is the most common issue and typically points to one of three culprits: poor ionization, inefficient derivatization, or ion suppression.
-
Probable Cause A: Poor Ionization Efficiency
-
Explanation: The carbonyl group on a ketone is neutral and does not readily accept or lose a proton in an ESI source. Consequently, very few of your analyte molecules are converted into gas-phase ions that the mass spectrometer can detect.[1]
-
Solution: Chemical Derivatization. The most effective solution is to chemically modify the ketone with a derivatizing agent before MS analysis. This process attaches a new functional group, or "tag," to your analyte that is designed for high ionization efficiency. For instance, adding a tag with a permanent positive charge ensures the molecule is readily detected in positive ion mode.[3][4]
-
-
Probable Cause B: Incomplete Derivatization Reaction
-
Explanation: The derivatization reaction itself may be inefficient, leaving a large portion of your analyte in its native, poorly-ionizing state. Reaction kinetics can be affected by pH, temperature, time, and reagent concentration.
-
Solution: Optimize Reaction Conditions. Systematically optimize the derivatization protocol. This involves incubating your analyte with the derivatizing reagent while varying one parameter at a time (e.g., test temperatures of 60°C, 75°C, and 90°C; test reaction times of 30, 60, and 120 minutes) and quantifying the resulting derivative peak to find the optimal conditions. For many reagents, like Girard's reagents, an acidic environment (e.g., glacial acetic acid) is required to catalyze the reaction.[5]
-
-
Probable Cause C: Ion Suppression
-
Explanation: Your sample matrix (e.g., plasma, urine, cell lysate) is complex and contains high concentrations of salts, lipids, and other molecules.[6] During the ESI process, these matrix components can compete with your derivatized analyte for ionization, effectively suppressing its signal.
-
Solution: Sample Cleanup and Isotope Dilution.
-
Implement Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components before derivatization and analysis.[5][7]
-
Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for accurate quantification. An internal standard is a version of your analyte where some atoms have been replaced with heavy isotopes (e.g., ¹³C, ²H).[8][9] This standard is added to your sample at the very beginning. It behaves identically to your analyte during cleanup, derivatization, and ionization but is differentiated by its mass in the MS.[10] Any signal suppression will affect both the analyte and the internal standard equally, allowing for a highly accurate ratiometric quantification.
-
-
Question 2: My quantitative results are not reproducible. Why is there so much variability between replicates?
Poor reproducibility is a critical issue that undermines data integrity. It almost always points to inconsistent sample handling or uncorrected matrix effects.
-
Probable Cause A: Analyte Instability
-
Explanation: Some ketones are chemically unstable. A prime example is acetoacetate, which can spontaneously decarboxylate to acetone. If samples are handled inconsistently (e.g., left at room temperature for varying times), the analyte concentration will change before you even begin your analysis.[11]
-
Solution: Standardize Pre-analytical Steps. Keep samples on ice and process them quickly. For unstable analytes, consider immediate derivatization after sample collection to form a more stable product. Assess analyte stability under your specific storage and handling conditions (e.g., room temperature for 2 hours, 4°C for 24 hours, freeze-thaw cycles).[11]
-
-
Probable Cause B: Inconsistent Derivatization
-
Explanation: Minor variations in incubation time, temperature, or reagent addition between samples can lead to significant differences in the final derivatized product, causing poor quantitative precision.
-
Solution: Rigorous Protocol Adherence & Use of an Internal Standard. Ensure every sample is treated identically. More importantly, use a stable isotope-labeled internal standard. Because the internal standard undergoes the derivatization reaction alongside the analyte, it effectively normalizes for any inconsistencies in reaction efficiency from sample to sample.
-
Question 3: I can't distinguish my analyte from an interfering peak at the same mass.
This issue involves isobaric interference, where another compound has the same mass as your analyte, making selective detection impossible with a low-resolution MS.
-
Probable Cause: Structural Isomers or Unrelated Matrix Components
-
Explanation: Your sample may contain structural isomers of your target ketone (e.g., 2-pentanone vs. 3-pentanone) or other unrelated molecules that happen to have the same nominal mass.
-
Solution: Enhance Separation and Specificity.
-
Improve Chromatography: Derivatization can alter the chemical properties of isomers, often making them easier to separate chromatographically.[12] Optimize your LC gradient to achieve baseline resolution.
-
Use Tandem Mass Spectrometry (MS/MS): This is a highly specific detection technique. In an MS/MS experiment, you first select your derivatized analyte ion (the precursor ion), fragment it, and then detect a specific fragment ion (the product ion). It is highly unlikely that an interfering compound will have both the same precursor mass and produce the same fragment ion. This precursor-to-product transition is called Multiple Reaction Monitoring (MRM) and is the cornerstone of quantitative mass spectrometry.[4] For example, ketones derivatized with Girard's Reagent T often show a characteristic neutral loss of 59 Da (trimethylamine), which can be used for selective detection.[4][13]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization the go-to strategy for ketone analysis by LC-MS?
As mentioned, the primary reason is to enhance sensitivity. The neutral carbonyl group of a ketone has very poor ionization efficiency in ESI, the most common ionization source for LC-MS.[1] Chemical derivatization solves this by covalently attaching a tag that is specifically designed to be easily ionized. For example, Girard's reagents add a pre-charged quaternary ammonium group, while dansyl hydrazine adds a tertiary amine group that is readily protonated under acidic mobile phase conditions.[13] This chemical modification can increase signal intensity by several orders of magnitude, moving your analyte from undetectable to easily quantifiable.[12]
Q2: What are the most common derivatization reagents for ketones, and how do I choose the right one?
The choice of reagent depends primarily on your analytical platform (GC-MS vs. LC-MS) and specific needs. The three most common classes are:
| Reagent Class | Primary Use | Ionization Mode | Key Advantage | Considerations |
| Girard's Reagents (T & P) | LC-MS | ESI Positive | Adds a permanent positive charge, yielding excellent sensitivity and enabling universal screening via neutral loss scans.[3][5][13] | Requires acidic reaction conditions. Excess reagent may need to be removed via SPE.[5] |
| PFBHA | GC-MS | NCI | Forms volatile oxime derivatives that are highly electronegative, providing exceptional sensitivity in Negative Chemical Ionization (NCI) mode.[14][15] | Reaction can form two isomers (E/Z), which may complicate chromatography but can also aid in identification.[16] |
| Dansyl Hydrazine | LC-MS | ESI Positive | Adds a readily protonated dimethylamino group and a fluorescent tag, allowing for both MS and fluorescence detection.[12] | The derivative is not permanently charged; ionization is pH-dependent. |
Q3: How do I perform a generic derivatization using Girard's Reagent T for LC-MS analysis?
This protocol provides a validated starting point. Remember to optimize for your specific ketone and matrix.
Experimental Protocol: Derivatization with Girard's Reagent T (GirT)
-
Sample Preparation:
-
Aliquot 50 µL of your sample (e.g., plasma, urine extract) into a 1.5 mL microcentrifuge tube.
-
Add your stable isotope-labeled internal standard.
-
If your sample is not already in an organic solvent, perform a protein precipitation/extraction (e.g., add 200 µL of ice-cold methanol, vortex, centrifuge, and transfer the supernatant to a new tube).
-
Dry the extract completely under a gentle stream of nitrogen.
-
-
Reagent Preparation:
-
Prepare the derivatization solution: 50 mg of Girard's Reagent T and 50 µL of glacial acetic acid in 1 mL of methanol. This solution should be prepared fresh.
-
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in 100 µL of the derivatization solution.
-
Vortex thoroughly to mix.
-
Incubate the mixture at 80°C for 4 hours.[5] Note: Optimal time and temperature should be determined empirically.
-
-
Sample Cleanup (Optional but Recommended):
-
After incubation, cool the sample to room temperature.
-
Neutralize the reaction by adding a small amount of ammonium hydroxide solution (e.g., 5 µL of 1% NH₄OH in methanol).[5]
-
To remove excess reagent, perform a solid-phase extraction (SPE) using a mixed-mode or hydrophilic-lipophilic balanced (HLB) cartridge.
-
-
Final Preparation for LC-MS:
-
Elute the derivatized analyte from the SPE cartridge.
-
Dry the eluate under nitrogen.
-
Reconstitute in your initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
-
Q4: Can I use derivatization to screen for all ketones in my sample at once?
Yes, this is a powerful application of certain derivatization strategies. Reagents like Girard's T, which introduce a common chemical tag, are ideal for this.[17] In an MS/MS experiment, instead of scanning for a specific precursor-to-product transition, you can perform a "Neutral Loss Scan." For GirT derivatives, collision-induced dissociation (CID) reliably cleaves off the neutral trimethylamine group, resulting in a mass loss of 59 Da.[4] By setting the mass spectrometer to detect all precursor ions that lose 59 Da upon fragmentation, you can generate a chromatogram that selectively displays peaks for every compound that was successfully derivatized—a universal profile of the "ketonome" in your sample.
Visualized Workflows and Mechanisms
To clarify these complex processes, the following diagrams illustrate a typical workflow and a key chemical reaction.
Caption: General workflow for ketone analysis.
Caption: Girard's T derivatization reaction.
References
- Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA.
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- Cahoon, J. J., et al. (2020). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of The American Society for Mass Spectrometry. [Link]
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- Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
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- Wolthuis, S., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Clinica Chimica Acta. [Link]
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Technical Support Center: Method Development for Quantitative Analysis of 1-(4-Methoxyphenyl)-2-phenylethanone
Welcome to the technical support center for the quantitative analysis of 1-(4-Methoxyphenyl)-2-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the accurate quantification of this compound.
Introduction to this compound and its Analysis
This compound, also known as 4-methoxydeoxybenzoin, is a ketone derivative with a methoxy group on one of the aromatic rings.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.[2] Accurate and precise quantification of this compound is paramount for ensuring the quality, efficacy, and safety of the final products. This involves not only choosing the right analytical technique but also developing a robust and validated method.
This guide will focus on the two most common and powerful techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into method development, validation according to ICH guidelines, and troubleshooting common issues you may encounter during your experiments.[3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting
Reverse-phase HPLC (RP-HPLC) is a widely used and effective method for the analysis of moderately polar compounds like this compound.[8]
Recommended HPLC Method Parameters
Here is a starting point for your HPLC method development:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic ketones. |
| Mobile Phase | Acetonitrile (ACN) and Water | A common and effective mobile phase for reverse-phase chromatography. |
| Elution | Isocratic or Gradient | Start with an isocratic elution (e.g., 70:30 ACN:Water) and switch to a gradient if co-eluting impurities are present.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Helps in achieving reproducible retention times.[10] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Detection | UV at 240 nm | The aromatic rings in the molecule provide strong UV absorbance around this wavelength.[11] |
HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: I'm seeing significant peak tailing for my analyte. What could be the cause and how do I fix it?
A1: Peak tailing for aromatic ketones is often due to secondary interactions with the silica-based stationary phase.[12]
-
Cause: Free silanol groups on the silica backbone can interact with the polar ketone group, leading to a secondary, undesirable retention mechanism.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid (e.g., 0.1%) to the aqueous portion of your mobile phase. This will suppress the ionization of the silanol groups, minimizing secondary interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or base-deactivated to reduce the number of accessible silanol groups. Ensure you are using such a column.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.[12]
-
Q2: My retention times are drifting from one injection to the next. What should I investigate?
A2: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[10]
-
Cause: Inconsistent mobile phase composition, fluctuating column temperature, or inadequate column equilibration are common culprits.[10][13]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
Q3: I'm observing a noisy or drifting baseline. What are the potential sources and solutions?
A3: A poor baseline can interfere with accurate peak integration and quantification.
-
Cause: Contaminated mobile phase, a dirty detector flow cell, or an aging detector lamp can all contribute to baseline issues.[14] Air bubbles in the system are also a frequent cause.[10]
-
Solutions:
-
Prepare Fresh Mobile Phase: Use high-purity solvents and filter them before use.
-
Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[14]
-
Flush the System: Flush the system, including the detector flow cell, with a strong solvent like isopropanol.
-
Check the Detector Lamp: If the lamp energy is low, it may need to be replaced.[10]
-
HPLC FAQs
-
What is a suitable solvent for preparing my this compound standard and samples?
-
This compound is soluble in organic solvents like ethanol and acetone.[1] For RP-HPLC, it is best to dissolve your sample in the mobile phase itself or a solvent with a similar or weaker elution strength (e.g., a mixture of acetonitrile and water) to ensure good peak shape.
-
-
How do I validate my HPLC method?
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Troubleshooting
GC-MS is another powerful technique for the quantitative analysis of this compound, especially for volatile and semi-volatile compounds.[8][15] The mass spectrometer provides an additional layer of confirmation for the identity of the analyte.
Recommended GC-MS Method Parameters
Below are suggested starting parameters for your GC-MS method.
| Parameter | Recommendation | Rationale |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A non-polar column suitable for a wide range of compounds, including aromatic ketones.[15] |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use split injection for concentrated samples and splitless for trace analysis.[15] |
| Oven Temperature Program | Initial 150 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A typical temperature program to ensure good separation and elution of the analyte. |
| MS Source Temperature | 230 °C | Standard source temperature for electron ionization. |
| MS Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) | Use full scan for initial identification and SIM for enhanced sensitivity in quantification. |
GC-MS Troubleshooting Guide
Here are some common problems and solutions for the GC-MS analysis of this compound.
Q1: I'm not seeing any peaks, or the peaks are very small. What should I check?
A1: The absence of peaks can be due to a variety of issues, from sample injection to detector problems.[16]
-
Cause: No sample being injected, a leak in the system, or incorrect injector or detector temperatures are common reasons.[16]
-
Troubleshooting Steps:
-
Verify Injection: Ensure the syringe is functioning correctly and is actually drawing and injecting the sample.
-
Check for Leaks: Perform a leak check on the inlet and ensure all fittings are tight.[17] Leaks can introduce air and moisture, which can damage the column.[18]
-
Confirm Temperatures: Double-check that the inlet and transfer line temperatures are set appropriately.
-
Inspect the Column: Ensure the column is installed correctly and not broken.
-
Q2: My peaks are showing tailing or fronting. What could be the problem?
A2: Poor peak shape in GC can be caused by column issues, injection problems, or chemical interactions.[19]
-
Cause: Column overload, active sites in the inlet or column, or sample degradation can all lead to distorted peaks.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in GC.
Q3: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A3: Ghost peaks are extraneous peaks that appear in your chromatogram, often in blank runs.
-
Cause: Carryover from a previous injection, contamination in the syringe or inlet, or column bleed are the usual suspects.[19]
-
Solutions:
-
Run Solvent Blanks: Inject a clean solvent to see if the ghost peaks persist.
-
Clean the Syringe and Inlet: Thoroughly rinse the syringe and replace the inlet liner and septum.
-
Condition the Column: Bake out the column at its maximum recommended temperature to remove contaminants.
-
Check Carrier Gas Purity: Impurities in the carrier gas can also lead to ghost peaks.[17] Ensure you are using high-purity gas and that your gas traps are not exhausted.
-
GC-MS FAQs
-
What is the best way to prepare samples for GC-MS analysis?
-
How do I confirm the identity of this compound using GC-MS?
-
The identity is confirmed by matching the retention time and the mass spectrum of your sample with that of a known reference standard. The mass spectrum should show the molecular ion and characteristic fragmentation patterns.
-
Method Validation Summary
According to ICH Q2(R2) guidelines, any analytical method used for quantitative analysis must be validated to ensure it is fit for its intended purpose.[3][6] The table below summarizes the key validation parameters.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products).[5] | The analyte peak should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[4] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value.[4] | Recovery of 98.0% to 102.0% |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] | The results should remain within the acceptance criteria when parameters are slightly varied. |
Concluding Remarks
The successful quantitative analysis of this compound relies on a well-developed and validated analytical method. Both HPLC and GC-MS are suitable techniques, with the choice depending on available instrumentation, sample matrix, and the need for structural confirmation. By following the guidelines and troubleshooting steps outlined in this document, researchers can develop robust and reliable methods for the accurate quantification of this important pharmaceutical intermediate.
References
- This compound - High Purity Chemical Compound at Best Price. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, November 30). European Medicines Agency.
- ICH Guidelines for Analytical Method Validation Explained. (2023, July 22). AMSbiopharma.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November).
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH and FDA Guidelines for Analytical Method Validation. (2024, September 2). Lab Manager Magazine.
- High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. (2022, June 10). National Institutes of Health.
- Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. (2015, August 4). PubMed.
- Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). (n.d.).
- Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable.
- EXPT. 4 SPECTROPHOTOMETRIC DETERMINATION OF METHYLETHYL KETONE. (n.d.). eGyanKosh.
- Aldehyde and ketone discrimination and quantification using two-stage proton transfer reaction mass spectrometry. (2014, August 6). ResearchGate.
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- Troubleshooting Common HPLC Problems: Solutions for Better Results. (2024, January 7). Mastelf.
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- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- GC Troubleshooting: 7+ Common Problems and Their Solution. (2024, July 4). PharmaGuru.
- 4-Methoxyphenol. (n.d.). OSHA.
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- GC Column Killers!. (2023, March 6). LCGC International.
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- 4'-Methoxyacetophenone. (n.d.). SIELC Technologies.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2024, May 25). National Institutes of Health.
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010, April-June). Asian Journal of Research in Chemistry.
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Validation & Comparative
A Comparative Guide to the Biological Activities of 1-(4-Methylphenyl)-2-phenylethanone Derivatives
Introduction: The Deoxybenzoin Scaffold in Medicinal Chemistry
The 1-(4-Methylphenyl)-2-phenylethanone, a deoxybenzoin, represents a class of organic compounds characterized by a 1,2-diaryl ketone framework.[1][2] This structural motif is not merely a synthetic curiosity; it serves as a crucial intermediate and a foundational scaffold in the synthesis of a multitude of biologically active molecules, including isoflavones and other complex heterocyclic systems.[2] The versatility of the deoxybenzoin core, with its two aromatic rings and a flexible ethanone linker, allows for extensive structural modifications. This adaptability makes its derivatives prime candidates for investigation in drug discovery programs, as subtle changes in substitution can lead to profound differences in biological activity.
While the direct biological profile of the parent compound, 1-(4-Methylphenyl)-2-phenylethanone, is not extensively documented, the broader family of deoxybenzoins and structurally related chalcones exhibits a remarkable spectrum of pharmacological effects.[1][3] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities reported for various derivatives of this scaffold, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform and accelerate their own investigations into this promising class of compounds.
Part 1: Anticancer Activity
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Derivatives of natural products, such as those with a stilbene or chalcone scaffold, have historically been rich sources of anticancer candidates.[4] The 1-(4-methylphenyl)-2-phenylethanone framework, sharing structural similarities, has likewise been explored for its potential to inhibit cancer cell proliferation. The primary mechanism often investigated is cytotoxicity—the ability of a compound to kill cancer cells, frequently by inducing programmed cell death, or apoptosis.[5][6]
Comparative Analysis of Cytotoxicity
The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used for comparison, representing the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.
| Derivative | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Hypothetical Derivative A | MCF-7 (Breast) | 48 | Data to be determined | [7] |
| Hypothetical Derivative B | PC-3 (Prostate) | 48 | Data to be determined | [7] |
| Hypothetical Derivative C | HepG2 (Liver) | 48 | Data to be determined | [7] |
| 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane * | CNE2 (Nasopharyngeal) | 24 | ~150 µM (for 49.47% inhibition) | [6][8] |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | COLO205 (Colon) | - | 0.32 | [9] |
| 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-one | H460 (Lung) | - | 0.89 | [9] |
*Note: This is a disulfane derivative, demonstrating the broad scope of modifications. The data reflects the concentration for nearly 50% inhibition, not a precise IC₅₀. **Note: This is a quinolone derivative, representing a class of compounds developed from related scaffolds, showing high potency.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for preliminary anticancer screening.[10] Its selection is based on its reliability as a colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.[7][11]
Principle: Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) into a 96-well microplate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in a complete cell culture medium. The final concentration of the solvent (typically DMSO) should not exceed a non-toxic level (e.g., 0.5%).[7] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value using non-linear regression analysis.
Visualizations: Anticancer Screening Workflow & Apoptosis Pathway
Caption: Experimental workflow for in vitro anticancer cytotoxicity screening using the MTT assay.
Part 2: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the urgent development of new antimicrobial agents.[12] Chalcones and related structures have long been recognized for their antimicrobial properties, acting against a wide array of bacteria and fungi.[12][13] Their mechanism often involves targeting essential bacterial enzymes or disrupting cell membrane integrity.
Comparative Analysis of Antimicrobial Potency
Antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15] A lower MIC value signifies greater antimicrobial efficacy. The agar disk diffusion method is also used for qualitative screening, where a larger zone of inhibition indicates higher activity.[16]
| Derivative | Microorganism | Assay Type | Result (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| Diazenyl Chalcone C-22 | E. coli | Broth Dilution | MIC: 1.95-3.90 | [3] |
| Diazenyl Chalcone C-22 | S. aureus | Broth Dilution | MIC: 1.95-3.90 | [3] |
| 3-(4-nitrophenyl)-1-phenyl prop-2-en-1-one * | S. aureus | - | MIC₅₀: 471 | [17] |
| Chlorinated Chalcones | E. coli, P. aeruginosa, S. aureus | Agar Well Diffusion | Moderate to good activity observed | [16] |
*Note: This is a chalcone derivative, structurally very similar to the core topic.
Experimental Protocols: Antimicrobial Susceptibility Testing
Choosing the right assay is critical for evaluating antimicrobial potential. The broth microdilution method provides quantitative MIC data, while the disk diffusion test offers a simpler, high-throughput qualitative screening.[14][18]
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium within a 96-well plate. The MIC is determined as the lowest concentration that inhibits bacterial growth, observed as a lack of turbidity.[15]
Step-by-Step Methodology:
-
Inoculum Preparation: Select 2-3 isolated colonies of the test bacterium from a fresh agar plate and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well, achieving a final concentration of about 5 x 10⁵ CFU/mL.[20] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 1 °C for 18-24 hours.[14]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[14]
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition" around the disk.[19]
Step-by-Step Methodology:
-
Lawn Preparation: Using a sterile cotton swab, evenly streak a standardized bacterial inoculum (0.5 McFarland) over the entire surface of a Mueller-Hinton agar plate.[19]
-
Disk Application: Aseptically place sterile filter paper disks (6 mm diameter) impregnated with a specific concentration of the test derivative onto the agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35 ± 1 °C for 18-24 hours.[14]
-
Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters.[20]
Visualization: Antimicrobial Testing Workflow
Caption: Simplified arachidonic acid cascade, a key target for anti-inflammatory drugs.
References
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Comparing antimicrobial activity of deoxybenzoin and chalcone derivatives
An In-Depth Comparative Guide to the Antimicrobial Activity of Deoxybenzoin and Chalcone Derivatives
Introduction: Unveiling the Potential of Two Phenolic Scaffolds
In the relentless search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, medicinal chemists frequently turn to privileged scaffolds—molecular frameworks that consistently demonstrate biological activity. Among these, deoxybenzoins and chalcones, two distinct classes of phenolic compounds, have emerged as particularly promising candidates. While structurally related as isomers, their unique arrangement of atoms imparts distinct chemical properties and, consequently, different pharmacological profiles.
Deoxybenzoins, or α-aryl acetophenones, feature a flexible three-atom bridge connecting two aromatic rings. This structure is a cornerstone in various natural products and has been explored for a range of bioactivities, including antimicrobial effects.[1][2] In contrast, chalcones are characterized by a rigid α,β-unsaturated carbonyl system linking their two aryl rings, a feature central to the flavonoid family.[3][4][5] This inherent rigidity and reactive keto-ethylenic group are frequently cited as the source of their potent and diverse biological activities, most notably their broad-spectrum antimicrobial properties.[6][7]
This guide, designed for researchers and drug development professionals, provides a comprehensive, data-driven comparison of the antimicrobial activities of deoxybenzoin and chalcone derivatives. We will delve into their synthesis, mechanisms of action, and comparative efficacy against a range of pathogens, supported by experimental data and detailed protocols.
Structural Frameworks and Synthetic Strategies
The fundamental difference in the backbone connecting the two aryl rings in deoxybenzoins and chalcones dictates their synthesis and conformational flexibility, which in turn influences their interaction with biological targets.
Deoxybenzoin Synthesis The synthesis of deoxybenzoins can be approached through several routes. While classic methods like the Friedel-Crafts reaction exist, modern organic synthesis has introduced more efficient and versatile strategies. Recent advancements include base-mediated fragmentation of γ-aryl-β-ketoesters, which avoids the need for metal catalysts, and palladium-catalyzed Heck-arylation reactions that offer high regioselectivity under mild conditions.[1][8][9]
Chalcone Synthesis The most classic and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation .[4][10][11] This base-catalyzed reaction involves the condensation of an appropriate acetophenone with an aromatic aldehyde.[12] Its operational simplicity, use of readily available starting materials, and consistently good yields have made it a cornerstone of chalcone chemistry.
Caption: General synthetic schemes for deoxybenzoin and chalcone derivatives.
Mechanisms of Antimicrobial Action: A Tale of Two Scaffolds
The antimicrobial efficacy of a compound is intrinsically linked to its mechanism of action. While both deoxybenzoins and chalcones target microbial cells, the available literature suggests they may employ different primary strategies.
Chalcones: The Multi-Target Agents The antimicrobial action of chalcones is well-documented and appears to be multi-pronged, a significant advantage in preventing the development of resistance.[6][13] Their α,β-unsaturated carbonyl moiety is highly reactive and can engage in Michael addition reactions with nucleophiles like the thiol groups in cysteine residues of essential enzymes, leading to their inactivation.[14]
Key mechanisms include:
-
Enzyme Inhibition: Chalcones are known to target critical bacterial enzymes. This includes DNA gyrase, which is essential for DNA replication, and FtsZ, a protein crucial for cell division.[15]
-
Efflux Pump Inhibition: A major challenge in antimicrobial therapy is the ability of bacteria to pump drugs out of the cell. Certain chalcones have been shown to inhibit these efflux pumps, thereby restoring or enhancing the activity of other antibiotics.[3][6][13]
-
Membrane Disruption: Chalcones can interfere with the integrity of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[16]
Deoxybenzoins: A More Subtle Approach The specific antimicrobial mechanisms of deoxybenzoin derivatives are less extensively characterized than those of chalcones. However, studies on their biological activities provide clues. Like many phenolic compounds, their mode of action is likely related to their ability to disrupt cell membrane integrity and interfere with cellular processes. For instance, studies on metronidazole-deoxybenzoin hybrids against Helicobacter pylori suggest potent and selective activity that likely involves disruption of essential cellular functions.[17] The general mechanisms for such scaffolds often involve increasing cell membrane permeability and causing leakage of nucleic acids.[18]
Caption: Comparison of primary antimicrobial mechanisms of action.
Quantitative Comparison of Antimicrobial Activity
The most direct way to compare the efficacy of these two compound classes is by examining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] Lower MIC values indicate higher potency.
The following tables summarize representative MIC data from the literature. It is crucial to note that direct comparisons between studies can be challenging due to variations in microbial strains, testing protocols, and specific derivative structures.
Table 1: Antibacterial Activity of Deoxybenzoin Derivatives
| Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |
| Genistein-derived | Bacillus subtilis | 16 - 128 | [20] |
| Genistein-derived | Staphylococcus aureus | 32 - >128 | [20] |
| Genistein-derived | Escherichia coli | 64 - >128 | [20] |
| Genistein-derived | Pseudomonas fluorescence | 32 - >128 | [20] |
| Metronidazole hybrid | Helicobacter pylori | 0.25 - 8 | [17] |
Table 2: Antibacterial Activity of Chalcone Derivatives
| Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |
| Piperazinyl-pleuromutilin | MRSA (ATCC 33591) | 0.5 - 1 | [3] |
| Pyrimidine-derived | S. aureus (ATCC 6538) | 7.81 | [3] |
| Isoxazole-containing | S. aureus (MTCC 96) | 1 | [21] |
| Isoxazole-containing | E. coli (MTCC 443) | 4 | [21] |
| Hydroxyphenyl-substituted | Bacillus subtilis | 62.5 | [22] |
| Hydroxyphenyl-substituted | Staphylococcus aureus | 125 | [22] |
| Heterocyclic analogues | MRSA (ATCC 43300) | 32 | [23] |
Analysis of Efficacy Based on the available data, chalcone derivatives frequently exhibit potent activity against a broad spectrum of bacteria, including challenging multidrug-resistant strains like MRSA.[3][6] MIC values in the low single digits (µg/mL) are not uncommon for optimized chalcone structures.[21] The extensive research into chalcones has also elucidated clear structure-activity relationships (SAR), where the type and position of substituents on the aromatic rings significantly influence potency.[16][24][25]
Deoxybenzoin derivatives also demonstrate notable antibacterial and antifungal activity.[20] However, the reported MIC values are often in the moderate range (16-128 µg/mL) against common bacterial strains. An exception is seen in highly tailored hybrid molecules, such as the metronidazole-deoxybenzoin derivatives, which show exceptional potency against specific pathogens like H. pylori.[17] This suggests that while the basic deoxybenzoin scaffold may have moderate intrinsic activity, it serves as a valuable template for the design of highly potent, targeted agents.
Essential Experimental Protocols
To ensure reproducibility and validity, standardized methodologies are paramount in antimicrobial research. The protocols described below are based on established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
-
Rationale: This protocol provides a reliable and straightforward method for synthesizing the chalcone backbone, allowing for wide variation in starting materials to explore SAR.
-
Procedure:
-
Dissolve the substituted acetophenone (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.[10]
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 1 mL of 50% NaOH) with continuous stirring.[4] The base acts as a catalyst to deprotonate the α-carbon of the ketone, initiating the condensation.
-
Allow the reaction mixture to stir at room temperature for a specified time, typically ranging from 3 to 15 hours.[4][10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.[4]
-
The precipitated solid product (the chalcone derivative) is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone derivative.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Rationale: Broth microdilution is considered a gold-standard method for quantitative antimicrobial susceptibility testing due to its accuracy and efficiency in testing multiple concentrations simultaneously.[19][26][27]
-
Procedure:
-
Preparation of Stock Solution: Dissolve the synthesized compound (deoxybenzoin or chalcone derivative) in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution using an appropriate sterile growth medium (e.g., Mueller-Hinton Broth for most bacteria). This creates a gradient of decreasing compound concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. This involves growing the test microorganism to a specific turbidity (typically a 0.5 McFarland standard), which corresponds to a known cell density (approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducible results.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Outlook
The comparative analysis reveals that both deoxybenzoin and chalcone derivatives are valuable scaffolds in the pursuit of new antimicrobial agents.
-
Chalcones stand out due to their frequently high potency, broad spectrum of activity, and well-documented multi-target mechanisms of action, which may reduce the likelihood of resistance development.[3][6][13] The simplicity of their synthesis via the Claisen-Schmidt condensation makes them highly accessible for extensive derivatization and SAR studies.[4][11]
-
Deoxybenzoins , while perhaps exhibiting more moderate intrinsic activity in their basic form, serve as a crucial platform for developing highly potent and selective antimicrobial agents, particularly when integrated into hybrid molecules.[17] The exploration of their specific mechanisms of action remains a fertile ground for future research and could unlock new therapeutic strategies.
Future research should focus on head-to-head comparisons of optimized derivatives from both classes under identical conditions. Furthermore, developing hybrid molecules that incorporate structural features from both deoxybenzoins and chalcones could lead to novel compounds with synergistic or enhanced antimicrobial profiles. Continued investigation into the less-explored mechanisms of deoxybenzoins will be critical to fully realizing their therapeutic potential.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(4-Methoxyphenyl)-2-phenylethanone
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 1-(4-Methoxyphenyl)-2-phenylethanone, a key intermediate in the synthesis of various pharmaceutical compounds. As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is a critical decision that impacts data integrity and regulatory compliance.
This document eschews a rigid template in favor of a logical, scientifically-grounded narrative. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources. Our exploration will focus on a primary High-Performance Liquid Chromatography (HPLC) method and a comparative Gas Chromatography-Mass Spectrometry (GC-MS) method, offering a comprehensive analysis to inform your methodological choices.
The Analyte: this compound
This compound, also known as 4-methoxydeoxybenzoin, is an aromatic ketone with the chemical formula C₁₅H₁₄O₂.[1] Its accurate quantification is crucial for ensuring the purity and yield of subsequent synthetic steps in drug manufacturing processes. The presence of chromophoric phenyl and methoxyphenyl groups makes it amenable to UV detection, a key consideration in the development of HPLC methods.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of analytes.[2][3] For aromatic ketones such as this compound, RP-HPLC with a C18 stationary phase offers excellent separation and resolution.[4]
Rationale for Method Selection
The choice of a C18 column is predicated on the hydrophobic nature of the analyte. The octadecylsilyl stationary phase provides a nonpolar environment that promotes retention of the aromatic ketone through hydrophobic interactions. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water allows for the controlled elution of the analyte. The inclusion of a small amount of acid, such as formic or phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[5] UV detection is selected based on the strong absorbance of the aromatic rings in the analyte, providing high sensitivity.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.[6]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[7]
Method Validation
The developed HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9] The following validation parameters are assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is assessed by recovery studies, where a known amount of the analyte is spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Hypothetical Validation Data for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time | Complies |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 (1-100 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | % RSD of results ≤ 2.0% | Complies |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the highly sensitive and selective detection of MS.[4] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Rationale for Method Selection
GC-MS offers the significant advantage of providing structural information, which aids in unequivocal peak identification and the assessment of sample purity. For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 135, 105, 77).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as acetone or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the chosen solvent to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in the same solvent used for the standards to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Hypothetical Validation Data for GC-MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the analyte's retention time and ion ratios | Complies |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | 0.9992 (0.1-20 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0% | Repeatability: 1.1%, Intermediate: 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.02 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.06 µg/mL |
| Robustness | % RSD of results ≤ 2.0% | Complies |
Comparative Analysis of HPLC-UV and GC-MS Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography based on polarity | Partition chromatography based on volatility, with mass-based detection |
| Sensitivity | Good, with LOQ typically in the sub-µg/mL range | Excellent, with LOQ often in the low ng/mL range |
| Selectivity | Good, based on chromatographic separation and UV absorbance | Excellent, based on both chromatographic separation and mass fragmentation patterns |
| Sample Throughput | Generally higher due to simpler sample preparation and shorter run times | Can be lower due to longer run times and potentially more complex sample preparation |
| Instrumentation Cost | Lower | Higher |
| Confirmation of Identity | Based on retention time and UV spectrum | High confidence based on retention time and mass spectrum |
| Derivatization | Not typically required, but can be used to enhance detection | May be required for non-volatile or thermally labile compounds (not necessary for this analyte) |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation. The following diagrams illustrate the key stages of method validation and a comparison of the HPLC and GC-MS workflows.
Caption: Workflow for the validation of an HPLC analytical method.
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A Guide to Cross-Validation of Analytical Techniques for Structural Confirmation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and regulatory compliance. In the journey from discovery to market, establishing the precise atomic arrangement of a new chemical entity or biologic is not a suggestion, but a mandate. This guide provides an in-depth exploration of the primary analytical techniques for structural confirmation and, more critically, the strategies for their cross-validation. By leveraging orthogonal methods, we can build a self-validating system of data that ensures the highest degree of confidence in our structural assignments.
The Imperative of Structural Confirmation and the Principle of Orthogonality
The identity, purity, and function of a molecule are intrinsically linked to its structure. An error in structural assignment can have cascading and catastrophic consequences in drug development, leading to failed clinical trials and compromised patient safety. To mitigate this risk, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly emphasize the use of orthogonal analytical techniques for comprehensive characterization.[1][2] An orthogonal approach employs multiple, independent methods to analyze the same attribute, where each technique relies on a different scientific principle.[1][2] This reduces the likelihood of shared biases and enhances the overall accuracy of the structural elucidation.
This guide will delve into the following key analytical techniques and their synergistic application:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the magnetic properties of atomic nuclei to map out the connectivity and spatial arrangement of atoms.[3]
-
Mass Spectrometry (MS): Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and fragmentation patterns, providing insights into composition and sequence.[4][5]
-
X-ray Crystallography: Determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[6][7]
-
Spectroscopic Techniques (FTIR & UV-Vis): Provide information about functional groups and electronic transitions within a molecule, serving as valuable complementary methods.[8]
The cross-validation of these techniques is not merely a confirmatory step but a foundational aspect of robust scientific inquiry. It is the process of critically assessing and comparing data sets generated from these different methods to ensure consistency and reliability.[1]
Core Analytical Techniques for Structural Confirmation
A deep understanding of the principles, strengths, and limitations of each technique is paramount to designing an effective cross-validation strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and versatile technique for determining the structure of organic molecules in solution.[3] It provides a wealth of information about the molecular framework, including atom connectivity, stereochemistry, and dynamic processes.[3]
Principle of Operation: NMR relies on the magnetic properties of certain atomic nuclei, most commonly ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. By applying radiofrequency pulses, we can induce transitions between these states, and the resulting signals provide detailed information about the chemical environment of each nucleus.[3]
Key Strengths:
-
Provides unambiguous information about atom connectivity through scalar coupling.
-
Enables the determination of stereochemistry and conformation through Nuclear Overhauser Effect (NOE) experiments.
-
Non-destructive, allowing for the recovery of the sample.[3]
-
Applicable to a wide range of molecules in solution.
Limitations:
-
Relatively low sensitivity compared to mass spectrometry, requiring milligram quantities of sample.
-
Can be challenging for very large molecules due to signal overlap and broadening.
-
Requires the compound to be soluble in a suitable deuterated solvent.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.[4][5] It is a highly sensitive technique that can be applied to a wide range of molecules, from small organic compounds to large proteins.[4]
Principle of Operation: MS involves the ionization of a sample, followed by the separation of the resulting ions based on their mass-to-charge (m/z) ratio.[4] The resulting mass spectrum is a plot of ion intensity versus m/z, which provides the molecular weight of the parent ion and the masses of its fragments.
Key Strengths:
-
Exceptional sensitivity, often requiring only picomole to femtomole amounts of sample.
-
Provides accurate molecular weight determination.
-
Tandem MS (MS/MS) experiments can provide detailed structural information through controlled fragmentation.
-
Can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[1]
Limitations:
-
Does not directly provide information about the three-dimensional arrangement of atoms.
-
Fragmentation patterns can sometimes be complex and difficult to interpret.
-
Isomers with the same mass cannot be distinguished by MS alone.
X-ray Crystallography
For molecules that can be crystallized, single-crystal X-ray crystallography provides the most definitive and high-resolution three-dimensional structural information.[6][7] It is considered the "gold standard" for structural determination.[6]
Principle of Operation: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays in a specific pattern.[6] By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.[6]
Key Strengths:
-
Provides a complete and unambiguous three-dimensional structure at atomic resolution.[6]
-
Can reveal detailed information about bond lengths, bond angles, and intermolecular interactions.
-
Applicable to a wide range of molecules, from small organic compounds to large protein complexes.
Limitations:
-
Requires the growth of high-quality single crystals, which can be a significant bottleneck.[6]
-
The crystal structure may not always be representative of the molecule's conformation in solution.
-
Not suitable for non-crystalline or amorphous materials.
Complementary Spectroscopic Techniques: FTIR and UV-Vis
Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy provide valuable complementary information that can support structural assignments.
-
FTIR Spectroscopy: Detects the vibrational frequencies of functional groups within a molecule.[8] The presence or absence of characteristic absorption bands in an FTIR spectrum can confirm the presence of specific functional groups (e.g., C=O, O-H, N-H), which can be cross-referenced with data from NMR and MS.
-
UV-Vis Spectroscopy: Probes the electronic transitions within a molecule, particularly in conjugated systems.[8] The wavelength of maximum absorbance (λmax) can provide evidence for the presence of chromophores and can be used to confirm the identity of a compound by comparison with known standards.[8][9]
A Strategic Workflow for Cross-Validation
A robust cross-validation strategy involves a systematic and iterative process of data acquisition, analysis, and comparison. The following workflow illustrates a best-practice approach to structural confirmation.
Caption: A strategic workflow for the cross-validation of analytical techniques for structural confirmation.
Experimental Protocols for Structural Confirmation
The following are generalized, step-by-step methodologies for the key analytical techniques. Instrument-specific parameters will require optimization.
NMR Spectroscopy for Structural Elucidation
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the chemical shift, integration (relative number of protons), and multiplicity (spin-spin splitting) of each proton signal.[10]
-
¹³C NMR and DEPT: Acquire a one-dimensional carbon-13 spectrum to identify the number of unique carbon environments.[10] Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[10]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing spin systems and mapping out the carbon skeleton.[3]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and elucidating the overall molecular structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).
-
The choice of solvent will depend on the ionization technique (e.g., electrospray ionization - ESI, matrix-assisted laser desorption/ionization - MALDI).
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. For ESI, this will typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
High-Resolution MS (HRMS): Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions provide valuable information about the structure of the molecule.[4]
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[11]
-
The ideal crystal should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data using an area detector.[6]
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[6]
FTIR and UV-Vis Spectroscopy
Sample Preparation:
-
FTIR: For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.[12][13][14]
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water).[15]
Data Acquisition:
-
FTIR: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[14]
-
UV-Vis: Acquire the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm) to identify the λmax.[16][17]
Data Integration and Interpretation: A Comparative Approach
The true power of cross-validation lies in the integration and comparison of data from these orthogonal techniques. The following table provides a framework for this comparative analysis.
| Structural Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography | FTIR/UV-Vis Spectroscopy |
| Molecular Formula | Inferred from ¹³C and ¹H counts, supported by DEPT | Determined from accurate mass measurement (HRMS) | Confirmed by the refined crystal structure | Not directly determined |
| Connectivity | Unambiguously determined from COSY and HMBC experiments | Inferred from fragmentation patterns in MS/MS | Directly observed in the crystal structure | Consistent with the presence of specific functional groups |
| Stereochemistry | Determined from NOESY/ROESY experiments and coupling constants | Not directly determined | Unambiguously determined in the crystal structure | May provide some information (e.g., cis/trans isomers in IR) |
| Functional Groups | Inferred from chemical shifts and coupling patterns | Can be suggested by characteristic neutral losses in MS/MS | Directly observed in the crystal structure | Confirmed by characteristic absorption bands in the IR spectrum |
| Conformation | Determined for the solution state from NOESY/ROESY data | Not directly determined | Determined for the solid state in the crystal lattice | Not directly determined |
Case Study: Cross-Validation in Action
A hypothetical case study of a newly isolated natural product, "Compound X," illustrates the power of this integrated approach.
-
Initial Analysis: HRMS suggests a molecular formula of C₁₅H₂₀O₃.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are consistent with the proposed formula.
-
COSY and HMBC experiments establish the carbon skeleton and the connectivity of the functional groups.
-
NOESY data reveals the relative stereochemistry of several chiral centers.
-
-
FTIR Spectroscopy: An IR spectrum shows a strong absorption at ~1735 cm⁻¹, indicative of an ester carbonyl group, and a broad absorption around 3400 cm⁻¹, suggesting the presence of a hydroxyl group. This is consistent with the NMR data.
-
X-ray Crystallography: Single crystals of Compound X are successfully grown. The resulting crystal structure confirms the molecular formula, connectivity, and relative stereochemistry determined by NMR. It also reveals the absolute stereochemistry and the preferred conformation in the solid state.
-
Cross-Validation: The data from all techniques are in complete agreement, providing an unambiguous structural assignment for Compound X. Any discrepancies would have prompted further investigation and re-evaluation of the data.
Conclusion: A Self-Validating System for Structural Integrity
The cross-validation of analytical techniques is not simply a matter of redundancy; it is a fundamental scientific principle that underpins the reliability of our structural data. By employing a suite of orthogonal methods, each with its own unique strengths, we create a self-validating system that minimizes the risk of error and provides the highest level of confidence in our results. For researchers, scientists, and drug development professionals, a commitment to this rigorous, multi-faceted approach is essential for ensuring the quality, safety, and efficacy of the next generation of therapeutics.
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A Comparative Guide to the Synthesis of 1-(4-Methoxyphenyl)-2-phenylethanone
This guide provides an in-depth comparison of prominent synthetic routes for 1-(4-methoxyphenyl)-2-phenylethanone, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of established and modern synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in synthetic route selection.
Introduction to this compound
This compound, also known as 4-methoxydeoxybenzoin, is a diaryl ketone with the molecular formula C₁₅H₁₄O₂.[1][2] Its structure, featuring a phenyl group and a 4-methoxyphenyl group flanking a carbonyl, makes it a valuable precursor for the synthesis of more complex molecules, including certain nonsteroidal estrogens and other therapeutic agents.[3] The efficient and scalable synthesis of this compound is therefore of significant interest in medicinal and organic chemistry.
Comparative Analysis of Synthetic Routes
This guide will focus on three primary synthetic strategies for this compound:
-
Route A: The Classic Approach - Friedel-Crafts Acylation
-
Route B: A Modern Alternative - Palladium-Catalyzed Heck-Type Cross-Coupling
-
Route C: A Rearrangement Strategy - The Willgerodt-Kindler Reaction
Each route will be evaluated based on its mechanism, experimental feasibility, yield, and overall efficiency.
Route A: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[5]
Causality Behind Experimental Choices
In the context of synthesizing this compound, anisole (methoxybenzene) is the aromatic substrate of choice due to the activating and ortho-, para-directing nature of the methoxy group.[6] Phenylacetyl chloride serves as the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed to generate the highly electrophilic acylium ion from the acyl chloride.[7][8][9] The reaction is typically conducted in an inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures to control the exothermic reaction and minimize side products.[8] A stoichiometric amount of AlCl₃ is often necessary as it complexes with the product ketone, deactivating it towards further acylation.[10][11]
Experimental Protocol
-
To a stirred and cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane, slowly add phenylacetyl chloride (1.0 equivalent).
-
Stir the mixture for 20-30 minutes at 0-5 °C to facilitate the formation of the acylium ion complex.
-
Add a solution of anisole (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[8][9]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Workflow Visualization
Caption: Workflow for Friedel-Crafts Acylation.
Route B: Palladium-Catalyzed Heck-Type Cross-Coupling
Modern organometallic chemistry offers powerful alternatives to classical methods. A recently developed palladium-catalyzed Heck-type reaction provides an efficient route to deoxybenzoins from β-alkoxy styrenes and arylboronic acids.[12][13][14]
Causality Behind Experimental Choices
This methodology leverages the power of palladium catalysis to form a C-C bond with high regioselectivity.[12][13] The reaction couples β-methoxystyrene with 4-methoxyphenylboronic acid. Palladium acetate is a common and effective catalyst precursor. The presence of an oxidant, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is crucial for the reaction mechanism. The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, which is a significant advantage over the often harsh conditions of Friedel-Crafts reactions.[12][13] Acetic acid has been identified as a suitable solvent for this transformation.[13]
Experimental Protocol
-
In a reaction vessel, combine β-methoxystyrene (1.0 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), palladium acetate (5 mol%), and TEMPO (1.1 equivalents).
-
Add acetic acid as the solvent.
-
Stir the reaction mixture at 40 °C for 12-24 hours, monitoring the progress by TLC.[13]
-
After completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Workflow Visualization
Caption: Workflow for Heck-Type Cross-Coupling.
Route C: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into thioamides, which can then be hydrolyzed to the corresponding carboxylic acids or amides.[15][16][17] While not a direct synthesis of the target ketone, it can be a viable route starting from a different precursor.
Causality Behind Experimental Choices
To synthesize this compound via this route, one would need to start with 1,2-bis(4-methoxyphenyl)ethanone and subject it to a series of reactions. A more direct, albeit conceptually different, application of the Willgerodt-Kindler reaction would be to synthesize phenylacetic acid from acetophenone, which could then be used in a Friedel-Crafts acylation. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[17][18] The reaction proceeds through a complex mechanism involving the migration of the carbonyl group.[15][17]
Due to its multi-step nature and often harsh reaction conditions (high temperatures), this route is generally less favorable for the direct synthesis of this compound compared to the Friedel-Crafts or palladium-catalyzed methods. However, it remains a powerful tool for the synthesis of terminal amides and carboxylic acids from ketones.
Workflow Visualization
Caption: Indirect route via Willgerodt-Kindler Reaction.
Quantitative Data Summary
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Heck-Type Cross-Coupling | Route C: Willgerodt-Kindler (Indirect) |
| Starting Materials | Anisole, Phenylacetyl Chloride, AlCl₃ | β-Methoxystyrene, 4-Methoxyphenylboronic Acid, Pd(OAc)₂, TEMPO | Acetophenone, Sulfur, Morpholine (then hydrolysis and another reaction) |
| Typical Yield | Good to Excellent (can exceed 80-90%) | Good to Excellent (reported yields of 65-85%)[14] | Moderate to Good (multi-step, overall yield is lower) |
| Reaction Conditions | Low to room temperature, anhydrous | Mild (room temperature to 40°C)[13] | High temperatures (often >100°C)[16] |
| Catalyst | Stoichiometric Lewis Acid (AlCl₃) | Catalytic Palladium (Pd(OAc)₂) | Not catalytic in the traditional sense |
| Substrate Scope | Broad for activated aromatics | Broad, good functional group tolerance[12][13] | Generally applicable to aryl alkyl ketones |
| Key Advantages | Well-established, high yields, readily available starting materials | Mild conditions, high regioselectivity, catalytic use of metal | Useful for specific ketone-to-amide/acid transformations |
| Key Disadvantages | Stoichiometric and corrosive Lewis acid, generation of HCl gas, potential for side reactions | More expensive catalyst and starting materials | Harsh conditions, multi-step for the target molecule, generation of H₂S |
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired scale of the reaction, cost considerations, and available equipment.
-
Friedel-Crafts Acylation remains a robust and high-yielding method, particularly for large-scale synthesis where the cost of starting materials is a primary concern. Its main drawbacks are the use of a stoichiometric amount of a corrosive Lewis acid and the need for careful control of reaction conditions.
-
The Palladium-Catalyzed Heck-Type Cross-Coupling represents a more modern and elegant approach. Its mild reaction conditions, high regioselectivity, and catalytic use of the metal are significant advantages.[12][13] This method is particularly well-suited for laboratory-scale synthesis and for substrates with sensitive functional groups that may not tolerate the harsh conditions of the Friedel-Crafts reaction.
-
The Willgerodt-Kindler Reaction is a less direct route for the synthesis of the target ketone. While it is a powerful reaction in its own right for specific transformations, it is not the most efficient method for producing this compound.
For most applications, the choice will likely be between the classical Friedel-Crafts acylation and the modern palladium-catalyzed cross-coupling, with the latter offering milder conditions and greater functional group tolerance at a potentially higher initial cost.
References
- Organic & Biomolecular Chemistry.
- Organic & Biomolecular Chemistry. (2024-06-11). Synthesis of deoxybenzoins from β-alkoxy styrenes and arylboronic acids via palladium-catalyzed regioselective Heck-arylation reactions. RSC Publishing. DOI:10.1039/D4OB00616J.
- University of Wisconsin-Madison.
- ChemicalBook. 1-(4-METHOXYPHENYL)-2-QUINOXALIN-2-YLETHANONE synthesis.
- PraxiLabs. Friedel Crafts Reaction Virtual Lab.
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- Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
- University of Michigan.
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A Senior Application Scientist's Guide to Benchmarking Chalcone Cytotoxicity
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document moves beyond rigid templates to provide a strategic workflow for evaluating the cytotoxic potential of synthesized chalcones against cancer cell lines. Here, we merge technical protocols with the scientific rationale that underpins experimental design, ensuring a robust and reproducible benchmarking process.
Part 1: Foundational Concepts & Strategic Selection of Chalcones
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are naturally occurring precursors to all flavonoids and have garnered immense interest in oncology.[1][2][3] Their straightforward synthesis allows for extensive structural modifications, making them a versatile scaffold for developing novel anticancer agents.[3] The anticancer efficacy of chalcones is not a monolith; it is deeply tied to their structural characteristics. Substitutions on the aryl rings, the nature of the heterocyclic moieties, and the creation of hybrid molecules can dramatically influence their cytotoxic potency and mechanism of action.[2]
Before embarking on extensive screening, a rational selection of candidate compounds is paramount. The table below presents a curated selection of diverse chalcone derivatives from recent literature, illustrating the vast range of cytotoxic activity against various cancer cell lines. This comparative data serves as a crucial starting point for designing new derivatives and prioritizing screening efforts.
Table 1: Comparative Cytotoxicity (IC₅₀) of Representative Chalcone Derivatives
| Chalcone Derivative/Hybrid | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Key Structural Features | Reference |
| Chalcone-Pyridine Hybrids | HL-60, THP-1, MDAMB-231, MCF-7 | 0.16 - 1.27 | Metal complexes (Pd, Pt, Au, Cu) of a thiosemicarbazone chalcone. | [1] |
| Chalcone-Indole Hybrids | HepG2, A549, MCF-7, HCT-116 | 0.23 - 1.8 | Hybrid structure combining the chalcone scaffold with an indole moiety. | [1] |
| Chalcone-Coumarin Hybrids | HeLa, C33A (Cervical) | 4.7 - 7.6 | Fused coumarin ring system enhancing the chalcone core. | [3] |
| Tri-chalcone S1-2 | MCF-7 (Breast) | 5.31 ± 0.26 µg/mL | A novel structure featuring three chalcone-like moieties. | [4] |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast), HeLa (Cervical) | 27.5 - 30.4 µg/mL | Amino and fluoro substitutions on the aryl rings. | [5] |
| Flavokawain B | HepG2, MOLT-3, A549 (Liver, Leukemia, Lung) | 10.0 - 21.7 | A naturally occurring chalcone isolated from Kaempferia elegans. | [6] |
| Chalcone-Dihydropyrimidone Hybrid (9h) | MCF-7 (Breast) | 5.81 | Hybrid molecule created via "click chemistry". | [7] |
| Chalcone Derivative 7 | MCF-7 (Breast) | 6.50 | A novel pyrazoline derivative formed from a chalcone precursor. | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Part 2: Designing the Cytotoxicity Benchmarking Study
A successful benchmarking study is built on a foundation of well-chosen assays and meticulously executed protocols. The overall goal is to generate a dose-response curve from which the IC₅₀ value can be accurately determined.
The Experimental Workflow: A Bird's-Eye View
The process follows a logical sequence from cell culture preparation to final data analysis. This workflow ensures consistency and minimizes variability between experiments.
Caption: High-level workflow for benchmarking chalcone cytotoxicity.
Choosing the Right Tools: A Comparison of Cytotoxicity Assays
The two most common methods for assessing cytotoxicity in academic and industry labs are the MTT and SRB assays. They operate on different principles, and the choice depends on the specific research question and compound characteristics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Best for : Assessing cell viability and proliferation. It is a direct measure of metabolic health.
-
Potential Pitfall : Some compounds can interfere with the MTT reduction process, leading to false results.[9]
-
-
SRB (Sulforhodamine B) Assay : This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is directly proportional to the total cellular protein mass.[9][11]
-
Best for : A stable and sensitive endpoint that is less prone to compound interference. It is the method of choice for many large-scale screening programs, including at the National Cancer Institute (NCI).
-
Key Difference : Unlike MTT, SRB does not distinguish between viable and dead cells at the time of staining, as it measures total protein content after fixation.[9]
-
Detailed Protocol: The Sulforhodamine B (SRB) Assay
This protocol is a robust method for generating reliable cytotoxicity data.[9][10][11]
Materials:
-
96-well flat-bottom tissue culture plates
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Washing solution: 1% (vol/vol) acetic acid
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control. Incubate for ~24 hours to allow for cell attachment.
-
Scientist's Note: Cell density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is recommended.
-
-
Compound Treatment: Add 100 µL of medium containing your synthesized chalcones at various concentrations (typically a serial dilution). Also include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells to the bottom of the plate.[10] Incubate at 4°C for at least 1 hour.[10]
-
Scientist's Note: Fixation is a crucial step that preserves cellular proteins for accurate staining.[10] Ensure TCA is added gently to avoid dislodging the cell monolayer.
-
-
Washing: Discard the TCA solution. Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound serum proteins.[9][10] Remove the final wash completely and allow the plates to air-dry.
-
Scientist's Note: Thorough but quick washing is key. Insufficient washing leads to high background, while excessive washing can cause bleaching of the protein-bound dye.[9]
-
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove any unbound dye.[9]
-
Drying: Allow the plates to air-dry completely. A blow dryer can be used to speed up this process.[9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[10] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the optical density (OD) on a microplate reader at a wavelength of approximately 510-570 nm.[10]
Part 3: Unveiling the Mechanism - Induction of Apoptosis
A potent cytotoxic effect is often the result of programmed cell death, or apoptosis. Many chalcones exert their anticancer activity by triggering the intrinsic (mitochondrial) pathway of apoptosis.[12][13][14] This pathway is a tightly regulated process controlled by the Bcl-2 family of proteins.
In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-X(L) prevent the release of cytochrome c from the mitochondria.[15] However, upon receiving an apoptotic stimulus—such as cellular stress induced by a chalcone derivative—pro-apoptotic proteins like Bax and Bak are activated.[12][15] These proteins oligomerize on the mitochondrial outer membrane, increasing its permeability and allowing cytochrome c to escape into the cytoplasm.[15]
Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[13][16] Caspase-9 is an initiator caspase that proteolytically activates executioner caspases, primarily caspase-3.[1][13] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[16] Studies have shown that chalcones can upregulate Bax, downregulate Bcl-2, and activate caspases-9 and -3 in various cancer cell lines.[4][13][15]
Caption: Chalcone-induced intrinsic apoptosis pathway.
This guide provides a framework for the systematic evaluation of synthesized chalcones. By combining careful compound selection, robust experimental design, and mechanistic investigation, researchers can effectively benchmark the anticancer potential of these promising molecules.
References
- Yadav, V. R., Prasad, S., Sung, B., & Aggarwal, B. B. (2011). Chalcone Derivatives: Role in Anticancer Therapy. PubMed Central. [Link]
- Al-Kaabi, A. D., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]
- Kasperova, M., et al. (2021).
- Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Geromichalos, G. D., et al. (2023). A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. MDPI. [Link]
- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
- Singh, P., et al. (2014). A Review on Mechanisms of Anti Tumor Activity of Chalcones. Ingenta Connect. [Link]
- dos Santos, J. L., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.
- Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PubMed. [Link]
- Zhang, X., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]
- da Silva, A. C. S., et al. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI. [Link]
- Rodrigues, F. A., et al. (2016). Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells. MDPI. [Link]
- Al-Ostoot, F. H., et al. (2022). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science. [Link]
- Julaeha, E., et al. (2020).
- Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones.
- Roche. (n.d.).
- Fakhari, A. R., et al. (2012). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
- Lukovic, J., et al. (2020). Cytotoxic activity (IC50 values (µM)) of chalcone analogs (CH1, CH2), cisplatin (cisPt) and dehydrozingerone (DHZ) against HCT-116 human cancer cell line and noncancerous MRC-5 cell line after 24 and 48 h treatment.
- Canvax Biotech. (2023). SRB Cytotoxicity Assay. Canvax Biotech. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
- Chen, C. N., et al. (2007). Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. PubMed. [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- ResearchGate. (n.d.). Chalcones induces activation of caspase-9.
- ResearchGate. (2025). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis.
- ResearchGate. (n.d.). Effect of chalcone derivatives 3 b-e and 3 h on cell viability.
- Azmi, N. N., et al. (2024).
- El-Gohary, N. S., et al. (2024). Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells.
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A Comparative Guide to the Synthesis of Pyrovalerone Analogs: Protocols, Mechanisms, and Performance
This guide provides an in-depth comparison of established and alternative experimental protocols for the synthesis of pyrovalerone and its analogs. Designed for researchers and professionals in drug development, this document moves beyond simple step-by-step instructions to explore the underlying chemical principles, the rationale behind procedural choices, and the impact of structural modifications on biological activity. We will dissect common synthetic routes, evaluate their respective merits, and present comparative data to inform experimental design and optimization.
Introduction: The Significance of Pyrovalerone Analogs
Pyrovalerone, 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, and its structural analogs belong to the α-pyrrolidinophenone class of synthetic cathinones.[1][2] These compounds are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1][3][4] This selective action on catecholamine reuptake makes them powerful central nervous system stimulants and a subject of intense interest in neuroscience and pharmacology.[5][6] The synthesis of various analogs, through modification of the alkyl chain or aromatic ring, is crucial for structure-activity relationship (SAR) studies aimed at understanding their interaction with monoamine transporters.[7][8]
The most prevalent synthetic strategy involves a three-stage process: synthesis of a substituted valerophenone (or related ketone) precursor, α-bromination of this ketone, and subsequent nucleophilic substitution with pyrrolidine.[7][9][10] This guide will critically evaluate each stage, presenting alternative methodologies and a comprehensive comparison of their performance.
Part 1: Synthesis of the Aromatic Ketone Precursor
The foundation of any pyrovalerone analog synthesis is the creation of the core aromatic ketone structure. The choice of method here can significantly impact overall yield, purity, and scalability. We will compare two primary approaches: Friedel-Crafts acylation and a Grignard-based synthesis.
Method A: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution is a highly reliable method for installing a ketone on an aromatic ring.[11][12] The reaction utilizes an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a reactive acylium ion intermediate.[13]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add valeryl chloride (1.1 eq) to the stirred suspension. Allow the mixture to stir for 15 minutes.
-
Aromatic Substrate Addition: Add toluene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-methylvalerophenone.
The primary advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the prevention of carbocation rearrangements.[11] The acylium ion intermediate is resonance-stabilized and does not rearrange. Furthermore, the ketone product is deactivating, which effectively prevents polyacylation, leading to a cleaner, mono-substituted product.[11] The use of a stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
Method B: Grignard Reaction with a Nitrile
-
Grignard Formation: Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Nitrile Addition: Cool the Grignard solution to 0 °C. Slowly add a solution of valeronitrile (1.0 eq) in anhydrous ether dropwise.
-
Reaction: After addition, allow the mixture to warm to room temperature and then reflux for 2-3 hours. The reaction forms a magnesium salt of the ketimine.
-
Hydrolysis: Cool the reaction mixture and carefully pour it into a stirred mixture of crushed ice and excess dilute sulfuric acid. Stir vigorously for 30 minutes to hydrolyze the imine intermediate to the ketone.
-
Workup: Separate the ether layer. Extract the aqueous layer twice with ether. Combine the organic layers, wash with water, then with 5% NaHCO₃ solution, and finally with brine. Dry over anhydrous MgSO₄.
-
Purification: Evaporate the solvent and purify the resulting crude valerophenone by vacuum distillation.[10]
Comparison of Ketone Precursor Synthesis Methods
| Feature | Method A: Friedel-Crafts Acylation | Method B: Grignard Reaction with Nitrile |
| Principle | Electrophilic Aromatic Substitution | Nucleophilic Addition to a Nitrile[14] |
| Substrates | Aromatic ring, Acyl chloride/anhydride | Organohalide (for Grignard), Nitrile |
| Advantages | High yields, clean mono-acylation, avoids rearrangements.[11] | Good for when acyl chlorides are unavailable; versatile. |
| Disadvantages | Requires strong Lewis acids, sensitive to moisture, deactivated rings are poor substrates. | Requires strictly anhydrous conditions; Grignard reagents are incompatible with many functional groups. |
| Typical Yield | Good to Excellent (70-95%)[15] | Good (60-85%) |
Part 2: α-Bromination of the Ketone Precursor
The second critical step is the selective halogenation at the α-carbon position of the ketone. This creates the electrophilic center necessary for the subsequent amination step. The reaction is typically acid-catalyzed and proceeds via an enol intermediate.
-
Setup: Dissolve valerophenone (1.0 eq) in a suitable solvent, such as glacial acetic acid or dichloromethane (CH₂Cl₂), in a flask protected from light.[16]
-
Catalyst: If using CH₂Cl₂, add a catalytic amount of AlCl₃ or a few drops of HBr to initiate the reaction and prevent a dangerous induction period.[16]
-
Bromine Addition: Cool the solution to 10-15 °C. Add a solution of elemental bromine (Br₂) (1.0 eq) in the same solvent dropwise with vigorous stirring. The color of the bromine should disappear as it is consumed.
-
Reaction: Maintain the temperature and stir for 1-2 hours after the addition is complete, or until the bromine color has fully discharged. HBr gas is evolved during the reaction.
-
Workup: Pour the reaction mixture into a large volume of cold water. If a solid precipitates, it can be filtered. If an oil forms, extract it with a suitable solvent (e.g., ether).
-
Washing: Wash the organic layer sequentially with water, dilute sodium bisulfite solution (to remove any excess Br₂), and saturated sodium bicarbonate solution. Dry over a suitable drying agent (e.g., Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure. The crude α-bromo ketone is often used directly in the next step without further purification due to its lachrymatory and unstable nature.[9][16]
The α-bromination of ketones is autocatalytic because the reaction produces HBr, which catalyzes the enolization of the starting ketone, thereby accelerating the reaction.[16] This can lead to a dangerous runaway reaction if the bromine is added too quickly without initial catalysis or proper temperature control. The product, an α-bromo ketone, is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood.[16] Alternatives to elemental bromine, such as N-Bromosuccinimide (NBS) or copper(II) bromide (CuBr₂), can offer milder reaction conditions and improved selectivity.[17][18]
Caption: Experimental workflow for α-bromination of an aromatic ketone.
Part 3: Amination with Pyrrolidine
The final step is a standard nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic α-carbon, displacing the bromide ion to form the target pyrovalerone analog.
-
Setup: Dissolve the crude α-bromo ketone (1.0 eq) in a suitable solvent like acetonitrile or toluene.
-
Amine Addition: Add pyrrolidine (2.2 eq) to the solution. The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HBr formed. Alternatively, use a slight excess of pyrrolidine (1.1 eq) and an auxiliary base like potassium carbonate (K₂CO₃).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours until the reaction is complete (monitored by TLC).
-
Workup: Filter off any precipitated salts (e.g., pyrrolidinium bromide). Dilute the filtrate with a solvent like ethyl acetate and wash extensively with water to remove excess pyrrolidine and salts.
-
Extraction: Extract the product into an aqueous solution of 10% HCl. Wash the acidic aqueous layer with ether to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer with NaOH or Na₂CO₃ solution until pH > 10. Extract the liberated free base product into a solvent like ether or DCM. Dry the organic layer over Na₂SO₄.
-
Final Form: Evaporate the solvent to obtain the product as a free base (often an oil). For a stable, crystalline solid, the free base can be dissolved in a solvent like ether or isopropanol and precipitated as the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in ether.[10]
Part 4: Performance Comparison of Pyrovalerone Analogs
The synthetic protocols described allow for the creation of a wide array of analogs. A key aspect of this research is understanding how small structural changes impact the compound's performance as a DAT/NET inhibitor. Lengthening the α-alkyl side chain is a common modification.
| Compound | Structure (α-Alkyl Group) | DAT Inhibition IC₅₀ (μM)[3][4] | NET Inhibition IC₅₀ (μM)[3][4] | DAT/SERT Selectivity Ratio[3][4] |
| α-PPP | Methyl | 0.048 | 0.64 | > 1000 |
| α-PVP | n-Propyl | 0.027 | 0.038 | > 1000 |
| α-PHP | n-Butyl | 0.020 | 0.025 | > 1000 |
| Pyrovalerone | n-Propyl (with 4-Me phenyl) | 0.028 | 0.063 | > 72 |
Note: Lower IC₅₀ values indicate higher potency.
As the data shows, systematically extending the α-alkyl group from methyl (α-PPP) to n-propyl (α-PVP) and n-butyl (α-PHP) progressively enhances the inhibitory potency at both DAT and NET.[3][4] All these pyrovalerone analogs display a very high selectivity for the catecholamine transporters over the serotonin transporter, a defining characteristic of this class of compounds.[4]
Conclusion
The synthesis of pyrovalerone analogs is a well-established, multi-step process that offers considerable flexibility for structural modification. The choice between Friedel-Crafts acylation and a Grignard-based route for the ketone precursor depends on substrate availability and reaction scale. The α-bromination step, while effective, requires careful control of reaction conditions due to its autocatalytic and exothermic nature, and the lachrymatory properties of the product demand stringent safety precautions. The final amination is a robust nucleophilic substitution. By systematically applying these protocols, researchers can generate a diverse library of analogs to probe the structure-activity relationships that govern their potent and selective inhibition of dopamine and norepinephrine transporters.
References
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A Comparative Guide to Catalysts in Enantioselective Synthesis: Performance, Mechanisms, and Protocols
In the pursuit of chirally pure compounds, essential for the development of modern pharmaceuticals, agrochemicals, and functional materials, the choice of catalyst is paramount. Enantioselective catalysis, the process of selectively producing one enantiomer of a chiral molecule, stands as a cornerstone of contemporary organic synthesis.[1] This guide provides an in-depth comparison of the three principal pillars of modern asymmetric catalysis: organocatalysis, transition-metal catalysis, and biocatalysis.[1][2] We will delve into the mechanistic underpinnings of each approach, present comparative experimental data for key transformations, and provide detailed protocols to bridge theory with practice for researchers, scientists, and drug development professionals.
The Central Role of the Catalyst in Asymmetric Transformations
The efficacy of a drug is often dependent on a single enantiomer, making the development of highly selective and efficient catalytic methods a critical endeavor.[3] Catalysts in enantioselective synthesis function by creating a chiral environment that favors the formation of one enantiomeric product over the other. This is achieved through the formation of transient diastereomeric intermediates, where the energy barrier to forming one enantiomer is significantly lower than the other. The three major classes of catalysts—small organic molecules (organocatalysts), transition-metal complexes, and enzymes (biocatalysts)—accomplish this through distinct mechanisms, each with its own set of advantages and limitations.
Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions enantioselectively.[2] This field has witnessed a dramatic expansion over the past two decades, offering a powerful alternative to metal-based and biological catalysts.[1] A significant advantage of organocatalysts is their general stability to air and moisture, operational simplicity, and lower toxicity compared to many metal catalysts.[2]
Mechanistic Principle: Covalent and Non-covalent Activation
Organocatalysts typically operate through two primary modes of activation: covalent and non-covalent catalysis.
-
Covalent Catalysis: In this mode, the catalyst forms a transient covalent bond with the substrate, leading to the formation of a reactive intermediate. A prime example is the use of proline and its derivatives, which react with carbonyl compounds to form chiral enamines or iminium ions. These intermediates then react with the other substrate, and the catalyst is regenerated upon hydrolysis.
-
Non-covalent Catalysis: This mode of activation relies on weaker interactions, such as hydrogen bonding, to activate and orient the substrates in a chiral environment. Chiral thioureas and phosphoric acids are exemplary catalysts that operate through this mechanism, acting as Brønsted acids or hydrogen-bond donors.
Representative Application: The Proline-Catalyzed Aldol Reaction
The direct asymmetric aldol reaction, a powerful tool for carbon-carbon bond formation, is a classic example of organocatalysis. L-proline, a simple amino acid, is a highly effective catalyst for this transformation.[4]
Mechanism of Stereocontrol: The catalytic cycle begins with the formation of a chiral enamine intermediate from the reaction of a ketone with proline. This enamine then attacks the aldehyde from a specific face, directed by the steric hindrance of the proline backbone and stabilized by a hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl oxygen. This leads to the preferential formation of one enantiomer of the β-hydroxy ketone product.[4]
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[5]
Materials:
-
(S)-Proline
-
4-Nitrobenzaldehyde
-
Acetone
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (e.g., 10-20 mol%) in DMF, add 4-nitrobenzaldehyde (1.0 eq) and acetone (5.0 eq) at the desired temperature (e.g., room temperature or cooled).[5]
-
Stir the reaction mixture for the specified time (e.g., 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]
-
Extract the aqueous layer with ethyl acetate (3 x volume).[5]
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.[5]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexane) to afford the desired aldol product.[5]
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Transition-Metal Catalysis: Precision and High Efficiency
Transition-metal catalysis is a mature and powerful field in enantioselective synthesis, with several Nobel Prizes awarded for key discoveries. These catalysts, typically complexes of metals like ruthenium, rhodium, palladium, and iridium with chiral ligands, are often highly active and selective, achieving high turnover numbers (TON) and turnover frequencies (TOF).
Mechanistic Principle: Chiral Ligand-Metal Cooperation
The stereochemical outcome of a transition-metal catalyzed reaction is primarily controlled by the chiral ligand coordinated to the metal center. The ligand creates a well-defined chiral pocket around the metal, influencing the binding and orientation of the substrates. This steric and electronic control dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.
Representative Application: Noyori Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones, developed by Ryoji Noyori, is a landmark achievement in transition-metal catalysis, providing a highly efficient route to chiral alcohols.[3] The catalysts are typically ruthenium(II) complexes bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[3]
Mechanism of Stereocontrol: The active catalyst, a ruthenium hydride species, coordinates to the ketone. The chiral ligands create a highly organized transition state where the hydride is delivered to one face of the carbonyl group. The combination of the chiral diphosphine and diamine ligands works in concert to achieve high levels of stereocontrol.[3]
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-based catalyst.[3]
Materials:
-
Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (1R,2R)-TsDPEN)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, dissolve the ruthenium catalyst precursor and the chiral ligand in isopropanol to form the active catalyst in situ. A common catalyst is [RuCl(p-cymene)((R,R)-TsDPEN)].[3]
-
Add acetophenone (1.0 eq) to the catalyst solution.[3]
-
Initiate the reaction by adding a solution of potassium hydroxide in isopropanol.[3]
-
Stir the mixture at the specified temperature (e.g., 25 °C) for the required time, monitoring the reaction by TLC or GC.[3]
-
Quench the reaction by adding 1 M HCl.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.[3]
Biocatalysis: Nature's Approach to Enantioselectivity
Biocatalysis harnesses the power of enzymes, nature's catalysts, to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions.[6] Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, making them highly valuable tools in asymmetric synthesis.
Mechanistic Principle: The Enzyme Active Site
The remarkable selectivity of enzymes stems from their highly structured three-dimensional active site. This intricate pocket binds the substrate in a specific orientation through a network of non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. This precise positioning ensures that the reaction occurs at a specific site and with a defined stereochemical outcome.
Representative Application: Lipase-Catalyzed Kinetic Resolution of Alcohols
Kinetic resolution is a widely used technique for separating a racemic mixture, where one enantiomer reacts significantly faster than the other. Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic alcohols and their esters.
Mechanism of Stereocontrol: In the lipase-catalyzed acylation of a racemic alcohol, the enzyme's active site preferentially binds and acylates one enantiomer, leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the two enantiomers—one as the acylated product and the other as the unreacted alcohol.
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
Experimental Protocol: Kinetic Resolution of rac-1-Phenylethanol
This protocol is based on typical procedures for lipase-catalyzed kinetic resolutions.[7][8]
Materials:
-
Racemic 1-phenylethanol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane or toluene)[7]
Procedure:
-
To a solution of racemic 1-phenylethanol (1.0 eq) in the chosen organic solvent, add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).[7]
-
Add vinyl acetate (e.g., 2.0 eq) to the mixture.[7]
-
Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C) and monitor the reaction progress by GC or HPLC.[7][8]
-
Continue the reaction until approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product (e.g., (R)-1-phenylethyl acetate) from the unreacted alcohol (e.g., (S)-1-phenylethanol) by column chromatography.
-
Determine the enantiomeric excess of both the product and the unreacted starting material by chiral GC or HPLC analysis.[7]
Comparative Performance Analysis
To provide a clear comparison of the efficacy of these different catalyst types, the following table summarizes their performance in the asymmetric reduction of a common benchmark substrate, acetophenone. It is important to note that direct comparisons can be influenced by variations in reaction conditions, and the data presented here is compiled from various literature sources to illustrate general trends.
| Catalyst Type | Representative Catalyst | Reaction | Substrate | Yield/Conv. (%) | ee (%) | Reference |
| Transition-Metal | [RuCl(p-cymene)((R,R)-TsDPEN)] | Transfer Hydrogenation | Acetophenone | >98 | 97 (R) | [3] |
| Organocatalyst | Oxazaborolidine (CBS Catalyst) | Borane Reduction | Acetophenone | High | >99 | [9][10] |
| Biocatalyst | Ketoreductase (KRED) | Enzymatic Reduction | Acetophenone | High | >99 | [9] |
Table 1: Performance Comparison for the Asymmetric Reduction of Acetophenone.
Conclusion: Selecting the Optimal Catalyst
The choice between organocatalysis, transition-metal catalysis, and biocatalysis for a specific enantioselective synthesis depends on a multitude of factors, including the desired transformation, substrate scope, required scalability, and economic and environmental considerations.
-
Organocatalysts offer the advantages of being metal-free, robust, and often derived from readily available starting materials. They are particularly powerful for a wide range of C-C bond-forming reactions.
-
Transition-metal catalysts are unparalleled in their high efficiency and broad applicability, especially for hydrogenations and cross-coupling reactions, often achieving exceptionally high turnover numbers.
-
Biocatalysts provide the benefits of exquisite selectivity under mild, aqueous conditions, making them an attractive choice for green and sustainable chemistry, particularly in the pharmaceutical industry.
Ultimately, a thorough understanding of the strengths and weaknesses of each catalytic system, as detailed in this guide, will empower researchers to make informed decisions and develop innovative and efficient solutions for the synthesis of chiral molecules.
References
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health.
- Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO.
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. National Center for Biotechnology Information.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. ACS Publications.
- Efficient kinetic resolution of (RS)-1-phenylethanol by a mycelium-bound lipase from a wild-type Aspergillus oryzae strain. PubMed.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate.
- Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. CORE.
- Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. ACS Publications.
- Comparison of organocatalysis with conventional catalysis. ResearchGate.
- Proline-catalyzed aldol reactions. Wikipedia.
- Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group, Princeton University.
- ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate.
- Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction. ACS Publications.
- Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. ACS Publications.
- Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress.
- Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. MDPI.
- Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. ResearchGate.
- Organocatalytic Enantioselective Henry Reactions. MDPI.
- Introduction: Organocatalysis. ACS Publications.
- Transition-Metal Catalysis and Organocatalysis: Where Can Progress Be Expected?. ResearchGate.
- Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group, IIT Kanpur.
- Combining transition metal catalysis and organocatalysis – an update. Royal Society of Chemistry.
- Catalytic Enantioselective Retro-Aldol Reactions: Kinetic Resolution of β-Hydroxyketones with Aldolase Antibodies. PubMed.
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A Researcher's Guide to the Spectral Data Comparison of 1-(4-Methoxyphenyl)-2-phenylethanone and Its Analogs
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification and characterization of molecular structures are paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed fingerprint of a compound's architecture. This guide offers an in-depth comparative analysis of the spectral data for 1-(4-methoxyphenyl)-2-phenylethanone, a common ketone intermediate, and three of its structurally significant analogs.
Our approach moves beyond a simple cataloging of data. We will dissect the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS) data to illustrate how subtle modifications in chemical structure—such as isomeric rearrangement, substituent addition, or functional group transformation—manifest as predictable and interpretable changes in the spectral output. This guide is designed for researchers and drug development professionals, providing not only reference data but also the causal reasoning behind the observed spectral phenomena, thereby enhancing the predictive power of these analytical techniques.
Core Structures for Comparison
The following compounds form the basis of our comparative study. The selection is intended to provide a clear illustration of how specific structural changes impact spectroscopic data.
Caption: Molecular structures of the parent compound and its selected analogs.
Part 1: Experimental Protocols for Spectral Acquisition
To ensure data integrity and reproducibility, all spectra discussed herein should be acquired under standardized conditions. The following protocols represent a self-validating system for obtaining high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice of solvent is critical in NMR to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like those in our study, as its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) are well-documented.[1][2]
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR spectral acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the KBr pellet method is a robust technique that minimizes interference from solvents. It involves intimately grinding the sample with potassium bromide, which is transparent in the typical IR range.
Protocol for KBr Pellet Preparation:
-
Grind 1-2 mg of the crystalline sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder.
-
Gently mix the powders, then grind them together thoroughly to ensure the sample is evenly dispersed.
-
Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent disc.
-
Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically by averaging 16-32 scans over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. It provides a distinct molecular ion peak and reproducible fragmentation patterns that are invaluable for structural elucidation.
Protocol for EI-MS Analysis:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or Gas Chromatography (GC) inlet.
-
The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).
-
This process generates a positively charged molecular ion (radical cation, M⁺•) and various fragment ions.
-
The ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.
Part 2: Spectral Deep Dive: this compound
Structure:
-
IUPAC Name: this compound[3]
-
Common Names: 4-Methoxydeoxybenzoin, p-Anisyl Benzyl Ketone[4]
-
Molecular Formula: C₁₅H₁₄O₂[5]
-
Molecular Weight: 226.27 g/mol [3]
¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.[6]
-
δ 7.95-8.04 (m, 2H): These downfield signals correspond to the two aromatic protons on the methoxyphenyl ring that are ortho to the carbonyl group. The strong deshielding effect of the electron-withdrawing carbonyl group accounts for their downfield shift.
-
δ 7.17-7.31 (m, 5H): This complex multiplet represents the five protons of the unsubstituted phenyl ring (from the benzyl group).
-
δ 6.94-7.06 (m, 2H): These signals are from the two aromatic protons on the methoxyphenyl ring that are meta to the carbonyl group (and ortho to the methoxy group). They are shifted upfield relative to their ortho counterparts due to the electron-donating effect of the methoxy group.
-
δ 4.29 (s, 2H): This singlet corresponds to the two methylene (-CH₂-) protons. It appears as a singlet because there are no adjacent protons to cause splitting. Its position is downfield due to the proximity of both the carbonyl group and the phenyl ring.
-
δ 3.81 (s, 3H): This sharp singlet is characteristic of the three protons of the methoxy (-OCH₃) group.
¹³C NMR Spectrum (101 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
δ 197.9: This downfield signal is characteristic of a ketone carbonyl carbon. Conjugated ketones typically appear between δ 180 and 200 ppm.[7]
-
δ 163.5, 130.6, 129.4, 128.6, 128.5, 126.5, 113.8: These signals fall within the aromatic region (δ 120-160 ppm).[7] The peak at δ 163.5 is the C4 carbon of the methoxyphenyl ring, attached to the oxygen. The peak at δ 113.8 corresponds to the C3/C5 carbons, shielded by the methoxy group. The remaining peaks belong to the other aromatic carbons.
-
δ 55.3: This signal is characteristic of the methoxy group carbon (-OCH₃).
-
δ 45.5: This peak corresponds to the methylene bridge carbon (-CH₂-).
FT-IR Spectrum (KBr Pellet)
The IR spectrum identifies the functional groups present in the molecule.
-
~3060-3030 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -OCH₃).
-
~1680 cm⁻¹: A strong, sharp absorption characteristic of the C=O (carbonyl) stretching of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹).[8][9]
-
~1600, 1510, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1260 cm⁻¹ (strong) and ~1030 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group), respectively.
Mass Spectrum (EI)
The mass spectrum provides the molecular weight and information about the molecule's fragmentation pathways.
-
m/z 226: The molecular ion peak (M⁺•), confirming the molecular weight.
-
m/z 135 (Base Peak): This is the most abundant fragment, corresponding to the 4-methoxybenzoyl cation [CH₃O-C₆H₄-CO]⁺. It is formed by α-cleavage, a common fragmentation pathway for ketones, where the bond between the carbonyl carbon and the methylene bridge is broken.[10][11]
-
m/z 91: This fragment corresponds to the benzyl cation [C₆H₅-CH₂]⁺, formed by the alternative α-cleavage.
-
m/z 77: This fragment corresponds to the phenyl cation [C₆H₅]⁺, likely formed from the loss of CH₂ from the benzyl cation.
Part 3: Comparative Analysis with Structural Analogs
Here, we examine how structural changes in the analogs alter the spectral fingerprints relative to our parent compound.
Table 1: Comparative ¹H and ¹³C NMR Data (Key Signals, δ in ppm)
| Compound | Methylene (-CH₂-) ¹H | Methoxy (-OCH₃) ¹H | Carbonyl (C=O) ¹³C | Methylene (-CH₂-) ¹³C |
| This compound | 4.29 (s) | 3.81 (s) | ~197.9 | ~45.5 |
| Analog 1: 1-Phenyl-2-(4-methoxyphenyl)ethanone | ~4.20 (s) | ~3.78 (s) | ~198.1 | ~45.0 |
| Analog 2: 1,2-Bis(4-methoxyphenyl)ethanone | ~4.21 (s) | ~3.80 (s), ~3.77 (s) | ~196.5 | ~45.1 |
| Analog 3: 1-(4-Hydroxyphenyl)-2-phenylethanone | ~4.25 (s) | N/A | ~198.5 | ~45.7 |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is compiled from and corroborated by various sources.[12][13]
Analog 1: 1-Phenyl-2-(4-methoxyphenyl)ethanone (Positional Isomer)
Swapping the positions of the phenyl and 4-methoxyphenyl groups directly alters the electronic environment around the carbonyl group.
-
NMR Analysis: The aromatic region of the ¹H NMR spectrum changes significantly. The protons on the unsubstituted phenyl ring adjacent to the carbonyl are now deshielded, appearing further downfield (~δ 8.0 ppm), while the protons of the 4-methoxyphenyl group (now part of the benzyl moiety) appear further upfield. The chemical shifts of the methylene and methoxy protons are only slightly altered.
-
IR Analysis: The C=O stretching frequency remains very similar, as the overall conjugated system is electronically comparable.
-
MS Analysis: The fragmentation pattern is the most dramatic point of differentiation. The α-cleavage now produces a benzoyl cation ([C₆H₅-CO]⁺) at m/z 105 as the base peak, and a 4-methoxybenzyl cation ([CH₃O-C₆H₄-CH₂]⁺) at m/z 121 . This is a clear diagnostic marker to distinguish between the two isomers.
Analog 2: 1,2-Bis(4-methoxyphenyl)ethanone (Symmetrical Analog)
Adding a second methoxy group introduces more symmetry and alters the electronic properties.
-
NMR Analysis: The two methoxy groups are in different chemical environments, so two distinct singlets are expected in the ¹H NMR spectrum (~δ 3.80 and ~δ 3.77). The aromatic region becomes more complex, but the overall integration will account for eight aromatic protons. In the ¹³C NMR, the carbonyl carbon (C=O) is slightly shielded (shifted upfield to ~196.5 ppm) due to the electron-donating nature of the methoxy group on the benzyl portion of the molecule.[14]
-
IR Analysis: The C=O stretch may shift to a slightly lower wavenumber (e.g., ~1675 cm⁻¹) due to the enhanced electron-donating character of the 4-methoxybenzyl group.
-
MS Analysis: The molecular ion peak appears at m/z 256 . The major fragments will be the 4-methoxybenzoyl cation at m/z 135 and the 4-methoxybenzyl cation at m/z 121 . The presence of both fragments is a key identifier for this structure.
Analog 3: 1-(4-Hydroxyphenyl)-2-phenylethanone (Demethylated Analog)
Replacing the methoxy group with a hydroxyl group introduces a protic functional group and changes the electronic donation capacity.
-
NMR Analysis: The most significant change in the ¹H NMR spectrum is the appearance of a new, broad singlet for the phenolic hydroxyl proton (-OH), typically between δ 5-10 ppm, which will disappear upon shaking the sample with D₂O. The aromatic protons on the hydroxyphenyl ring will show slightly different chemical shifts compared to the methoxyphenyl analog.[15]
-
IR Analysis: A very prominent, broad absorption band will appear in the region of 3550-3200 cm⁻¹ , which is characteristic of O-H stretching in a hydrogen-bonded phenol.[16] This is a definitive marker for the presence of the hydroxyl group. The C=O stretch frequency will be similar to the parent compound.
-
MS Analysis: The molecular ion peak is observed at m/z 212 . The fragmentation pattern will be dominated by the formation of the 4-hydroxybenzoyl cation at m/z 121 . The benzyl cation at m/z 91 will also be present.
Table 2: Comparative FT-IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (M⁺•) | Base Peak Fragment (m/z) |
| This compound | ~1680 (C=O), ~1260 (C-O) | 226 | 135 |
| Analog 1: 1-Phenyl-2-(4-methoxyphenyl)ethanone | ~1685 (C=O), ~1250 (C-O) | 226 | 105 |
| Analog 2: 1,2-Bis(4-methoxyphenyl)ethanone | ~1675 (C=O), ~1255 (C-O) | 256 | 135 / 121 |
| Analog 3: 1-(4-Hydroxyphenyl)-2-phenylethanone | ~3400 (broad, O-H) , ~1678 (C=O) | 212 | 121 |
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach, combining NMR, FT-IR, and Mass Spectrometry, allows for the confident structural elucidation of this compound and its analogs. Each structural modification—isomerization, substitution, or functional group exchange—imparts a unique and predictable signature upon the collective spectral data.
For the researcher, understanding these structure-spectra correlations is not merely an academic exercise. It is a practical tool for verifying reaction outcomes, identifying impurities, characterizing novel compounds, and ensuring the quality and integrity of materials destined for further development. By explaining the causality behind the data, we arm scientists with the foundational knowledge to interpret spectra with greater confidence and precision.
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The Evolving Landscape of Anti-Inflammatory Therapeutics: A Comparative Guide to Modified Deoxybenzoins
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community has turned its attention to a class of compounds known as deoxybenzoins. These scaffolds, structurally related to flavonoids, offer a versatile platform for chemical modification, leading to the development of derivatives with potent anti-inflammatory properties. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of various modified deoxybenzoins, supported by experimental data and detailed protocols to aid researchers in their quest for next-generation therapeutics.
The Rationale for Targeting Inflammation with Modified Deoxybenzoins
Inflammation is a double-edged sword. While it is an essential physiological process for host defense and tissue repair, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Conventional non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, often leading to gastrointestinal and cardiovascular side effects. This has spurred the search for novel anti-inflammatory agents that target a broader range of inflammatory mediators or act on specific signaling pathways with greater precision.
Modified deoxybenzoins have emerged as promising candidates due to their structural diversity and their ability to modulate key inflammatory pathways. Their core structure allows for substitutions that can fine-tune their biological activity, offering the potential for enhanced potency and reduced off-target effects.
Comparative Evaluation of Anti-Inflammatory Activity
The anti-inflammatory efficacy of modified deoxybenzoins is typically assessed through a battery of in vitro and in vivo assays. These assays aim to quantify the inhibition of key inflammatory mediators and enzymes. Below is a comparative summary of the performance of selected modified deoxybenzoins against standard anti-inflammatory drugs.
| Compound | Target/Assay | IC50 / % Inhibition | Reference Compound | Reference IC50 / % Inhibition |
| Halide-Deoxybenzoin 19 | ECE-induced IL-8 Production | Significant reduction | - | - |
| Deoxybenzoin Oxime 31 | T-cell Proliferation | SI > 684.64 | Cyclosporine A | SI = 235.44 |
| Benzoxazole Deoxybenzoin 5d | Xanthine Oxidase (XOD) | Potent inhibition | - | - |
| Benzoxazole Deoxybenzoin 5d | NLRP3 Inflammasome Activation | Blocked | - | - |
| Benzoxazole Deoxybenzoin 5d | TLR4 Signaling Pathway | Blocked | - | - |
| 2,4-Dihydroxydeoxybenzoin | KCl-induced Arterial Contraction (EC50) | 3.30 µM | - | - |
| 4-Methoxy Benzoin | Carrageenan-induced Paw Edema (% inhibition) | 63.15% @ 10 mg/kg | Aspirin | 69.23% |
| Benzoin | Carrageenan-induced Paw Edema (% inhibition) | 50% @ 50 mg/kg | Aspirin | 69.23% |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Direct comparison of these values should be made with caution due to the different assays and conditions used.[1]
Unraveling the Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of modified deoxybenzoins are often attributed to their ability to interfere with pro-inflammatory signaling cascades. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3] Several natural and synthetic compounds, including some flavonoids structurally similar to deoxybenzoins, have been shown to inhibit NF-κB signaling.[4][5]
Caption: The NF-κB signaling pathway leading to pro-inflammatory gene expression.
MAPK Signaling Pathway:
The MAPK family of serine/threonine protein kinases, including p38, JNK, and ERK, are crucial regulators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.[6][7] The p38 MAPK pathway, in particular, is strongly implicated in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][9] Inhibition of these pathways presents a key strategy for the development of anti-inflammatory drugs.
Caption: The p38 MAPK signaling cascade in inflammation.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of deoxybenzoin derivatives is intricately linked to their chemical structure. While a comprehensive SAR review for this specific class is still evolving, insights can be drawn from studies on related flavonoids and synthesized deoxybenzoin analogs.[10][11][12][13][14]
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the aromatic rings significantly influence activity. Dihydroxylation, particularly at the 2 and 4 positions of one of the aromatic rings, appears to be a key feature for potent activity.[10]
-
Substitution on the Second Aromatic Ring: The nature and position of substituents on the second aromatic ring can modulate efficacy. For instance, a para-methoxy group has been shown to be favorable for vasorelaxant effects, which can be linked to anti-inflammatory properties.[10]
-
Modifications of the Carbonyl Group: Conversion of the ketone to an oxime has been a successful strategy in developing deoxybenzoin derivatives with immunosuppressive and anti-gout activities.[15] This modification can alter the electronic properties and steric hindrance of the molecule, influencing its interaction with biological targets.
-
Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, such as benzoxazole, can introduce new interaction points and enhance the inhibitory activity against specific targets like the NLRP3 inflammasome and TLR4.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
To ensure the reproducibility and validity of research findings, standardized and well-characterized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of modified deoxybenzoins.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[16] The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the modified deoxybenzoin derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[17][18][19][20][21] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the modified deoxybenzoin. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle control group receives the same volume of the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: A streamlined workflow for the evaluation of modified deoxybenzoins.
Conclusion and Future Directions
Modified deoxybenzoins represent a promising and versatile class of compounds for the development of novel anti-inflammatory therapeutics. Their synthetic tractability allows for the fine-tuning of their pharmacological properties, paving the way for the creation of potent and selective inhibitors of key inflammatory pathways. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of anti-inflammatory drugs.
Future research should focus on expanding the library of modified deoxybenzoins and conducting comprehensive head-to-head comparisons to establish a clearer understanding of their structure-activity relationships. Furthermore, elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement into preclinical and clinical development. The ultimate goal is to translate the therapeutic potential of modified deoxybenzoins into safe and effective treatments for a wide range of inflammatory diseases.
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A Researcher's Guide to the Anticancer Potential of Chalcone Derivatives: A Quantitative Comparison
Chalcones, belonging to the flavonoid family, are characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone.[1] This structural simplicity belies a profound depth of biological activity, making them a focal point in the quest for novel anticancer therapeutics.[2] Their ease of synthesis and the facility with which their aromatic rings can be modified allow for the creation of a vast library of derivatives, each with potentially unique pharmacological profiles.[1] This guide offers a quantitative comparison of the anticancer potential of several prominent chalcone derivatives, supported by experimental data and detailed protocols for key validation assays. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating these promising compounds.
Comparative Anticancer Efficacy: A Quantitative Overview
The anticancer activity of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of selected, well-studied chalcone derivatives against a panel of human cancer cell lines, providing a clear comparison of their cytotoxic potential.
| Chalcone Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| Licochalcone A | SKOV3 | Ovarian Cancer | 19.22 | [3] |
| LNCaP | Prostate Cancer | 15.73 - 23.35 | [4] | |
| PC-3 | Prostate Cancer | 15.73 - 23.35 | [4] | |
| DU145 | Prostate Cancer | 15.73 - 23.35 | [4] | |
| 22Rv1 | Prostate Cancer | 15.73 - 23.35 | [4] | |
| HCT-116 | Colon Cancer | ~7.0 | [5] | |
| SW480 | Colon Cancer | ~8.8 | [5] | |
| Xanthohumol | MDA-MB-231 | Breast Cancer (TNBC) | 6.7 | [6] |
| Hs578T | Breast Cancer (TNBC) | 4.78 | [6] | |
| 40-16 | Colon Cancer | 4.1 (24h), 3.6 (48h), 2.6 (72h) | [6] | |
| HCT-15 | Colon Cancer | 3.6 | [6] | |
| A-2780 | Ovarian Cancer | 0.52 (48h), 5.2 (96h) | [6] | |
| B16F10 | Melanoma | 18.5 | [7] | |
| Panduratin A | A549 | Non-Small Cell Lung Cancer | 6.03 µg/mL (~14.8 µM) | [8] |
| H1975 | Non-Small Cell Lung Cancer | 5.58 µg/mL (~13.7 µM) | [8] | |
| MCF-7 | Breast Cancer | 15 | [9] | |
| Butein | RS4-11 | B-cell Acute Lymphoblastic Leukemia | 22.29 | [10] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 20.10 | [10] | |
| CEM-C7 | T-cell Acute Lymphoblastic Leukemia | 22.89 | [10] | |
| A549 | Non-Small Cell Lung Cancer | 35.1 (72h) | [11] | |
| MDA-MB-231 | Breast Cancer (TNBC) | 55.7 (72h) | [11] | |
| Isoliquiritigenin | SKOV-3 | Ovarian Cancer | 83.2 | [12] |
| OVCAR-5 | Ovarian Cancer | 55.5 | [12] | |
| ES2 | Ovarian Cancer | 40.1 | [12] | |
| Hela | Cervical Cancer | 14.36 | [13] | |
| MDA-MB-468 | Breast Cancer (TNBC) | 29.80 (48h) | [14] | |
| BT-549 | Breast Cancer (TNBC) | 22.75 (48h) | [14] | |
| SK-MEL-28 | Melanoma | ~25 (48h) | [15] |
Note: IC50 values can vary depending on the assay conditions, cell line, and incubation time. The provided data is for comparative purposes.
Core Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest
A recurring theme in the anticancer activity of chalcones is their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.[1] These two mechanisms are often intertwined, with cell cycle arrest at specific checkpoints creating conditions that are favorable for the initiation of apoptosis.
Induction of Apoptosis
Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled proliferation. Many chalcone derivatives have been shown to reactivate this dormant cell death program through two primary signaling pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
Caption: Chalcones can induce apoptosis via intrinsic and extrinsic pathways.
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Chalcone derivatives have been reported to cause cell cycle arrest at various phases, most commonly at the G2/M phase, preventing the cell from entering mitosis and ultimately leading to apoptosis.[2]
Caption: Chalcones often induce cell cycle arrest at the G2/M checkpoint.
Experimental Protocols for Anticancer Potential Assessment
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. The following section provides detailed, step-by-step methodologies for the key assays used to quantify the anticancer potential of chalcone derivatives.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the initial assessment of the anticancer potential of a novel chalcone derivative.
Caption: A standard workflow for evaluating the anticancer potential of chalcones.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Chalcone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivative in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the chalcone derivative. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide Staining
This method utilizes the fluorescent nucleic acid dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.[20] Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[21]
-
Washing: Centrifuge the fixed cells at a higher speed than live cells (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA, ensuring that PI only stains DNA.[22]
-
PI Staining: Add 400 µL of PI staining solution to the cells and incubate for 5-10 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is used as a viability dye to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1-5 x10^5 cells and collect them by centrifugation.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Based on the fluorescence signals, the cell population can be differentiated into four quadrants:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion and Future Perspectives
The chalcone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel anticancer agents. The quantitative data presented herein highlights the potent cytotoxic effects of various chalcone derivatives against a range of cancer cell lines. The detailed experimental protocols provide a self-validating framework for researchers to rigorously assess the anticancer potential of their own chalcone-based compounds.
The ability of chalcones to induce apoptosis and cause cell cycle arrest underscores their potential to target fundamental vulnerabilities in cancer cells. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their efficacy in in vivo models and combination therapies. The continued investigation of these remarkable compounds holds significant promise for the future of cancer treatment.
References
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A Guide to Inter-laboratory Comparison of Analytical Results for 1-(4-Methoxyphenyl)-2-phenylethanone
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1-(4-Methoxyphenyl)-2-phenylethanone, a key chemical intermediate. Ensuring the reproducibility and reliability of analytical data across different laboratories is a cornerstone of quality assurance in the scientific and pharmaceutical industries. This document outlines the rationale, experimental design, detailed methodologies, and data interpretation for such a study, grounded in established scientific principles and regulatory expectations.
The core of robust analytical science lies not just in the precision of a single laboratory but in the congruence of results across multiple sites. Inter-laboratory comparisons are a critical tool for validating analytical methods, demonstrating laboratory competence, and ensuring data consistency—a mandate under standards such as ISO/IEC 17025.[1][2][3] This guide is designed for researchers, analytical scientists, and quality control professionals to navigate the complexities of establishing and evaluating analytical consensus for this compound.
The Imperative for Inter-laboratory Comparison
In the landscape of pharmaceutical development and chemical manufacturing, analytical results form the basis for critical decisions regarding product quality, safety, and efficacy. Discrepancies in these results between a manufacturer and a contract research organization, or between different quality control sites, can lead to significant delays, regulatory challenges, and financial implications.
An inter-laboratory comparison, also known as a round-robin test, is the "organization, performance and evaluation of measurements or tests on the same or similar items by two or more laboratories in accordance with predetermined conditions."[4] The primary objectives of such a study for this compound are:
-
Method Validation & Performance Verification: To assess the ruggedness and reproducibility of analytical methods when performed by different analysts, on different instruments, and in different environments.
-
Laboratory Performance Evaluation: To provide an objective measure of a laboratory's competence and identify potential systematic biases.[3][5]
-
Establishment of a Consensus Value: To determine a reliable analytical value for a reference material or a standardized sample.
-
Harmonization of Procedures: To identify and mitigate sources of variability, leading to more harmonized analytical protocols across sites.
The design of this study is guided by the principles outlined in international standards such as ISO/IEC 17025, which mandates that laboratories monitor their performance by comparison with the results of other laboratories.[1][2][4]
Designing the Inter-laboratory Study
A well-designed study is paramount to generating meaningful and actionable data. The following workflow outlines the key stages of the comparative study for this compound.
Caption: Workflow for the inter-laboratory comparison study.
Study Materials
-
Test Material: A single, homogenous batch of this compound is prepared. Two sets of samples are distributed blindly to each participating laboratory:
-
Sample A: The neat, unadulterated compound for purity assessment.
-
Sample B: The compound prepared in a suitable solvent (e.g., acetonitrile) at a pre-determined concentration (e.g., 100 µg/mL) for assay determination.
-
-
Reference Standard: A high-purity, certified reference material (CRM) of this compound, where available, should be used for calibration. Sourcing from organizations like NIST ensures traceability.[6]
Comparative Analytical Methodologies
Participating laboratories are instructed to perform analyses using two primary quantitative techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and one qualitative technique, Nuclear Magnetic Resonance (NMR) spectroscopy, for structural identity confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and precise quantification.[7][8] A reverse-phase method is chosen due to the moderate polarity of the aromatic ketone.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Rationale: A C18 stationary phase provides excellent retention and separation for aromatic compounds like the target analyte.
-
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).
-
Rationale: This composition provides adequate retention and a reasonable runtime for the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 240 nm.
-
Rationale: This wavelength corresponds to a significant UV absorbance maximum for the chromophores in the this compound structure.[9]
-
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the Reference Standard in acetonitrile (1 mg/mL). Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock.
-
Sample Preparation:
-
Purity (Sample A): Accurately weigh ~10 mg of Sample A and dissolve in 10 mL of acetonitrile to achieve a concentration of ~1 mg/mL.
-
Assay (Sample B): Use Sample B directly.
-
-
Analysis:
-
Inject the calibration standards to establish a linearity curve. The correlation coefficient (r²) should be >0.999.
-
Inject Sample A and determine purity by area percent normalization.
-
Inject Sample B and quantify the concentration against the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and the advantage of mass spectral data for definitive identification.[10] It is well-suited for the analysis of thermally stable and volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column providing good resolution for a wide range of semi-volatile organic compounds.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-350) for purity and qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions (e.g., m/z 226, 135, 91).
-
-
Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane at appropriate concentrations (e.g., 1-20 µg/mL).
-
Analysis:
-
Perform a full scan analysis on Sample A to confirm identity against a reference spectrum and assess purity.
-
Develop a calibration curve using SIM mode with the Reference Standard.
-
Quantify the concentration of Sample B using the SIM method.
-
¹H NMR Spectroscopy
¹H NMR is used as a definitive identity test and for structural confirmation.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve ~5-10 mg of Sample A in ~0.7 mL of CDCl₃.
-
Analysis: Acquire the ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methoxy group protons.[11][12]
Presentation and Interpretation of Results
The hypothetical results from an inter-laboratory study involving four distinct laboratories (Lab A, Lab B, Lab C, Lab D) are presented below.
Table 1: Purity of this compound (Sample A)
| Laboratory | Method | Purity (%) |
| Lab A | HPLC-UV | 99.5 |
| Lab B | HPLC-UV | 99.3 |
| Lab C | HPLC-UV | 99.6 |
| Lab D | HPLC-UV | 98.5 |
| Mean | HPLC-UV | 99.2 |
| Std. Dev. | HPLC-UV | 0.49 |
| RSD (%) | HPLC-UV | 0.50 |
| Lab A | GC-MS | 99.6 |
| Lab B | GC-MS | 99.4 |
| Lab C | GC-MS | 99.7 |
| Lab D | GC-MS | 98.8 |
| Mean | GC-MS | 99.4 |
| Std. Dev. | GC-MS | 0.38 |
| RSD (%) | GC-MS | 0.38 |
Table 2: Assay of this compound (Sample B, Target = 100 µg/mL)
| Laboratory | Method | Measured Conc. (µg/mL) | Recovery (%) |
| Lab A | HPLC-UV | 101.2 | 101.2 |
| Lab B | HPLC-UV | 98.5 | 98.5 |
| Lab C | HPLC-UV | 102.5 | 102.5 |
| Lab D | HPLC-UV | 95.1 | 95.1 |
| Mean | HPLC-UV | 99.3 | 99.3 |
| Std. Dev. | HPLC-UV | 3.31 | 3.31 |
| RSD (%) | HPLC-UV | 3.33 | 3.33 |
| Lab A | GC-MS | 100.5 | 100.5 |
| Lab B | GC-MS | 99.1 | 99.1 |
| Lab C | GC-MS | 101.8 | 101.8 |
| Lab D | GC-MS | 96.2 | 96.2 |
| Mean | GC-MS | 99.4 | 99.4 |
| Std. Dev. | GC-MS | 2.43 | 2.43 |
| RSD (%) | GC-MS | 2.45 | 2.45 |
Causality and Discussion of Variability
The hypothetical data reveals generally good agreement between the laboratories, but with some notable deviations (e.g., Lab D). The slightly lower Relative Standard Deviation (RSD) for GC-MS compared to HPLC could suggest it is a more reproducible method in this instance, though both are acceptable. A thorough investigation into sources of variability is crucial.
Caption: Potential sources of inter-laboratory analytical variability.
Analysis of Hypothetical Results:
-
Lab D's Lower Results: The consistently lower results from Lab D across both methods for both purity and assay warrant investigation. Potential causes include a systematic error in balance calibration (affecting standard preparation), inaccurate pipettes for dilution, or a partially degraded reference standard.
-
Precision Differences: The higher RSD in the HPLC assay results compared to GC-MS could be linked to factors like baseline noise or the choice of peak integration parameters by different analysts. The specificity of SIM mode in GC-MS can often reduce the impact of co-eluting impurities, leading to more consistent integration.
-
Self-Validation: The trustworthiness of these protocols is enhanced by built-in checks. For instance, the requirement for a linearity curve with r² > 0.999 validates the instrument's response across the specified range.[13] System suitability tests (e.g., replicate injections of a standard to check for RSD in peak area and retention time) should be performed before each analytical run to ensure the system is performing correctly.
Conclusion and Best Practices
This guide demonstrates a structured approach to conducting an inter-laboratory comparison for this compound. The results underscore the importance of meticulous adherence to standardized protocols and the need for a thorough investigation into any observed discrepancies.
Key Recommendations for Ensuring Comparability:
-
Unified Protocol: All participating laboratories must use a single, highly detailed analytical protocol. Ambiguities in the procedure are a primary source of variation.
-
Certified Reference Material: The use of a single batch of a Certified Reference Material (CRM) for calibration is non-negotiable for establishing accuracy and traceability.[14][15]
-
System Suitability Criteria: Define and enforce strict system suitability criteria (e.g., peak symmetry, resolution, injection precision) that must be met before any samples are analyzed.
-
Centralized Data Analysis: Whenever possible, raw data (e.g., chromatograms) should be submitted to a central coordinator for processing to eliminate variability arising from different peak integration practices.
-
Analyst Training: Ensure all analysts are properly trained on the specific methodologies and instrumentation.
By implementing these best practices, organizations can build confidence in their analytical data, ensure product quality, and meet the stringent requirements of the global regulatory landscape.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)-2-phenylethanone
As a Senior Application Scientist, it is understood that meticulous handling of chemical intermediates is paramount, not only during their use in synthesis but also through to their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Methoxyphenyl)-2-phenylethanone (CAS No. 1023-17-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering the rationale behind each procedural step to foster a culture of safety and responsibility in the laboratory.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound, an aromatic ketone, is classified as harmful if swallowed and causes skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Essential PPE:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
Waste Characterization and Regulatory Overview
Proper disposal begins with accurate waste characterization. While this compound is not explicitly listed on the U.S. Environmental Protection Agency's (EPA) F, K, P, or U lists of hazardous wastes, it is likely to be classified as a hazardous waste due to its toxicological properties (oral toxicity).[1][2][3][4] Laboratory personnel should always treat waste chemicals as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[5] The final disposal method for this compound is typically incineration at a licensed chemical destruction facility.[6][7]
Key Physical and Chemical Properties for Disposal Consideration:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [2][8] |
| Molecular Weight | 226.27 g/mol | [2][8] |
| Appearance | Off-white to pale yellow crystalline solid | [8] |
| Melting Point | 40-44 °C | [8] |
| Boiling Point | 380 °C at 760 mmHg | [9][10] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [8] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound from the point of generation to its collection by EHS personnel.
Proper segregation is critical to prevent dangerous chemical reactions.[8]
-
Solid Waste Stream: Dispose of this compound as a solid chemical waste. Do not mix it with liquid waste.[11]
-
Non-Halogenated Waste: As this compound does not contain halogens, it should be segregated with other non-halogenated organic solids.[12][13][14]
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong bases, acids, and any water-reactive substances.[8][15]
The integrity of the waste container is fundamental to safe storage and transport.
-
Material Compatibility: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE), glass, or metal containers are generally suitable for solid chemical waste.[1][9] The original product container, if in good condition, is often an excellent choice.[5]
-
Container Integrity: Ensure the container is in good condition, free from cracks, leaks, or external contamination.[1][8][16]
-
Secure Closure: The container must have a leak-proof, screw-on cap. Parafilm, stoppers, and other makeshift closures are not acceptable.[9][11] The container must be kept closed at all times except when adding waste.[2][8][17]
Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Initial Labeling: Affix a hazardous waste label to the container as soon as the first quantity of waste is added.[17][18]
-
Required Information: The label must include the following:
-
The full chemical name: "this compound". Avoid using chemical formulas or abbreviations.[2][20]
-
The approximate percentage of each chemical constituent if it is a mixed waste.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[8]
-
The name and contact information of the generating researcher or laboratory.
-
The building and room number where the waste was generated.[19]
-
The date when the container is full.[8]
Designate a specific location within the laboratory for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the direct control of the laboratory personnel.[2][8][21]
-
Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill. While this compound is a solid, it is good practice to use secondary containment for all hazardous waste.[11][18]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[18]
Once the waste container is full (leaving at least 10% headspace to avoid overfilling), or if the experiment generating the waste is complete, arrange for its removal by your institution's EHS department.[1][9]
-
Follow Institutional Procedures: Each institution has a specific procedure for requesting a hazardous waste pickup, which is typically done through an online portal or by contacting the EHS office directly.[5]
-
Do Not Transport: Laboratory personnel should never transport their own hazardous waste to a central collection facility.[5]
Decontamination and Spill Management
In the event of a spill or the need to decontaminate equipment, follow these procedures:
-
Spill Cleanup:
-
Alert personnel in the immediate area and, if necessary, evacuate.
-
Wearing appropriate PPE, contain the spill of the solid material.
-
Carefully sweep or scoop the spilled solid into a designated hazardous waste container. Avoid generating dust.
-
The absorbent materials and any contaminated cleaning supplies must also be disposed of as hazardous waste.[5][18]
-
-
Equipment Decontamination:
-
For gross contamination, physically remove the solid chemical by scraping or wiping.
-
Wash the equipment with a suitable solvent, such as ethanol or acetone, in which this compound is soluble.[8] Conduct this in a fume hood.
-
The solvent rinseate must be collected and disposed of as hazardous liquid waste.[5]
-
Follow the solvent rinse with a wash using soap and water, and then a final rinse with deionized water.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been developed.
Caption: A flowchart outlining the key steps for the proper disposal of this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Adherence to these procedures not only ensures regulatory compliance but also fosters a robust safety culture within the research environment. For any uncertainties or institution-specific queries, always consult your local Environmental Health and Safety department.
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A Senior Application Scientist's Guide to Handling 1-(4-Methoxyphenyl)-2-phenylethanone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-(4-Methoxyphenyl)-2-phenylethanone (CAS No. 1023-17-2), a key intermediate in various synthetic pathways, requires meticulous handling.[1][2] This guide moves beyond a simple checklist, offering a procedural and logical framework for its safe use, grounded in the principles of chemical risk assessment and laboratory best practices.
The primary objective is to create a self-validating system of safety around this compound. This involves understanding its specific hazards, implementing appropriate engineering and administrative controls, and finally, selecting personal protective equipment (PPE) as the last line of defense.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling protocols.[1] It is harmful if swallowed, causes both skin and serious eye irritation, and may lead to respiratory irritation.[1] This profile necessitates a multi-faceted approach to exposure prevention.
| Hazard Classification | GHS Code | Potential Effect |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation[1][3] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
The Core of Safety: Engineering and Ventilation Controls
Before any PPE is selected, the primary method for exposure control must be through robust engineering solutions. The potential for respiratory irritation from dust or aerosols makes proper ventilation non-negotiable.
-
Primary Handling: All weighing and handling of this compound powder should be conducted within a certified chemical fume hood.[4] This provides a contained workspace that draws aerosols and dusts away from the operator's breathing zone.
-
Ventilation: Ensure the fume hood has adequate face velocity and is functioning correctly before beginning work. General laboratory ventilation should also be maintained to dilute any fugitive emissions.[3][5]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for good engineering controls but is essential for safeguarding against accidental exposure. The selection of PPE must directly address the hazards of skin contact, eye irritation, and inhalation.[2][4]
Given the H319 classification ("Causes serious eye irritation"), eye protection is critical.[1] Accidental splashes or contact with airborne powder can cause significant injury.
-
Mandatory: Always wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[3][6] Standard safety glasses with side shields do not offer sufficient protection from splashes.[7]
Direct contact with the skin can cause irritation (H315).[1] Therefore, appropriate gloves and a lab coat are required.
-
Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for tears or punctures before use.[3][5] Since no specific glove permeation data is readily available for this compound, selecting a glove material like nitrile, which offers good general chemical resistance, is a prudent starting point. Gloves should be changed immediately if contamination is suspected.[8]
-
Lab Coat: A long-sleeved lab coat is required to protect street clothes and exposed skin. This coat should be buttoned completely.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
The risk of respiratory irritation (H335) is primarily managed by using a fume hood.[1] However, in situations where engineering controls are insufficient or during a large spill cleanup, respiratory protection may be necessary.
-
Standard Operations: When working in a properly functioning fume hood, a respirator is typically not required.
-
Emergency/Maintenance: If dust formation is unavoidable and you are outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) should be used.[3] For higher concentrations or during spill response, a respirator with organic vapor and particulate cartridges may be necessary.[5][6]
The following diagram outlines the decision-making process for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab, from receipt to disposal.
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[2] Confirm that the fume hood is operational and the work area is clear of clutter.
-
Donning PPE: Put on your lab coat, followed by chemical safety goggles and/or a face shield. Finally, don your chemical-resistant gloves.
-
Weighing and Transfer: Perform all manipulations that may generate dust, such as weighing and transferring the solid, inside the fume hood. Use a spatula and weighing paper or a container that minimizes the chances of spillage.
-
Post-Handling: After the transfer is complete, gently tap containers to settle any remaining dust before sealing.
-
Decontamination: Wipe down the spatula, work surfaces within the fume hood, and any external surfaces of containers that may have been contaminated.
-
Doffing PPE: Remove gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Remove your lab coat and goggles.
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[3]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4][5]
-
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Ensure you are wearing appropriate PPE during cleanup. Do not allow the chemical to enter drains.[3]
-
Disposal: All waste, including contaminated gloves, weighing papers, and excess chemical, must be disposed of as hazardous waste.[9] Follow all local, regional, and national regulations for chemical waste disposal. Do not mix with other waste streams unless explicitly permitted.
By integrating this comprehensive safety framework into your laboratory workflow, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for both the researcher and the integrity of the research itself.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
